molecular formula C13H15N5O3 B1682938 Acitazanolast CAS No. 82989-25-1

Acitazanolast

Número de catálogo: B1682938
Número CAS: 82989-25-1
Peso molecular: 289.29 g/mol
Clave InChI: XQTARQNQIVVBRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tazanolast is an organic molecular entity.
RN given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

butyl 2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-2-3-7-21-13(20)12(19)14-10-6-4-5-9(8-10)11-15-17-18-16-11/h4-6,8H,2-3,7H2,1H3,(H,14,19)(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTARQNQIVVBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=O)NC1=CC=CC(=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048626
Record name Tazanolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82989-25-1
Record name Butyl 2-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]amino]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82989-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tazanolast [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082989251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazanolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAZANOLAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0248823H1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Acitazanolast's Mechanism of Action on Mast Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acitazanolast is a potent mast cell stabilizing agent that effectively inhibits the release of histamine and other pro-inflammatory mediators. Its primary mechanism of action centers on the modulation of intracellular calcium signaling pathways, a critical step in mast cell degranulation. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its effects on mast cells, supported by a summary of key experimental findings and methodologies.

Core Mechanism of Action: Mast Cell Stabilization

This compound is classified as a mast cell stabilizer, preventing the degranulation process that releases histamine and other inflammatory mediators in response to allergic stimuli.[1][2] This stabilization is primarily achieved by inhibiting the increase of intracellular calcium concentration, a pivotal event in the signaling cascade leading to the release of allergic mediators.[1][2]

The active metabolite of tazanolast, known as WP-871 or this compound, has been shown to dose-dependently inhibit histamine release from rat peritoneal mast cells induced by compound 48/80, a potent mast cell degranulating agent. This inhibitory effect is directly linked to its ability to interfere with calcium influx.

Impact on Key Signaling Pathways

This compound's influence extends to several critical downstream signaling events that are dependent on intracellular calcium levels.

Inhibition of Calcium Influx

The cornerstone of this compound's mechanism is its ability to block the influx of extracellular calcium into the mast cell cytoplasm.[1][2] Mast cell activation and subsequent degranulation are highly dependent on a sustained increase in intracellular calcium. By preventing this influx, this compound effectively halts the progression of the degranulation cascade. Experimental evidence demonstrates that this compound inhibits the uptake of radioactive calcium (45Ca) into mast cells following stimulation.

Modulation of Protein Kinase C (PKC) Translocation

Protein kinase C (PKC) is a family of enzymes that play a crucial role in various signal transduction pathways, including mast cell degranulation. Upon mast cell activation, PKC translocates from the cytosol to the cell membrane, a key step in its activation. This compound has been observed to inhibit the translocation of PKC in compound 48/80-stimulated mast cells, further contributing to the suppression of the degranulation process.

Reduction of Inositol Trisphosphate (IP3) Production

Inositol trisphosphate (IP3) is a second messenger molecule that triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum. By inhibiting the production of IP3, this compound further contributes to the overall reduction of intracellular calcium levels, thereby preventing the initiation of degranulation.

Quantitative Data Summary

While the foundational research highlights a dose-dependent inhibition, the specific quantitative data from the primary study by Kamei et al. (1997) is not publicly available in its entirety. The following tables are structured to present such data and are populated with hypothetical values to illustrate the expected findings.

Table 1: Inhibition of Compound 48/80-Induced Histamine Release by this compound

This compound Concentration (µM)Mean Histamine Release Inhibition (%)Standard Deviation
0.115.2± 2.1
148.5± 4.3
1085.7± 6.8
10098.1± 1.5
IC50 (µM) ~2.5

Note: The data presented in this table is illustrative and based on the reported dose-dependent effect. Actual values are pending access to the full-text publication.

Table 2: Effect of this compound on 45Ca Uptake in Mast Cells

Treatment Group45Ca Uptake (cpm/10^6 cells)% Inhibition
Control (unstimulated)500-
Compound 48/8050000
Compound 48/80 + this compound (10 µM)120084.4

Note: The data presented in this table is illustrative. Actual values are pending access to the full-text publication.

Experimental Protocols

The following are generalized protocols for the key experiments used to elucidate the mechanism of action of this compound.

Compound 48/80-Induced Histamine Release Assay from Rat Peritoneal Mast Cells
  • Mast Cell Isolation: Mast cells are isolated from the peritoneal cavity of rats by lavage with a suitable buffer (e.g., Hanks' balanced salt solution). The cells are then purified by density gradient centrifugation.

  • Pre-incubation with this compound: Purified mast cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15 minutes) at 37°C.

  • Stimulation: Mast cell degranulation is induced by the addition of compound 48/80 (a typical concentration is 1-10 µg/mL).

  • Histamine Quantification: The reaction is stopped by centrifugation at a low speed. The supernatant is collected, and the histamine content is measured using a sensitive method such as fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of histamine release is calculated relative to a positive control (cells lysed to release total histamine) and a negative control (unstimulated cells). The inhibitory effect of this compound is then determined.

Calcium Influx (45Ca Uptake) Assay
  • Cell Preparation: Isolated and purified rat peritoneal mast cells are washed and resuspended in a calcium-free buffer.

  • Pre-incubation: Cells are pre-incubated with different concentrations of this compound or vehicle.

  • Stimulation and Radioactive Calcium Addition: The mast cells are stimulated with compound 48/80 in the presence of radioactive calcium (45Ca^2+).

  • Termination of Uptake: The calcium uptake is stopped at various time points by rapid filtration of the cells through a filter membrane, followed by washing with an ice-cold buffer containing a calcium chelator (e.g., EGTA) to remove extracellular 45Ca^2+.

  • Quantification: The radioactivity retained on the filters (representing intracellular 45Ca^2+) is measured using a scintillation counter.

Protein Kinase C (PKC) Translocation Assay
  • Cell Treatment: Mast cells are treated with this compound followed by stimulation with compound 48/80.

  • Cell Fractionation: The cells are lysed, and cytosolic and membrane fractions are separated by ultracentrifugation.

  • Western Blot Analysis: The amount of PKC in each fraction is determined by Western blotting using a PKC-specific antibody.

  • Analysis: A decrease in PKC in the cytosolic fraction and a corresponding increase in the membrane fraction indicates translocation. The effect of this compound on this translocation is then quantified.

Visualizations

Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound

MastCell_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Compound_48_80 Compound 48/80 GPCR G-Protein Coupled Receptor Compound_48_80->GPCR activates G_Protein G-Protein GPCR->G_Protein activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves PKC_cytosol PKC (cytosol) PLC->PKC_cytosol activates Ca_Channel Calcium Channel Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx G_Protein->PLC activates IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC_membrane PKC (membrane) PKC_cytosol->PKC_membrane translocates Ca_cytosol ↑ [Ca²⁺]i Ca_ER->Ca_cytosol Ca_influx->Ca_cytosol Ca_cytosol->PKC_cytosol co-activates Degranulation Degranulation (Histamine Release) Ca_cytosol->Degranulation triggers PKC_membrane->Degranulation promotes This compound This compound This compound->Ca_Channel inhibits This compound->IP3 inhibits production This compound->PKC_membrane inhibits translocation

This compound's inhibitory effects on the mast cell degranulation pathway.
Experimental Workflow for Assessing this compound's Efficacy

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Isolate_Mast_Cells Isolate & Purify Rat Peritoneal Mast Cells Preincubation Pre-incubate with This compound Isolate_Mast_Cells->Preincubation Stimulation Stimulate with Compound 48/80 Preincubation->Stimulation Histamine_Assay Histamine Release Assay Stimulation->Histamine_Assay Calcium_Assay ⁴⁵Ca²⁺ Uptake Assay Stimulation->Calcium_Assay PKC_Assay PKC Translocation Assay (Western Blot) Stimulation->PKC_Assay Quantification Quantify Inhibition (IC₅₀, % inhibition) Histamine_Assay->Quantification Calcium_Assay->Quantification PKC_Assay->Quantification

Workflow for evaluating this compound's effect on mast cell degranulation.

Conclusion

This compound demonstrates a multi-faceted mechanism of action on mast cells, primarily by inhibiting the critical calcium-dependent signaling pathways that lead to degranulation and the release of inflammatory mediators. Its ability to block calcium influx, reduce IP3 production, and prevent PKC translocation underscores its efficacy as a mast cell stabilizer. Further research to obtain and analyze the specific quantitative data from primary studies will provide a more precise understanding of its potency and therapeutic potential.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Acitazanolast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast is an orally active anti-allergic agent recognized for its role as a mast cell stabilizer.[1] It is the principal active metabolite of tazanolast.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action in inhibiting mast cell degranulation. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Chemical Structure and Identifiers

This compound, also known as WP-871 or 3'-(1H-tetrazol-5-yl)oxanilic acid, is a small molecule with a well-defined chemical structure.[2][4]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]amino]acetic acid[4]
CAS Number 114607-46-4[4]
Molecular Formula C₉H₇N₅O₃[4]
SMILES O=C(O)C(=O)NC1=CC=CC(=C1)C2=NN=NN2
InChI InChI=1S/C9H7N5O3/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14)

Physicochemical Properties

The physicochemical properties of this compound are crucial for its pharmacokinetic and pharmacodynamic profiles. A summary of these properties is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 233.18 g/mol [4]PubChem
pKa (acidic) 2.05 ± 0.20Predicted
Melting Point 241-243 °C (decomposes)ChemicalBook
logP 0.3PubChem (Computed)
Solubility Data not available

Pharmacology and Mechanism of Action

This compound functions as a mast cell stabilizer, effectively inhibiting the release of histamine and other inflammatory mediators.[1] This action is central to its anti-allergic effects. The primary mechanism involves the inhibition of calcium influx into mast cells, a critical step in the degranulation process.[1]

Upon activation by an allergen, mast cells undergo a series of intracellular signaling events leading to the release of pre-formed mediators stored in granules, such as histamine. A key trigger for this degranulation is an increase in intracellular calcium concentration. This compound interferes with this process by blocking the entry of extracellular calcium.

Furthermore, studies on its active metabolite, WP-871, have shown that it also inhibits the production of inositol trisphosphate (IP₃) and the translocation of protein kinase C (PKC) from the cytosol to the cell membrane, both of which are crucial downstream events in the signaling cascade leading to histamine release.[2]

Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound

The following diagram illustrates the key steps in the mast cell degranulation pathway and the points of intervention by this compound.

MastCell_Degranulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds to Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Cross-links PLC Phospholipase C (PLC) Fc_epsilon_RI->PLC Activates Ca_channel Calcium Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates PKC_inactive Inactive PKC PLC->PKC_inactive Activates IP3->Ca_ion Mobilizes intracellular Ca²⁺ PKC_active Active PKC PKC_inactive->PKC_active Translocates to membrane Degranulation Degranulation (Histamine Release) PKC_active->Degranulation Promotes Ca_ion->Degranulation Triggers This compound This compound This compound->Ca_channel Inhibits This compound->IP3 Inhibits production This compound->PKC_inactive Inhibits translocation

This compound's inhibition of mast cell degranulation.

Experimental Protocols

Histamine Release Assay from Rat Peritoneal Mast Cells

This assay is fundamental to assessing the mast cell stabilizing activity of a compound.

Objective: To determine the dose-dependent inhibitory effect of this compound on secretagogue-induced histamine release from isolated rat peritoneal mast cells.

Methodology:

  • Mast Cell Isolation: Mast cells are isolated from the peritoneal cavity of rats by lavage with a suitable buffer (e.g., Tyrode's buffer). The cells are then purified by density gradient centrifugation.

  • Pre-incubation: The purified mast cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Histamine release is induced by adding a secretagogue, such as compound 48/80 or an antigen (for sensitized cells).

  • Termination of Reaction: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.

  • Histamine Quantification: The histamine content in the supernatant is measured using a sensitive method, such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing an aliquot of cells). The inhibitory effect of this compound is then determined, and an IC₅₀ value can be calculated.

Calcium Influx Assay

This assay directly measures the effect of the compound on calcium entry into the mast cells.

Objective: To quantify the inhibitory effect of this compound on the increase in intracellular calcium concentration in mast cells following stimulation.

Methodology:

  • Cell Preparation and Dye Loading: Isolated mast cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM or Fluo-4/AM, by incubation at 37°C.

  • Washing: The cells are washed to remove extracellular dye.

  • Baseline Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometer or a fluorescence plate reader.

  • Treatment and Stimulation: this compound at various concentrations is added to the cells, followed by the addition of a stimulant (e.g., compound 48/80 or antigen) to induce calcium influx.

  • Fluorescence Monitoring: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis: The inhibition of the calcium influx by this compound is quantified by comparing the fluorescence changes in treated versus untreated cells.

Summary and Conclusion

This compound is a potent anti-allergic agent with a clear mechanism of action centered on the stabilization of mast cells. Its ability to inhibit calcium influx and downstream signaling events effectively prevents the release of histamine and other inflammatory mediators. This in-depth guide has provided a detailed overview of its chemical structure, physicochemical properties, and pharmacological profile. While specific quantitative data on its inhibitory potency and detailed experimental protocols from peer-reviewed literature are not widely available, the provided information offers a strong foundation for researchers and drug development professionals working with this compound. Further investigation to determine precise IC₅₀ values and to explore its clinical applications is warranted.

References

A Comprehensive Technical Guide to the Synthesis of Acitazanolast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitazanolast, with the CAS number 114607-46-4, is a mast cell stabilizer recognized for its anti-allergic properties.[1][2] Its chemical name is 2-oxo-2-[[3-(1H-tetrazol-5-yl)phenyl]amino]acetic acid, also referred to as 3'-(1H-tetrazol-5-yl)oxanilic acid.[3][4] This technical guide provides a detailed overview of a plausible synthetic pathway for this compound, including its key intermediates, based on established organic chemistry principles. The synthesis involves a multi-step process, beginning with the formation of a key tetrazole-containing aniline intermediate, followed by its reaction with an activated oxanilic acid derivative. This document outlines detailed, albeit proposed, experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and logical workflow to aid in research and development.

Proposed Synthesis Pathway Overview

The synthesis of this compound can be logically divided into two main stages:

  • Synthesis of the key intermediate: 3-(1H-tetrazol-5-yl)aniline.

  • Coupling and final product formation: Reaction of the aniline intermediate with an activated form of oxanilic acid.

A visual representation of this proposed pathway is provided below.

G cluster_0 Stage 1: Synthesis of 3-(1H-tetrazol-5-yl)aniline cluster_1 Stage 2: Synthesis of Ethyl Oxalyl Chloride cluster_2 Stage 3: Coupling and Final Product Formation 3-Aminobenzonitrile 3-Aminobenzonitrile Intermediate_1 3-(1H-tetrazol-5-yl)aniline 3-Aminobenzonitrile->Intermediate_1 [3+2] Cycloaddition Sodium Azide Sodium Azide Sodium Azide->Intermediate_1 Ammonium Chloride Ammonium Chloride Ammonium Chloride->Intermediate_1 Diethyl Oxalate Diethyl Oxalate Potassium Monoethyl Oxalate Potassium Monoethyl Oxalate Diethyl Oxalate->Potassium Monoethyl Oxalate Partial Hydrolysis Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Potassium Monoethyl Oxalate Thionyl Chloride Thionyl Chloride Intermediate_2 Ethyl Oxalyl Chloride Thionyl Chloride->Intermediate_2 Potassium Monoethyl Oxalate->Intermediate_2 Chlorination Intermediate_1_copy 3-(1H-tetrazol-5-yl)aniline Amide_Intermediate Ethyl 2-oxo-2-((3-(1H-tetrazol-5-yl)phenyl)amino)acetate Intermediate_1_copy->Amide_Intermediate Amide Formation Intermediate_2_copy Ethyl Oxalyl Chloride Intermediate_2_copy->Amide_Intermediate Final_Product This compound Hydrolysis Ester Hydrolysis Amide_Intermediate->Final_Product Hydrolysis

Caption: Proposed Synthesis Pathway for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-(1H-tetrazol-5-yl)aniline

This stage focuses on the formation of the tetrazole ring from a nitrile precursor. A common and effective method is the [3+2] cycloaddition reaction between an organic nitrile and an azide.

Reaction:

3-Aminobenzonitrile + Sodium Azide + Ammonium Chloride → 3-(1H-tetrazol-5-yl)aniline

Experimental Protocol (Proposed):

  • To a solution of 3-aminobenzonitrile (1.0 eq) in a suitable solvent such as toluene, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 95-100°C) and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an appropriate organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-(1H-tetrazol-5-yl)aniline.

Quantitative Data (Hypothetical):

ParameterValue
Yield 85-95%
Reaction Time 28 hours
Temperature 95-100°C
Stage 2: Synthesis of Ethyl Oxalyl Chloride

This intermediate serves as the acylating agent in the final step. It can be prepared from diethyl oxalate.[5][6]

Reaction:

  • Diethyl Oxalate + Potassium Hydroxide → Potassium Monoethyl Oxalate

  • Potassium Monoethyl Oxalate + Thionyl Chloride → Ethyl Oxalyl Chloride

Experimental Protocol (Proposed):

  • Prepare a solution of potassium hydroxide (1.0 eq) in ethanol.

  • Slowly add diethyl oxalate (1.0 eq) to the potassium hydroxide solution while stirring at room temperature.

  • Continue stirring for 2-3 hours to allow for the formation of potassium monoethyl oxalate precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Suspend the dried potassium monoethyl oxalate in an inert solvent (e.g., dichloromethane) and cool in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) to the suspension.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Cool the mixture and filter to remove the inorganic salts.

  • Distill the filtrate under reduced pressure to obtain pure ethyl oxalyl chloride.

Quantitative Data (Hypothetical):

ParameterValue
Yield (Overall) 60-70%
Reaction Time (Step 2) 2-4 hours
Temperature (Step 2) Reflux
Stage 3: Synthesis of this compound

This final stage involves the amide bond formation between the two key intermediates, followed by ester hydrolysis.

Reaction:

  • 3-(1H-tetrazol-5-yl)aniline + Ethyl Oxalyl Chloride → Ethyl 2-oxo-2-((3-(1H-tetrazol-5-yl)phenyl)amino)acetate

  • Ethyl 2-oxo-2-((3-(1H-tetrazol-5-yl)phenyl)amino)acetate + Base → this compound

Experimental Protocol (Proposed):

  • Dissolve 3-(1H-tetrazol-5-yl)aniline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and cool in an ice bath.

  • Slowly add a solution of ethyl oxalyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature for 8-16 hours, monitoring by TLC.

  • Upon completion of the amidation, add a solution of a base like sodium hydroxide or lithium hydroxide (2.0 eq) in water to the reaction mixture for the ester hydrolysis.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Quantitative Data (Hypothetical):

ParameterValue
Yield (Overall) 70-80%
Reaction Time (Amidation) 8-16 hours
Temperature (Amidation) Room Temperature

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

G cluster_workflow This compound Synthesis Workflow Start Start Synthesize_Aniline Synthesize 3-(1H-tetrazol-5-yl)aniline Start->Synthesize_Aniline Synthesize_Acyl_Chloride Synthesize Ethyl Oxalyl Chloride Start->Synthesize_Acyl_Chloride Couple_Intermediates Couple Intermediates (Amidation) Synthesize_Aniline->Couple_Intermediates Synthesize_Acyl_Chloride->Couple_Intermediates Hydrolyze_Ester Hydrolyze Ester Couple_Intermediates->Hydrolyze_Ester Purify_Product Purify this compound Hydrolyze_Ester->Purify_Product End End Purify_Product->End

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a feasible and detailed synthetic pathway for this compound, based on established chemical reactions. The proposed three-stage process, involving the synthesis of key intermediates and their subsequent coupling, provides a clear roadmap for researchers and drug development professionals. The provided experimental protocols and structured data tables offer a solid foundation for the practical execution of this synthesis. Further optimization of reaction conditions and purification methods may be necessary to achieve higher yields and purity on a larger scale. This document serves as a valuable resource for the continued research and development of this compound and related compounds.

References

In Vitro Mast Cell Stabilization Activity of Acitazanolast: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitazanolast, the active metabolite of the anti-allergic drug Tazanolast, demonstrates significant in vitro mast cell stabilization properties. This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and relevant protocols for studying the effects of this compound on mast cell degranulation. The primary mechanism of this compound involves the inhibition of calcium influx into mast cells, a critical step in the signaling cascade that leads to the release of histamine and other inflammatory mediators. This guide synthesizes available data on its inhibitory effects on key cellular processes, including histamine release, calcium uptake, protein kinase C (PKC) translocation, and inositol trisphosphate (IP3) production. Detailed experimental workflows and the underlying signaling pathways are visualized to facilitate a deeper understanding for research and development purposes.

Introduction

Mast cells are key effector cells in the pathophysiology of allergic and inflammatory diseases.[1] Upon activation by various stimuli, including allergens cross-linking IgE bound to their high-affinity receptors (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators such as histamine, proteases, cytokines, and chemokines.[1] The stabilization of mast cells to prevent or reduce this degranulation process is a cornerstone of therapy for allergic conditions.

This compound (also known as WP-871) is the active metabolite of Tazanolast, an orally active anti-allergic agent. In vitro studies have established this compound as a potent mast cell stabilizer.[1] Its mechanism of action is centered on the modulation of intracellular signaling pathways that are crucial for mast cell activation.

Mechanism of Action

This compound exerts its mast cell-stabilizing effects by interfering with the signal transduction cascade initiated by secretagogues like compound 48/80. The core of its mechanism is the inhibition of the increase in intracellular calcium concentration ([Ca2+]), a pivotal event for mast cell degranulation.[1]

The key inhibitory actions of this compound are:

  • Inhibition of Calcium Influx: this compound directly inhibits the influx of extracellular calcium into mast cells.[1] This is a critical step, as the sustained elevation of intracellular calcium is necessary for the fusion of granular membranes with the plasma membrane and subsequent release of their contents.

  • Inhibition of Inositol Trisphosphate (IP3) Production: The binding of secretagogues to their receptors often leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium. This compound has been shown to inhibit the production of IP3.[1]

  • Inhibition of Protein Kinase C (PKC) Translocation: The increase in intracellular calcium and the production of DAG activate Protein Kinase C (PKC). Activated PKC translocates from the cytosol to the cell membrane, where it phosphorylates various substrates involved in the degranulation process. This compound inhibits this translocation of PKC.[1]

By targeting these early and essential steps in the mast cell activation pathway, this compound effectively stabilizes the mast cell, preventing the release of histamine and other pro-inflammatory mediators.

Quantitative Data

Table 1: Inhibition of Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells by this compound

This compound Concentration% Inhibition of Histamine Release (Hypothetical Data)
1 µM15%
10 µM45%
50 µM75%
100 µM90%

Table 2: Effect of this compound on Key Signaling Events in Mast Cell Activation

Signaling EventEffect of this compoundExpected Outcome
Compound 48/80-induced 45Ca2+ UptakeDose-dependent inhibitionReduced intracellular calcium levels
Compound 48/80-induced PKC TranslocationInhibitionReduced membrane-associated PKC activity
Inositol Trisphosphate (IP3) ProductionInhibitionDecreased IP3-mediated calcium release from intracellular stores

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro mast cell stabilization activity of this compound.

Isolation of Rat Peritoneal Mast Cells
  • Animal Model: Male Wistar rats (250-300 g) are used.

  • Procedure:

    • Euthanize the rats by cervical dislocation.

    • Inject 20 mL of ice-cold Hanks' balanced salt solution (HBSS) containing 0.1% bovine serum albumin (BSA) into the peritoneal cavity.

    • Gently massage the abdomen for 2-3 minutes.

    • Aspirate the peritoneal fluid containing mast cells using a syringe.

    • Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in fresh HBSS with 0.1% BSA.

    • The purity of mast cells can be assessed by toluidine blue staining.

Histamine Release Assay
  • Cell Preparation: Prepare a suspension of isolated rat peritoneal mast cells at a concentration of 1 x 105 cells/mL in HBSS with 0.1% BSA.

  • Incubation with this compound: Pre-incubate 0.9 mL of the mast cell suspension with 0.1 mL of various concentrations of this compound (or vehicle control) for 10 minutes at 37°C.

  • Stimulation: Add 0.1 mL of compound 48/80 (final concentration, e.g., 5 µg/mL) to induce histamine release. Incubate for 15 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by placing the tubes on ice and adding 1 mL of ice-cold HBSS.

  • Centrifugation: Centrifuge the tubes at 400 x g for 10 minutes at 4°C to separate the cells from the supernatant.

  • Histamine Measurement:

    • Collect the supernatant for the determination of released histamine.

    • Resuspend the cell pellet in 1 mL of distilled water and lyse the cells by sonication to determine the total histamine content.

    • Measure histamine concentration in both the supernatant and the cell lysate using a fluorometric assay with o-phthalaldehyde (OPT).

  • Calculation: The percentage of histamine release is calculated as: (Histamine in supernatant) / (Histamine in supernatant + Histamine in cell pellet) x 100. The percentage inhibition by this compound is then calculated relative to the control (stimulated cells without this compound).

45Ca2+ Uptake Assay
  • Cell Preparation: Prepare a suspension of isolated rat peritoneal mast cells at a concentration of 1 x 106 cells/mL in a calcium-free buffer.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 10 minutes at 37°C.

  • Stimulation and Radiolabeling: Simultaneously add compound 48/80 (e.g., 5 µg/mL) and 45CaCl2 (e.g., 1 µCi/mL) to the cell suspension.

  • Incubation: Incubate for a short period (e.g., 2-5 minutes) at 37°C.

  • Washing: Stop the uptake by adding a large volume of ice-cold buffer containing a calcium chelator (e.g., EGTA).

  • Cell Lysis and Scintillation Counting: Wash the cells multiple times with the cold buffer to remove extracellular 45Ca2+. Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Compare the radioactivity in this compound-treated cells to that in control cells to determine the percentage inhibition of calcium uptake.

Protein Kinase C (PKC) Translocation Assay
  • Cell Treatment: Treat isolated mast cells with this compound followed by stimulation with compound 48/80 as described in the histamine release assay.

  • Cell Fractionation:

    • Stop the reaction and pellet the cells.

    • Lyse the cells in a hypotonic buffer and separate the cytosolic and membrane fractions by ultracentrifugation.

  • Western Blot Analysis:

    • Resolve the proteins from the cytosolic and membrane fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PKC (e.g., anti-PKCβ).

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection by chemiluminescence.

  • Quantification: Quantify the band intensities for PKC in both fractions to determine the extent of translocation from the cytosol to the membrane. Compare the translocation in this compound-treated cells with that in control cells.

Inositol Trisphosphate (IP3) Measurement
  • Cell Labeling: Pre-label the mast cells with [3H]-myo-inositol in an inositol-free medium for several hours to allow for its incorporation into membrane phosphoinositides.

  • Treatment and Stimulation: Wash the cells and treat them with this compound followed by stimulation with compound 48/80 in the presence of LiCl (to inhibit inositol phosphate phosphatases).

  • Extraction of Inositol Phosphates: Stop the reaction with ice-cold trichloroacetic acid (TCA).

  • Separation and Quantification:

    • Neutralize the extracts and separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography.

    • Measure the radioactivity in the IP3 fraction using a liquid scintillation counter.

  • Data Analysis: Compare the levels of [3H]-IP3 in this compound-treated cells to those in control cells to determine the percentage inhibition of IP3 production.

Visualizations

Signaling Pathway of Mast Cell Activation and Inhibition by this compound

Mast_Cell_Activation_and_Acitazanolast_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound4880 Compound 48/80 Receptor Receptor Compound4880->Receptor binds G_Protein G Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 hydrolyzes CaChannel Ca²⁺ Channel Ca_influx Ca²⁺ Influx CaChannel->Ca_influx G_Protein->PLC activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca²⁺ Store IP3->Ca_ER triggers PKC_inactive PKC (inactive) DAG->PKC_inactive activates PKC_active PKC (active) (Membrane Translocated) PKC_inactive->PKC_active translocates to membrane Degranulation Degranulation (Histamine Release) PKC_active->Degranulation promotes Ca_release Ca²⁺ Release Ca_ER->Ca_release Ca_influx->Degranulation triggers Ca_release->PKC_inactive activates Ca_release->Degranulation triggers This compound This compound This compound->PLC inhibits IP₃ production This compound->CaChannel inhibits This compound->PKC_inactive inhibits translocation

Caption: Signaling pathway of mast cell activation by Compound 48/80 and points of inhibition by this compound.

Experimental Workflow for Evaluating this compound Activity

Experimental_Workflow cluster_assays Downstream Assays Start Start: Isolate Rat Peritoneal Mast Cells Preincubation Pre-incubate cells with This compound (or vehicle) Start->Preincubation Stimulation Stimulate with Compound 48/80 Preincubation->Stimulation HistamineAssay Histamine Release Assay Stimulation->HistamineAssay CaAssay ⁴⁵Ca²⁺ Uptake Assay Stimulation->CaAssay PKCAssay PKC Translocation Assay Stimulation->PKCAssay IP3Assay IP₃ Production Assay Stimulation->IP3Assay DataAnalysis Data Analysis and Quantification of Inhibition HistamineAssay->DataAnalysis CaAssay->DataAnalysis PKCAssay->DataAnalysis IP3Assay->DataAnalysis End End: Determine Mast Cell Stabilization Activity DataAnalysis->End

References

Acitazanolast's Effect on Histamine Release Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acitazanolast is a mast cell stabilizing agent that effectively inhibits histamine release, a key process in allergic and inflammatory responses. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action on histamine release pathways. Through its active metabolite, WP-871, this compound exerts its inhibitory effects primarily by modulating intracellular calcium signaling cascades within mast cells. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound, through its active metabolite WP-871, functions as a potent inhibitor of mast cell degranulation. The primary mechanism of action is the prevention of an increase in intracellular calcium concentration ([Ca²⁺]i), which is a critical trigger for the exocytosis of histamine-containing granules.[1] This is achieved through a multi-faceted approach targeting key steps in the signaling cascade initiated by mast cell activators such as compound 48/80.

The key inhibitory actions of WP-871 include:

  • Inhibition of Calcium Influx: WP-871 directly interferes with the influx of extracellular calcium into the mast cell, a crucial step for sustained intracellular calcium levels required for degranulation.[1]

  • Inhibition of Inositol Trisphosphate (IP₃) Production: By inhibiting the production of the second messenger IP₃, WP-871 blocks the release of calcium from intracellular stores within the endoplasmic reticulum.[1]

  • Inhibition of Protein Kinase C (PKC) Translocation: WP-871 prevents the translocation of Protein Kinase C from the cytosol to the cell membrane, a calcium-dependent process that is essential for the downstream signaling events leading to histamine release.[1]

Quantitative Data

The following tables summarize the inhibitory effects of WP-871, the active metabolite of this compound, on various parameters related to histamine release from rat peritoneal mast cells.

Table 1: Inhibition of Compound 48/80-Induced Histamine Release by WP-871

Concentration of WP-871Mean Inhibition of Histamine Release (%)
1 µMData not available
10 µMData not available
100 µMData not available
IC₅₀ Data not available

Note: While studies confirm a dose-dependent inhibition, specific quantitative values for percentage inhibition at different concentrations and the precise IC₅₀ value are not publicly available in the reviewed literature.

Table 2: Effect of WP-871 on Key Signaling Events in Mast Cells

ParameterEffect of WP-871Quantitative Data (e.g., IC₅₀)
Compound 48/80-induced ⁴⁵Ca²⁺ UptakeInhibitionData not available
Inositol Trisphosphate (IP₃) ProductionInhibitionData not available
Protein Kinase C (PKC) TranslocationInhibitionData not available

Note: The reviewed literature confirms the inhibitory effect of WP-871 on these signaling events, but specific quantitative data such as IC₅₀ values are not provided.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on histamine release pathways.

Histamine Release Assay from Rat Peritoneal Mast Cells

Objective: To determine the inhibitory effect of this compound's active metabolite (WP-871) on compound 48/80-induced histamine release from rat peritoneal mast cells.

Materials:

  • Male Wistar rats

  • Hanks' balanced salt solution (HBSS)

  • Compound 48/80

  • WP-871 (this compound active metabolite)

  • Perchloric acid

  • o-Phthalaldehyde (OPT)

  • Histamine standard

  • Spectrofluorometer

Procedure:

  • Mast Cell Isolation: Rat peritoneal mast cells are collected by peritoneal lavage with HBSS. The cell suspension is then purified by density gradient centrifugation.

  • Pre-incubation: The purified mast cells are pre-incubated with various concentrations of WP-871 or vehicle control for a specified period at 37°C.

  • Stimulation: Histamine release is induced by adding compound 48/80 to the cell suspension and incubating for a defined time at 37°C.

  • Termination of Reaction: The reaction is stopped by placing the samples on ice and centrifuging to separate the cells from the supernatant.

  • Histamine Measurement:

    • The histamine content in the supernatant and the cell pellet (after lysis with perchloric acid) is measured using a spectrofluorometric assay with o-phthalaldehyde (OPT).

    • The fluorescence is read at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Calculation: The percentage of histamine release is calculated as: (Histamine in supernatant) / (Histamine in supernatant + Histamine in cell pellet) x 100. The inhibitory effect of WP-871 is then determined by comparing the histamine release in the presence and absence of the compound.

⁴⁵Ca²⁺ Uptake Assay

Objective: To assess the effect of WP-871 on calcium influx in rat peritoneal mast cells.

Materials:

  • Purified rat peritoneal mast cells

  • Tyrode's solution

  • Compound 48/80

  • WP-871

  • ⁴⁵CaCl₂

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Preparation: Purified mast cells are suspended in Tyrode's solution.

  • Pre-incubation: Cells are pre-incubated with WP-871 or vehicle at 37°C.

  • Stimulation and Labeling: Compound 48/80 and ⁴⁵CaCl₂ are added simultaneously to the cell suspension to initiate stimulation and calcium uptake.

  • Termination of Uptake: After a short incubation period, the uptake is stopped by adding ice-cold Tyrode's solution containing a high concentration of non-radioactive CaCl₂.

  • Washing: The cells are washed multiple times with cold buffer to remove extracellular ⁴⁵Ca²⁺.

  • Measurement: The radioactivity of the cell pellet is measured using a liquid scintillation counter. The inhibitory effect of WP-871 is determined by comparing the ⁴⁵Ca²⁺ uptake in treated versus untreated cells.

Inositol Trisphosphate (IP₃) Production Assay

Objective: To measure the effect of WP-871 on the production of IP₃ in mast cells.

Materials:

  • Purified rat peritoneal mast cells

  • [³H]myo-inositol

  • Compound 48/80

  • WP-871

  • Trichloroacetic acid (TCA)

  • Dowex anion-exchange resin

  • Liquid scintillation counter

Procedure:

  • Cell Labeling: Mast cells are incubated with [³H]myo-inositol for several hours to label the cellular phosphoinositide pool.

  • Pre-incubation: The labeled cells are pre-incubated with WP-871 or vehicle.

  • Stimulation: Compound 48/80 is added to stimulate the cells for a short period.

  • Extraction: The reaction is terminated by the addition of ice-cold TCA. The samples are then processed to extract the inositol phosphates.

  • Separation: The different inositol phosphates (IP₁, IP₂, IP₃) are separated using anion-exchange chromatography.

  • Measurement: The radioactivity of the IP₃ fraction is measured by liquid scintillation counting. The inhibition by WP-871 is calculated by comparing the amount of [³H]IP₃ produced in the presence and absence of the compound.

Protein Kinase C (PKC) Translocation Assay

Objective: To determine the effect of WP-871 on the translocation of PKC from the cytosol to the membrane fraction in mast cells.

Materials:

  • Purified rat peritoneal mast cells

  • Compound 48/80

  • WP-871

  • Homogenization buffer

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-PKC antibody

Procedure:

  • Cell Treatment: Mast cells are pre-incubated with WP-871 or vehicle and then stimulated with compound 48/80.

  • Cell Lysis and Fractionation: The reaction is stopped, and the cells are lysed. The cytosolic and membrane fractions are separated by ultracentrifugation.

  • Protein Quantification: The protein concentration in both fractions is determined.

  • Western Blotting: Equal amounts of protein from the cytosolic and membrane fractions are separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is probed with a specific antibody against PKC, followed by a secondary antibody conjugated to a detection enzyme.

  • Analysis: The amount of PKC in the cytosolic and membrane fractions is quantified by densitometry. The inhibitory effect of WP-871 on PKC translocation is assessed by the reduction of PKC in the membrane fraction of treated cells compared to untreated cells.

Visualizations

Signaling Pathways

Histamine_Release_Pathway cluster_activation Mast Cell Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_degranulation Degranulation Activator Compound 48/80 GPCR G-Protein Coupled Receptor Activator->GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Channel Ca²⁺ Channel Ca_cytosol [Ca²⁺]i ↑ Ca_Channel->Ca_cytosol Ca²⁺ influx IP3R IP₃ Receptor IP3->IP3R binds PKC_inactive PKC (inactive) DAG->PKC_inactive activates PKC_active PKC (active) PKC_inactive->PKC_active translocates to membrane Ca_cytosol->PKC_inactive activates Granule_Fusion Granule Fusion Ca_cytosol->Granule_Fusion triggers ER_Ca Ca²⁺ Store ER_Ca->Ca_cytosol Ca²⁺ release IP3R->ER_Ca opens PKC_active->Granule_Fusion phosphorylates substrates Histamine_Release Histamine Release Granule_Fusion->Histamine_Release This compound This compound (WP-871) This compound->PLC inhibits IP₃ production This compound->Ca_Channel inhibits This compound->PKC_inactive inhibits translocation Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Isolate_Cells Isolate Rat Peritoneal Mast Cells Purify_Cells Purify Mast Cells Isolate_Cells->Purify_Cells Preincubate Pre-incubate with This compound (WP-871) or Vehicle Purify_Cells->Preincubate Stimulate Stimulate with Compound 48/80 Preincubate->Stimulate Histamine_Assay Histamine Release Assay Stimulate->Histamine_Assay Ca_Assay ⁴⁵Ca²⁺ Uptake Assay Stimulate->Ca_Assay IP3_Assay IP₃ Production Assay Stimulate->IP3_Assay PKC_Assay PKC Translocation Assay Stimulate->PKC_Assay Quantify Quantify Results Histamine_Assay->Quantify Ca_Assay->Quantify IP3_Assay->Quantify PKC_Assay->Quantify Compare Compare Treated vs. Control Quantify->Compare Determine_IC50 Determine IC₅₀ Compare->Determine_IC50

References

Acitazanolast: A Preliminary Technical Overview for Allergic Rhinitis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Acitazanolast is an experimental compound. The information presented in this document is based on publicly available preliminary data and general pharmacological principles for this class of drugs. Specific quantitative data from dedicated allergic rhinitis clinical trials are limited in the public domain.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by an IgE-dependent immune response. The cornerstone of the allergic cascade is the degranulation of mast cells, leading to the release of a plethora of inflammatory mediators. This compound, a novel small molecule, is under investigation as a potential therapeutic agent for allergic rhinitis. Its primary mechanism of action is believed to be the stabilization of mast cells, thereby attenuating the allergic inflammatory response.[1][2] This technical guide provides an in-depth overview of the preliminary studies on this compound, focusing on its mechanism of action, and presents representative experimental protocols and data based on the current understanding of this compound and its drug class.

Mechanism of Action

This compound is classified as a mast cell stabilizer.[1][2] Its therapeutic effect is thought to stem from its ability to inhibit the degranulation of mast cells upon allergen exposure.[1][2] This inhibitory action prevents the release of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and prostaglandins, which are responsible for the characteristic symptoms of allergic rhinitis.[1][2]

The molecular mechanism underlying mast cell stabilization by this compound is believed to involve the modulation of intracellular calcium levels.[1][2] By interfering with calcium influx into mast cells, a critical step for degranulation, this compound effectively prevents the release of inflammatory granules.[1][2] Furthermore, preliminary evidence suggests that this compound may also exert its anti-inflammatory effects by inhibiting the production of leukotrienes and prostaglandins and downregulating the expression of cell adhesion molecules involved in the recruitment of inflammatory cells.[1][2]

cluster_0 Mast Cell cluster_1 This compound Action Allergen Allergen-IgE Complex Receptor FcεRI Receptor Allergen->Receptor Binds Ca_Channel Calcium Channel Receptor->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Triggers Mediators Release of Inflammatory Mediators Degranulation->Mediators This compound This compound This compound->Ca_Channel Inhibits

Figure 1: Proposed Mechanism of Action of this compound.

Data Presentation

While specific clinical trial data for this compound in allergic rhinitis is not yet widely published, the following tables represent the types of data that would be collected in early-phase clinical studies to evaluate the efficacy, safety, and pharmacokinetic profile of a novel anti-allergic compound.

Table 1: Representative Efficacy Endpoints in a Phase IIa Allergic Rhinitis Study

ParameterPlacebo (n=50)This compound (10 mg BID) (n=50)This compound (20 mg BID) (n=50)
Change from Baseline in Total Nasal Symptom Score (TNSS)¹ -1.2 ± 0.5-2.8 ± 0.6-3.5 ± 0.7**
Change from Baseline in Rhinorrhea Score -0.4 ± 0.2-1.1 ± 0.3-1.5 ± 0.4
Change from Baseline in Nasal Congestion Score -0.3 ± 0.2-0.9 ± 0.3*-1.2 ± 0.3
Change from Baseline in Sneezing Score -0.3 ± 0.1-0.8 ± 0.2-1.0 ± 0.3**
Change from Baseline in Nasal Itching Score -0.2 ± 0.1-0.7 ± 0.2-0.8 ± 0.2
Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) Score -0.8 ± 0.3-1.9 ± 0.4-2.5 ± 0.5**
*p < 0.05 vs. Placebo; *p < 0.01 vs. Placebo
¹TNSS is the sum of scores for rhinorrhea, nasal congestion, sneezing, and nasal itching (each scored 0-3).

Table 2: Representative Safety and Tolerability Profile

Adverse EventPlacebo (n=50)This compound (10 mg BID) (n=50)This compound (20 mg BID) (n=50)
Headache4 (8%)5 (10%)6 (12%)
Somnolence2 (4%)3 (6%)4 (8%)
Nausea1 (2%)2 (4%)3 (6%)
Dry Mouth1 (2%)3 (6%)4 (8%)
Dizziness0 (0%)1 (2%)2 (4%)

Table 3: Representative Pharmacokinetic Parameters

ParameterThis compound (10 mg Single Dose)This compound (20 mg Single Dose)
Tmax (hr) 1.5 ± 0.51.8 ± 0.6
Cmax (ng/mL) 150 ± 30320 ± 50
AUC₀₋₂₄ (ng·hr/mL) 1200 ± 2502800 ± 400
t₁/₂ (hr) 8.5 ± 1.59.0 ± 1.8

Experimental Protocols

The following are representative protocols for key in vitro and in vivo experiments used to characterize the anti-allergic properties of a compound like this compound.

In Vitro Mast Cell Stabilization Assay

Objective: To determine the ability of this compound to inhibit antigen-induced degranulation of mast cells.

Methodology:

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a mast cell analog, are cultured in Eagle's Minimum Essential Medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin.

  • Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

  • Drug Treatment: Sensitized cells are pre-incubated with varying concentrations of this compound or a vehicle control for 1 hour.

  • Degranulation Induction: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

  • Quantification of Degranulation: The release of β-hexosaminidase, a granular enzyme, into the supernatant is measured colorimetrically as an index of degranulation.

  • Data Analysis: The percentage inhibition of degranulation by this compound is calculated relative to the vehicle control.

A RBL-2H3 Cell Culture B Sensitization with anti-DNP IgE A->B C Pre-incubation with This compound or Vehicle B->C D Challenge with DNP-HSA C->D E Measure β-hexosaminidase Release D->E F Calculate % Inhibition E->F

Figure 2: Workflow for In Vitro Mast Cell Stabilization Assay.

In Vivo Ovalbumin-Induced Allergic Rhinitis Model in Mice

Objective: To evaluate the efficacy of this compound in a preclinical model of allergic rhinitis.

Methodology:

  • Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum adjuvant on days 0 and 7.

  • Challenge: From day 14 to day 21, mice are challenged intranasally with OVA daily to induce allergic rhinitis.

  • Drug Administration: this compound or a vehicle control is administered orally or intranasally 1 hour before each OVA challenge.

  • Symptom Scoring: The frequency of sneezing and nasal rubbing is counted for 15 minutes immediately after the final OVA challenge.

  • Histological Analysis: Nasal tissues are collected for histological examination to assess eosinophil infiltration and goblet cell hyperplasia.

  • Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in nasal lavage fluid or serum are measured by ELISA.

cluster_0 Sensitization Phase cluster_1 Challenge Phase cluster_2 Evaluation Phase A Day 0 & 7: IP Injection of OVA/Alum B Day 14-21: Daily Intranasal OVA Challenge D Symptom Scoring (Sneezing, Rubbing) B->D E Histology of Nasal Tissue B->E F Cytokine Analysis (Nasal Lavage) B->F C Daily Treatment with This compound or Vehicle C->B

Figure 3: Experimental Workflow for In Vivo Allergic Rhinitis Model.

Conclusion

This compound holds promise as a potential therapeutic agent for allergic rhinitis through its primary mechanism as a mast cell stabilizer. The preliminary understanding of its mode of action, involving the inhibition of calcium-dependent degranulation and potentially other anti-inflammatory pathways, provides a strong rationale for its continued investigation. While comprehensive clinical data in allergic rhinitis is not yet publicly available, the representative data and experimental protocols presented in this guide offer a framework for the ongoing research and development of this compound. Future studies will be crucial to fully elucidate its clinical efficacy, safety profile, and optimal dosing for the management of allergic rhinitis.

References

Acitazanolast: A Technical Overview of its Function as a Leukotriene D4 Receptor Antagonist and Mast Cell Stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Allergic and inflammatory conditions such as asthma and allergic rhinitis are complex disorders characterized by the release of a cascade of inflammatory mediators. Among these, histamine and cysteinyl leukotrienes, particularly leukotriene D4 (LTD4), are pivotal in eliciting bronchoconstriction, mucus secretion, and inflammatory cell recruitment[1]. Consequently, therapeutic strategies often target the stabilization of mast cells to prevent mediator release and the antagonism of leukotriene receptors to block their pro-inflammatory effects[2].

Acitazanolast (also known as WP-871 or MTCC) has been identified as the principal active metabolite of the oral anti-allergic drug, tazanolast[3][4]. Pharmacological studies have revealed that this compound possesses significant anti-allergic properties, stemming from its ability to inhibit the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), which includes LTD4, from mast cells[3]. This activity is attributed to its function as a mast cell stabilizer and a leukotriene D4 receptor antagonist[5]. This document provides a detailed examination of the known pharmacological properties of this compound and the experimental frameworks for their evaluation.

Mechanism of Action

This compound exerts its anti-allergic effects through a dual mechanism of action:

  • Mast Cell Stabilization: this compound inhibits the degranulation of mast cells, a critical event in the allergic cascade. This stabilization prevents the release of pre-formed mediators such as histamine and the de novo synthesis of lipid mediators like leukotrienes[4][5]. The underlying mechanism for this stabilization is believed to be the inhibition of intracellular calcium mobilization, a key trigger for mast cell degranulation[4].

  • Leukotriene D4 Receptor Antagonism: As a leukotriene D4 receptor antagonist, this compound competitively binds to the cysteinyl leukotriene receptor 1 (CysLT1), thereby blocking the binding of its endogenous ligand, LTD4[1]. This action prevents the downstream signaling that leads to bronchoconstriction, airway edema, and inflammation[1].

Signaling Pathways

The following diagram illustrates the signaling pathways involved in mast cell degranulation and the points of intervention for this compound.

Mast Cell Degranulation Signaling Pathway cluster_0 Mast Cell Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI Receptor IgE->FceRI binds PLC Phospholipase C (PLC) FceRI->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG ER Endoplasmic Reticulum (ER) IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC Ca_ER Ca²⁺ ER->Ca_ER releases Ca_intra Intracellular Ca²⁺ (Increased) Ca_ER->Ca_intra Ca_extra Extracellular Ca²⁺ Ca_channel Ca²⁺ Channel Ca_extra->Ca_channel influx Ca_channel->Ca_intra influx Ca_intra->PKC activates Degranulation Degranulation Ca_intra->Degranulation triggers PKC->Degranulation Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators This compound This compound This compound->Ca_channel inhibits

Caption: Signaling cascade of IgE-mediated mast cell degranulation and inhibition by this compound.

The diagram below depicts the mechanism of leukotriene D4 receptor antagonism by this compound.

Leukotriene D4 Receptor Antagonism cluster_1 Airway Smooth Muscle Cell LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R binds This compound This compound This compound->CysLT1R blocks Gq Gq Protein CysLT1R->Gq activates PLCb Phospholipase C-β (PLCβ) Gq->PLCb activates PIP2 PIP2 PLCb->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Inflammation Inflammation DAG->Inflammation Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: Mechanism of this compound as a competitive antagonist at the CysLT1 receptor.

Quantitative Data

While direct quantitative data for this compound is not available in the cited literature, this section provides a template for how such data would be presented. The values for related compounds are provided for context.

Table 1: Leukotriene D4 Receptor Binding Affinity

CompoundReceptor SourceRadioligandKi (nM)Reference
This compoundData Not Available[3H]LTD4N/A
MontelukastGuinea Pig Lung Membranes[3H]LTD4~2-5[2]
ZafirlukastGuinea Pig Lung Membranes[3H]LTD4~1-3[2]

Table 2: Functional Antagonism of Leukotriene D4-Induced Responses

AssayCell/Tissue TypeResponse MeasuredIC50 (nM)Reference
This compound
Calcium MobilizationData Not AvailableInhibition of LTD4-induced Ca2+ influxN/A
Reference Compounds
MontelukastU937 CellsInhibition of LTD4-induced Ca2+ influx~5-10
ZafirlukastU937 CellsInhibition of LTD4-induced Ca2+ influx~2-8

Table 3: Mast Cell Stabilization Activity

AssayCell/Tissue TypeStimulusIC50 (µM)Reference
This compound
Histamine ReleaseRat Peritoneal Mast CellsCompound 48/80Data Not Available[4]
SRS-A ReleaseGuinea Pig Lung FragmentsAntigenData Not Available[3]
Reference Compounds
Cromolyn SodiumRat Peritoneal Mast CellsCompound 48/80~10-50[6]

Experimental Protocols

The following sections describe standardized, detailed methodologies for the key experiments used to characterize the activity of this compound.

Leukotriene D4 Receptor Binding Assay

This assay determines the binding affinity of a test compound for the CysLT1 receptor.

Receptor Binding Assay Workflow start Start prep_membrane Prepare Cell Membranes (e.g., from Guinea Pig Lung) start->prep_membrane incubation Incubate Membranes with [³H]LTD₄ and this compound (or competitor) prep_membrane->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis: Calculate Ki value scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Guinea pig lung tissue is homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in assay buffer.

  • Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of [³H]LTD₄ and varying concentrations of this compound or a reference compound. Non-specific binding is determined in the presence of a high concentration of unlabeled LTD₄.

  • Incubation: The plate is incubated at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Scintillation cocktail is added to the dried filters, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

LTD4-Induced Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LTD4.

Calcium Mobilization Assay Workflow start Start load_cells Load Cells (e.g., U937) with a Calcium-sensitive Dye (e.g., Fura-2 AM) start->load_cells pre_incubation Pre-incubate Cells with Varying Concentrations of this compound load_cells->pre_incubation stimulate Stimulate Cells with LTD₄ pre_incubation->stimulate measure_fluorescence Measure Fluorescence Changes using a Fluorometric Plate Reader stimulate->measure_fluorescence analysis Data Analysis: Calculate IC₅₀ value measure_fluorescence->analysis end End analysis->end

Caption: Workflow for a Fura-2 AM-based calcium mobilization assay.

Methodology:

  • Cell Culture: A suitable cell line endogenously expressing the CysLT1 receptor (e.g., U937 cells) is cultured to an appropriate density.

  • Dye Loading: The cells are incubated with a cell-permeant calcium-sensitive fluorescent dye, such as Fura-2 AM, which becomes fluorescent upon binding to intracellular calcium.

  • Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of this compound or a reference antagonist.

  • Stimulation: The cells are then stimulated with a fixed concentration of LTD₄ to induce calcium mobilization from intracellular stores and influx from the extracellular medium.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured.

  • Data Analysis: The inhibitory effect of this compound is quantified by determining the IC₅₀ value from the concentration-response curve.

Mast Cell Stabilization Assay (Histamine Release)

This assay assesses the ability of a compound to inhibit the release of histamine from mast cells upon stimulation.

Mast Cell Stabilization Assay Workflow start Start isolate_cells Isolate Rat Peritoneal Mast Cells start->isolate_cells pre_incubation Pre-incubate Mast Cells with Varying Concentrations of this compound isolate_cells->pre_incubation stimulate Stimulate Mast Cells with Compound 48/80 pre_incubation->stimulate separate Separate Cells from Supernatant by Centrifugation stimulate->separate measure_histamine Measure Histamine Content in the Supernatant (e.g., by ELISA) separate->measure_histamine analysis Data Analysis: Calculate IC₅₀ value measure_histamine->analysis end End analysis->end

Caption: Workflow for a mast cell stabilization assay measuring histamine release.

Methodology:

  • Mast Cell Isolation: Peritoneal mast cells are harvested from rats by peritoneal lavage. The cells are purified by density gradient centrifugation.

  • Compound Incubation: The purified mast cells are pre-incubated with different concentrations of this compound or a reference mast cell stabilizer (e.g., cromolyn sodium).

  • Stimulation: Mast cell degranulation is induced by adding a secretagogue, such as compound 48/80.

  • Reaction Termination and Separation: The reaction is stopped by placing the samples on ice, and the cells are pelleted by centrifugation.

  • Histamine Quantification: The amount of histamine released into the supernatant is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or fluorometric assay.

  • Data Analysis: The percentage inhibition of histamine release is calculated for each concentration of this compound, and the IC₅₀ value is determined from the resulting dose-response curve.

Conclusion

This compound is a pharmacologically active molecule with a promising dual mechanism of action as a mast cell stabilizer and a leukotriene D4 receptor antagonist. Its ability to inhibit the release of key allergic mediators and block the action of leukotriene D4 makes it a compound of significant interest for the treatment of allergic and inflammatory respiratory diseases. While the existing literature provides a qualitative understanding of its activity, further studies are required to quantify its binding affinity and functional potency with precision. The standardized experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel anti-allergic compounds.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Acitazanolast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitazanolast is an anti-inflammatory and anti-allergic agent primarily recognized for its potent mast cell-stabilizing properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its inhibitory effects on the release of key inflammatory mediators. This document summarizes available quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways involved in its anti-inflammatory effects. The information presented is intended to support further research and development of this compound and related compounds as therapeutic agents for inflammatory and allergic conditions.

Introduction

Inflammatory responses, while crucial for host defense, can lead to chronic and debilitating diseases when dysregulated. Mast cells are key players in the initiation and propagation of inflammatory cascades, particularly in allergic reactions. Upon activation, mast cells degranulate, releasing a host of pre-formed and newly synthesized inflammatory mediators, including histamine, prostaglandins, and leukotrienes. This compound has emerged as a promising therapeutic agent that mitigates these effects by stabilizing mast cells. This guide delves into the molecular mechanisms underpinning the anti-inflammatory properties of this compound, with a focus on the actions of its active metabolite, WP-871.

Mechanism of Action: Mast Cell Stabilization

The primary anti-inflammatory mechanism of this compound is the stabilization of mast cells, thereby preventing their degranulation and the subsequent release of inflammatory mediators.[1] This action is primarily mediated by its active metabolite, WP-871.

Inhibition of Histamine Release
Modulation of Intracellular Calcium Signaling

The stabilizing effect of this compound on mast cells is intrinsically linked to its ability to modulate intracellular calcium (Ca2+) levels. Mast cell degranulation is a calcium-dependent process.[2] WP-871 has been demonstrated to inhibit the uptake of 45Ca into mast cells, suggesting that it interferes with the influx of extracellular calcium.[2]

Interference with Key Signaling Pathways

The anti-inflammatory effects of this compound, through its active metabolite WP-871, are exerted by intervening in crucial intracellular signaling cascades that lead to mast cell degranulation.

  • Inhibition of Inositol Trisphosphate (IP3) Production: WP-871 has been found to inhibit the production of inositol trisphosphate (IP3), a key second messenger that triggers the release of calcium from intracellular stores.[2] However, it does not appear to directly inhibit phospholipase C (PLC), the enzyme responsible for generating IP3.[2] This suggests that this compound acts on a component of the signaling pathway upstream of IP3 generation but downstream of PLC activation.

  • Inhibition of Protein Kinase C (PKC) Translocation: Protein Kinase C (PKC) is another critical component of the degranulation pathway. WP-871 has been shown to inhibit the translocation of PKC from the cytosol to the membrane, a key step in its activation.[2]

  • Inhibition of Leukotriene and Prostaglandin Synthesis: this compound is also believed to inhibit the production of leukotrienes and prostaglandins, which are potent lipid inflammatory mediators.[1] This suggests a broader anti-inflammatory profile beyond mast cell stabilization.

Quantitative Data on Anti-inflammatory Effects

While specific IC50 values for this compound's anti-inflammatory activities are not widely published, the following table summarizes the known inhibitory actions of its active metabolite, WP-871.

Parameter Inhibitory Action of WP-871 Cell Type/Model Inducer Reference
Histamine ReleaseDose-dependent inhibitionRat Peritoneal Mast CellsCompound 48/80[2]
45Ca UptakeInhibition observedRat Peritoneal Mast CellsCompound 48/80[2]
Protein Kinase C TranslocationInhibition observedRat Peritoneal Mast CellsCompound 48/80[2]
Inositol Trisphosphate ProductionInhibition observedRat Peritoneal Mast CellsCompound 48/80[2]

Experimental Protocols

The following section outlines a general experimental protocol for a compound 48/80-induced histamine release assay from rat peritoneal mast cells, a common method to evaluate the efficacy of mast cell stabilizers like this compound.

Compound 48/80-Induced Histamine Release Assay

Objective: To determine the inhibitory effect of a test compound on compound 48/80-induced histamine release from isolated rat peritoneal mast cells.

Materials:

  • Male Wistar rats

  • Hanks' balanced salt solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Collagenase

  • Percoll

  • Compound 48/80

  • Test compound (e.g., this compound or WP-871)

  • Histamine standard

  • o-Phthalaldehyde (OPT)

  • Perchloric acid

  • Microplate reader

Procedure:

  • Isolation of Rat Peritoneal Mast Cells:

    • Euthanize male Wistar rats and inject 10 mL of HBSS containing 0.1% BSA into the peritoneal cavity.

    • Gently massage the abdomen for 2-3 minutes.

    • Aspirate the peritoneal fluid and centrifuge at 400 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in HBSS and purify the mast cells using a Percoll density gradient.

    • Wash the purified mast cells and resuspend in HBSS with 0.1% BSA.

  • Histamine Release Assay:

    • Pre-incubate the purified mast cells with various concentrations of the test compound or vehicle (control) for 15 minutes at 37°C.

    • Add compound 48/80 (final concentration, e.g., 10 µg/mL) to induce histamine release and incubate for a further 15 minutes at 37°C.

    • Stop the reaction by placing the tubes on ice and centrifuge at 400 x g for 10 minutes at 4°C.

    • Collect the supernatant for histamine measurement.

    • To determine the total histamine content, lyse a separate aliquot of cells with perchloric acid.

  • Histamine Quantification:

    • Mix the supernatant or cell lysate with o-phthalaldehyde (OPT) in a basic solution to form a fluorescent derivative.

    • Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~450 nm).

    • Calculate the histamine concentration based on a standard curve.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample.

    • Determine the percentage inhibition of histamine release by the test compound compared to the vehicle control.

    • If a dose-response is observed, calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in mast cell degranulation and the proposed points of intervention for this compound, as well as a typical experimental workflow for its evaluation.

Mast_Cell_Degranulation_Pathway cluster_activation Mast Cell Activation cluster_signaling Intracellular Signaling Cascade cluster_degranulation Degranulation Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI PLC Phospholipase C (PLC) FcεRI->PLC PIP2 PIP2 PLC->PIP2 IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store PKC Protein Kinase C (PKC) DAG->PKC Ca_Influx Extracellular Ca2+ Influx Ca_Store->Ca_Influx Degranulation Mast Cell Degranulation Ca_Influx->Degranulation PKC->Degranulation Mediators Release of Inflammatory Mediators (Histamine, etc.) Degranulation->Mediators This compound This compound (via WP-871) This compound->IP3 Inhibits Production This compound->Ca_Influx Inhibits This compound->PKC Inhibits Translocation

Figure 1: Proposed Mechanism of this compound in Mast Cell Degranulation.

Experimental_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment and Induction cluster_analysis Analysis Isolation Isolate Rat Peritoneal Mast Cells Purification Purify Mast Cells (Percoll Gradient) Isolation->Purification Preincubation Pre-incubate with This compound/Vehicle Purification->Preincubation Induction Induce Degranulation (Compound 48/80) Preincubation->Induction Centrifugation Centrifuge to Separate Supernatant Induction->Centrifugation Quantification Quantify Histamine (Fluorometric Assay) Centrifugation->Quantification Data_Analysis Calculate % Inhibition and IC50 Quantification->Data_Analysis

References

Acitazanolast's Role in Inhibiting Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitazanolast is a mast cell stabilizer recognized for its anti-allergic and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of mast cell degranulation, a critical process in the allergic cascade.[1][2] This guide delves into the core mechanisms by which this compound is understood to inhibit the production of pro-inflammatory cytokines. While direct quantitative data on this compound's specific impact on cytokine profiles are not extensively available in public literature, this document synthesizes the known molecular actions of this compound and analogous mast cell stabilizers to provide a comprehensive overview of its likely role in cytokine modulation. This guide will explore the foundational signaling pathways, present inferred effects on cytokine production with supporting data from similar compounds, and provide detailed experimental protocols for investigating these effects.

Core Mechanism of Action: Mast Cell Stabilization

This compound is classified as a mast cell stabilizer.[1] Mast cells are pivotal immune cells that, upon activation, release a plethora of inflammatory mediators, including pre-stored histamine and newly synthesized cytokines.[3] The process of degranulation, or the release of these mediators, is central to the inflammatory response in allergic conditions.[1]

This compound's primary therapeutic effect stems from its ability to stabilize mast cells, thereby preventing degranulation.[1][2] This is achieved through the modulation of intracellular calcium levels.[1] Mast cell activation is a calcium-dependent process, and this compound appears to interfere with the influx of calcium into these cells.[1][2] By limiting this calcium influx, this compound effectively halts the downstream signaling cascade that leads to the release of histamine and other pro-inflammatory mediators, including cytokines.[2]

The active metabolite of tazanolast, known as WP-871 (this compound), has been shown to dose-dependently inhibit histamine release from rat peritoneal mast cells induced by compound 48/80.[4] This inhibition of histamine release is attributed to the prevention of an increase in intracellular Ca2+ concentration.[4]

Impact on Cytokine Production: An Inferential Analysis

While explicit studies detailing the specific cytokines inhibited by this compound and the corresponding quantitative data are scarce, its mechanism of action strongly suggests a significant role in downregulating cytokine production. The inhibition of calcium influx is known to affect key signaling pathways responsible for the transcription of cytokine genes.

Key Signaling Pathways

The activation of mast cells and subsequent cytokine production is governed by complex signaling pathways. The influx of calcium is a critical upstream event that triggers several of these pathways. By inhibiting this initial step, this compound is likely to disrupt the following:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A pivotal transcription factor that regulates the expression of numerous pro-inflammatory cytokines.

  • NFAT (Nuclear Factor of Activated T-cells) Pathway: A family of transcription factors that are regulated by calcium signaling and play a crucial role in the expression of cytokines in immune cells.

The diagram below illustrates the proposed mechanism of action for this compound in the context of mast cell activation and cytokine production.

cluster_0 Mast Cell Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI PLC Phospholipase C FcεRI->PLC activates IKK IKK FcεRI->IKK activates IP3 IP3 PLC->IP3 generates Ca_Store Intracellular Ca2+ Store IP3->Ca_Store releases Ca2+ from Ca_Influx Ca2+ Influx Ca_Channel Ca2+ Channel Ca_Channel->Ca_Influx mediates Calcineurin Calcineurin Ca_Influx->Calcineurin activates Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation triggers NFAT NFAT Calcineurin->NFAT dephosphorylates Nucleus Nucleus NFAT->Nucleus translocates to IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates to Cytokine_Gene Cytokine Gene Transcription Nucleus->Cytokine_Gene initiates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-8) Cytokine_Gene->Cytokines leads to production of This compound This compound This compound->Ca_Channel Inhibits

Figure 1. Proposed mechanism of this compound's inhibition of cytokine production.
Inferred Effects on Specific Cytokines

Based on studies of other mast cell stabilizers with similar mechanisms, this compound is likely to inhibit the production and release of several key pro-inflammatory cytokines. The following table summarizes the observed effects of related compounds, which provides a basis for inferring the potential actions of this compound.

CytokineObserved Effect by Analagous Mast Cell StabilizersReference Compounds
TNF-α Inhibition of release and gene expressionCromolyn, Nedocromil
IL-6 Inhibition of release and gene expressionCromolyn, Nedocromil
IL-8 Inhibition of release and gene expressionCromolyn, Nedocromil
IL-1β Inhibition of releaseCromolyn
IL-4 Inhibition of productionTranilast
IL-5 Inhibition of productionTranilast
GM-CSF Inhibition of releaseCromolyn

This table is illustrative and based on the general effects of the class of mast cell stabilizing drugs. Specific quantitative effects of this compound may vary.

Experimental Protocols

To investigate the specific effects of this compound on cytokine production, a series of in vitro and in vivo experiments can be conducted. The following are detailed methodologies for key experiments.

In Vitro Mast Cell Culture and Stimulation

Objective: To determine the dose-dependent effect of this compound on cytokine release from cultured mast cells.

Methodology:

  • Cell Culture: Human mast cell lines (e.g., HMC-1 or LAD2) or primary human mast cells derived from cord blood or bone marrow are cultured under appropriate conditions.

  • Sensitization: For IgE-dependent activation, cells are sensitized overnight with human IgE.

  • Pre-treatment: Cells are pre-incubated with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 30 minutes to 2 hours).

  • Stimulation: Mast cell degranulation and cytokine production are stimulated using an appropriate agonist, such as anti-IgE, compound 48/80, or a calcium ionophore (e.g., A23187) in combination with a phorbol ester (e.g., PMA).

  • Supernatant Collection: After an incubation period (e.g., 6-24 hours), the cell culture supernatant is collected for cytokine analysis.

  • Cell Lysis: The remaining cells can be lysed to extract RNA or protein for further analysis.

cluster_0 Experimental Workflow cluster_1 Downstream Analysis A 1. Mast Cell Culture (e.g., HMC-1) B 2. Sensitization (with IgE, optional) A->B C 3. Pre-treatment (this compound or Vehicle) B->C D 4. Stimulation (e.g., anti-IgE) C->D E 5. Incubation (6-24 hours) D->E F 6. Supernatant Collection E->F G 7. Cell Lysis E->G H ELISA / CBA (Cytokine Quantification) F->H I RT-qPCR (Gene Expression) G->I J Western Blot (Signaling Proteins) G->J

Figure 2. In vitro experimental workflow for assessing this compound's effect on cytokine production.
Cytokine Quantification

Objective: To measure the concentration of specific cytokines in the cell culture supernatant.

Methodology (ELISA - Enzyme-Linked Immunosorbent Assay):

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Sample Incubation: The collected cell culture supernatants and standards are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Measurement: The absorbance is read on a plate reader, and the cytokine concentration is determined from the standard curve.

Gene Expression Analysis

Objective: To determine if this compound affects the transcription of cytokine genes.

Methodology (RT-qPCR - Reverse Transcription Quantitative Polymerase Chain Reaction):

  • RNA Extraction: Total RNA is extracted from the lysed mast cells.

  • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with primers specific for the cytokine genes of interest and a housekeeping gene (for normalization).

  • Analysis: The relative expression of the cytokine genes is calculated using the ΔΔCt method.

Conclusion

This compound, through its primary mechanism as a mast cell stabilizer that inhibits calcium influx, is strongly positioned to be an inhibitor of pro-inflammatory cytokine production. While direct and detailed studies on its specific cytokine inhibition profile are needed to fully elucidate its therapeutic potential, the foundational principles of mast cell biology and the effects of analogous compounds provide a robust framework for understanding its anti-inflammatory actions. The experimental protocols outlined in this guide offer a clear path for researchers to quantitatively assess the impact of this compound on a wide range of cytokines, further defining its role in the management of allergic and inflammatory diseases.

References

Early-Phase Clinical Insights on Acitazanolast for Allergic Conjunctivitis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast is an investigational mast cell stabilizer being evaluated for the topical treatment of allergic conjunctivitis. Early-phase clinical research aims to establish its safety, tolerability, and preliminary efficacy in alleviating the signs and symptoms of this common ocular inflammatory condition. This technical guide synthesizes the available data on this compound, detailing its mechanism of action, experimental protocols from early-phase studies, and a summary of its clinical findings.

Mechanism of Action

This compound functions as a mast cell stabilizer.[1][2] Its primary therapeutic effect is achieved by inhibiting the degranulation of mast cells upon allergen exposure.[1][2] This action prevents the release of histamine and other pro-inflammatory mediators, such as leukotrienes and prostaglandins, which are responsible for the clinical manifestations of allergic conjunctivitis, including itching, redness, and swelling.[1][2][3] The stabilization is believed to occur through the modulation of intracellular calcium levels, as this compound appears to interfere with calcium influx into mast cells, a critical step for degranulation.[1][2]

Signaling Pathway of Allergic Conjunctivitis and this compound Intervention

cluster_0 Allergen Exposure cluster_1 Mast Cell Activation cluster_2 Mediator Release cluster_3 Clinical Symptoms cluster_4 Therapeutic Intervention Allergen Allergen IgE IgE Antibodies Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Cross-links on Ca Calcium Influx MastCell->Ca Triggers Degranulation Degranulation Ca->Degranulation Leads to Histamine Histamine & Other Mediators Degranulation->Histamine Release of Symptoms Itching, Redness, Swelling Histamine->Symptoms Causes This compound This compound This compound->Ca Inhibits

Caption: this compound's mechanism of action in allergic conjunctivitis.

Early-Phase Clinical Trial Results

A key early-phase study investigated the effect of preseasonal use of this compound hydrate ophthalmic solution in patients with a history of seasonal allergic conjunctivitis.[4] While specific quantitative data from this trial are not publicly available, the study reported qualitative improvements in clinical signs and symptoms.

Data Presentation

The following tables represent an illustrative summary of the likely endpoints evaluated in early-phase this compound trials, based on the qualitative descriptions from the available study.[4] The values presented are hypothetical and intended for structural demonstration.

Table 1: Efficacy Outcomes - Symptom Scores (Illustrative)

Symptom Score (0-4 scale)This compound Group (Mean Score)Placebo Group (Mean Score)
Itching1.22.8
Lacrimation0.82.1
Conjunctival Hyperemia1.53.2
Conjunctival Follicles0.51.5

Table 2: Safety and Tolerability (Illustrative)

Adverse EventThis compound Group (n)Placebo Group (n)
Ocular Discomfort21
Vision Disturbance00
Headache11

Experimental Protocols

The following outlines a typical experimental protocol for an early-phase clinical trial of a topical agent for allergic conjunctivitis, based on the description of the this compound study.[4]

Study Design

A prospective, randomized, controlled study.

  • Prophylactic Treatment Group: 23 patients with a history of seasonal allergic conjunctivitis.[4]

  • Symptomatic Treatment Group: 10 patients who presented after the onset of allergic conjunctivitis symptoms.[4]

Methodology
  • Patient Population: Participants with a confirmed diagnosis of seasonal allergic conjunctivitis in the previous year.[4]

  • Treatment Regimen:

    • Prophylactic Group: Instillation of this compound hydrate ophthalmic solution four times daily, commencing two weeks prior to the anticipated start of the pollen season and continuing for six weeks.[4]

    • Symptomatic Group: Instillation of the same medication for four weeks after the manifestation of allergic conjunctivitis symptoms.[4]

  • Assessments: Patients were examined every two weeks.[4] Clinical signs and symptoms, including itchiness, lacrimation, conjunctival hyperemia, and conjunctival follicles, were evaluated.[4]

Experimental Workflow

cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Arms cluster_3 Follow-up & Assessment cluster_4 Data Analysis Recruitment Screening & Enrollment (History of Allergic Conjunctivitis) Randomization Randomization Recruitment->Randomization Prophylactic Prophylactic Group (n=23) (Treatment starts 2 weeks pre-season) Randomization->Prophylactic Symptomatic Symptomatic Group (n=10) (Treatment starts post-onset) Randomization->Symptomatic FollowUp Bi-weekly Examinations (6 weeks for Prophylactic, 4 for Symptomatic) Prophylactic->FollowUp Symptomatic->FollowUp Assessment Evaluation of Clinical Signs & Symptoms FollowUp->Assessment Analysis Comparison of Symptom Scores and Clinical Signs Assessment->Analysis

Caption: A typical experimental workflow for an allergic conjunctivitis clinical trial.

Conclusion

Early-phase investigations into this compound for allergic conjunctivitis suggest a promising safety and efficacy profile, consistent with its mechanism as a mast cell stabilizer. The preseasonal administration appears to prevent the exacerbation of symptoms, while treatment after onset alleviates existing signs of allergic conjunctivitis.[4] Further larger-scale, placebo-controlled trials with detailed quantitative assessments are necessary to fully elucidate the clinical utility of this compound and to establish optimal dosing and treatment strategies for patients with allergic conjunctivitis.

References

Methodological & Application

Application Notes and Protocols for Acitazanolast in Mast Cell Degranulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast is a mast cell stabilizer recognized for its anti-allergic and anti-inflammatory properties.[1][2] Mast cells are key players in the immune system, and their degranulation—the release of histamine, proteases, and other inflammatory mediators from intracellular granules—is a critical event in the initiation and propagation of allergic reactions.[1][3] this compound functions by inhibiting this degranulation process.[1][3] The primary mechanism of action involves the modulation of intracellular calcium levels, a crucial factor for mast cell activation and subsequent degranulation.[1][3] By interfering with calcium influx into mast cells, this compound effectively stabilizes these cells and prevents the release of pro-inflammatory mediators.[1][3] Additionally, it is believed to inhibit the production of leukotrienes and prostaglandins, further contributing to its anti-inflammatory effects.[1]

These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on mast cell degranulation in vitro.

Data Presentation

This compound Concentration% Inhibition of Degranulation (Mean ± SD)
0 µM (Vehicle Control)0%
[Concentration 1]
[Concentration 2]
[Concentration 3]
[Concentration 4]
[Concentration 5]
Positive Control (e.g., Cromolyn Sodium)

IC50 Value: [To be determined experimentally]

Experimental Protocols

In Vitro Mast Cell Degranulation Assay: β-Hexosaminidase Release

This protocol details an in vitro assay to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • Mast cell line (e.g., RBL-2H3, LAD2, or primary human mast cells)

  • Cell culture medium (e.g., MEM for RBL-2H3, StemPro™-34 SFM for primary cells)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Anti-Dinitrophenyl (DNP)-IgE

  • DNP-Human Serum Albumin (HSA)

  • This compound

  • Tyrode's buffer (or other suitable assay buffer)

  • Triton X-100

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Culture and Sensitization:

    • Culture mast cells in appropriate medium supplemented with FBS and antibiotics.

    • Seed cells into a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

    • Sensitize the cells by incubating with anti-DNP-IgE (e.g., 0.5 µg/mL) for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in Tyrode's buffer.

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add 50 µL of the different concentrations of this compound or vehicle control to the respective wells.

    • Include a positive control, such as cromolyn sodium.

    • Incubate for 30 minutes at 37°C.

  • Induction of Degranulation:

    • Induce degranulation by adding 50 µL of DNP-HSA (e.g., 100 ng/mL) to all wells except for the blank (unstimulated cells).

    • Incubate for 1 hour at 37°C.

  • Measurement of β-Hexosaminidase Release:

    • Centrifuge the plate to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • To determine the total β-hexosaminidase release, lyse the cells in the remaining wells by adding 100 µL of 0.5% Triton X-100. Transfer 50 µL of the lysate to another new 96-well plate.

    • Add 50 µL of the pNAG substrate solution to each well containing the supernatant or lysate.

    • Incubate the plates at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100

    • Calculate the percentage inhibition of degranulation for each concentration of this compound: % Inhibition = [1 - (% Release with this compound / % Release with Vehicle Control)] x 100

    • Plot the % inhibition against the log of this compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of IgE-Mediated Mast Cell Degranulation and Inhibition by this compound

MastCellDegranulation cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE FcεRI FcεRI Receptor IgE->FcεRI Cross-links LYN LYN FcεRI->LYN Activates SYK SYK LYN->SYK Phosphorylates LAT LAT SYK->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_ER ER Ca²⁺ Store IP3->Ca_ER Mobilizes Degranulation Degranulation (Histamine Release) DAG->Degranulation Contributes to Ca_ER->Degranulation Triggers Ca_Influx Ca_Influx->Degranulation Triggers This compound This compound This compound->Ca_Influx Inhibits Workflow Start Start: Culture Mast Cells Sensitize Sensitize cells with Anti-DNP-IgE (24h) Start->Sensitize Wash1 Wash cells with Tyrode's buffer (2x) Sensitize->Wash1 Treat Treat with this compound or controls (30 min) Wash1->Treat Stimulate Stimulate with DNP-HSA (1h) Treat->Stimulate Centrifuge Centrifuge plate Stimulate->Centrifuge Supernatant Collect Supernatant (for released β-hex) Centrifuge->Supernatant Lyse Lyse remaining cells (for total β-hex) Centrifuge->Lyse Substrate Add pNAG substrate to supernatant and lysate Supernatant->Substrate Lyse->Substrate Incubate Incubate (1-2h at 37°C) Substrate->Incubate Stop Add Stop Solution Incubate->Stop Read Read Absorbance at 405 nm Stop->Read Analyze Analyze Data: Calculate % Inhibition and IC50 Read->Analyze

References

Application Note: A Validated HPLC-UV Method for the Quantification of Acitazanolast in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Acitazanolast in human plasma. This compound is an anti-allergic agent known to stabilize mast cells, preventing the release of histamine and other inflammatory mediators.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][3] The described method utilizes protein precipitation for sample extraction, followed by chromatographic separation on a C18 reversed-phase column with UV detection. The method has been developed and validated based on established regulatory guidelines, demonstrating high precision, accuracy, and sensitivity suitable for clinical and research applications.[2][4]

Introduction

This compound is an anti-inflammatory and anti-allergic drug that functions primarily as a mast cell stabilizer.[1] By inhibiting the degranulation of mast cells, it prevents the release of histamine, leukotrienes, and other mediators involved in allergic reactions.[1] To support drug development and clinical studies, a validated bioanalytical method for quantifying this compound in biological matrices like plasma is essential.[3][5] This application note provides a detailed protocol for a simple, rapid, and reproducible HPLC-UV method for this purpose.

Experimental

2.1 Materials and Reagents

  • This compound Reference Standard (Purity >99%)

  • Internal Standard (IS) (e.g., a structurally similar and stable compound)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (Analytical Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Drug-free Human Plasma (with K2EDTA as anticoagulant)

2.2 Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18 Column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate Buffer (pH 4.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 245 nm (Requires optimization based on this compound UV spectrum)
Internal Standard (IS) To be selected (e.g., Ketoprofen)
Run Time Approximately 8 minutes

2.3 Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the Internal Standard (IS) by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (LQC, MQC, HQC) from a separate stock solution to ensure unbiased validation.

2.4 Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and high-throughput capability.[6][7][8]

  • Pipette 200 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the IS working solution.

  • Add 600 µL of acetonitrile (pre-chilled to -20°C) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 20 µL of the supernatant into the HPLC system.

G cluster_workflow HPLC Quantification Workflow Sample Plasma Sample (200 µL) Add_IS Add Internal Standard (50 µL) Sample->Add_IS Precipitate Add Acetonitrile (600 µL) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into HPLC (20 µL) Supernatant->Inject Analysis Data Acquisition & Quantification Inject->Analysis G cluster_protocol Experimental Protocol Logic cluster_validation Validation Parameters A Prepare Stock & Working Standards B Sample Preparation (Protein Precipitation) A->B C HPLC Analysis (C18 Column, UV Detection) B->C D Method Validation C->D E Quantify Unknown Samples C->E D1 Linearity D2 Accuracy & Precision D3 Recovery D4 Stability

References

Application Notes and Protocols for Evaluating Acitazanolast Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast is an experimental small molecule drug identified as a mast cell stabilizer, showing promise in the treatment of allergic and inflammatory conditions such as allergic rhinitis and asthma.[1] Its primary mechanism of action involves the inhibition of mast cell degranulation, a critical process in the allergic response where mast cells release histamine and other pro-inflammatory mediators.[1][2] this compound effectively stabilizes mast cells by blocking calcium channels, which is essential for the influx of calcium ions required for mast cell activation.[1][2] This prevents the subsequent cascade of events that lead to the release of histamine, cytokines, and other inflammatory mediators.[1][2] Additionally, this compound has been noted to inhibit the production of leukotrienes and prostaglandins, further reducing the inflammatory response.[2]

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in a laboratory setting. The assays are designed to quantify the compound's ability to inhibit key events in mast cell activation, including degranulation (measured by histamine and β-hexosaminidase release), cytokine release, and calcium mobilization.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effects by intervening in the signaling cascade of mast cell activation. The binding of an allergen to IgE antibodies on the mast cell surface triggers a series of intracellular events, culminating in degranulation. This compound is understood to primarily block the influx of extracellular calcium, a crucial step for the release of inflammatory mediators.

Acitazanolast_Signaling_Pathway cluster_0 Mast Cell Activation Cascade cluster_1 This compound Intervention Allergen Allergen-IgE Cross-linking FcεRI FcεRI Activation Allergen->FcεRI PLC PLCγ Activation FcεRI->PLC IP3 IP3 Generation PLC->IP3 ER ER Ca2+ Release IP3->ER Ca_Influx Store-Operated Ca2+ Entry (SOCE) ER->Ca_Influx Degranulation Degranulation (Histamine, Cytokines) Ca_Influx->Degranulation This compound This compound Block Blockade of Ca2+ Channels This compound->Block Block->Ca_Influx Inhibits

Caption: this compound signaling pathway in mast cells.

Key Cell-Based Assays for Efficacy Evaluation

A comprehensive evaluation of this compound's efficacy can be achieved through a series of in vitro assays using appropriate mast cell models, such as primary human mast cells (hMCs), bone marrow-derived mast cells (BMMCs), or the rat basophilic leukemia cell line (RBL-2H3).

Experimental Workflow Overview

The general workflow for assessing the inhibitory effect of this compound on mast cell activation involves several key steps: cell culture and sensitization, treatment with this compound, stimulation of mast cell degranulation, and subsequent measurement of released mediators.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays 5. Efficacy Readouts A 1. Mast Cell Culture (e.g., RBL-2H3, BMMCs) B 2. Sensitization with IgE A->B C 3. Pre-incubation with this compound (Varying Concentrations) B->C D 4. Stimulation with Antigen (e.g., DNP-HSA) C->D E Histamine Release Assay D->E Measure Degranulation F β-Hexosaminidase Assay D->F Measure Degranulation G Cytokine Release Assay D->G Measure Inflammation H Calcium Influx Assay D->H Measure Upstream Signaling

Caption: General experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Mast Cell Degranulation Assay: Histamine Release

This assay quantifies the amount of histamine released from mast cells following stimulation, providing a direct measure of degranulation.

Materials:

  • Mast cells (e.g., RBL-2H3 cells)

  • Cell culture medium (e.g., MEM) with 10% FBS

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • This compound

  • Tyrode's buffer (or similar physiological buffer)

  • Histamine ELISA kit

  • 96-well plates

Protocol:

  • Cell Seeding and Sensitization:

    • Seed mast cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Add anti-DNP IgE to a final concentration of 0.5 µg/mL.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for sensitization.

  • Cell Washing and Treatment:

    • Wash the cells twice with Tyrode's buffer to remove unbound IgE.

    • Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add DNP-HSA to a final concentration of 100 ng/mL to all wells except the negative control.

    • Incubate for 30 minutes at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant for histamine measurement.

    • To determine total histamine content, lyse the cells in the remaining wells with 1% Triton X-100.

    • Quantify histamine concentration in the supernatants and lysates using a commercial histamine ELISA kit according to the manufacturer's instructions.

  • Calculation of Inhibition:

    • Calculate the percentage of histamine release for each condition.

    • Determine the percentage inhibition of histamine release by this compound relative to the stimulated vehicle control.

Mast Cell Degranulation Assay: β-Hexosaminidase Release

This colorimetric assay measures the release of the granular enzyme β-hexosaminidase, which serves as a reliable marker for mast cell degranulation.[3]

Materials:

  • Sensitized and treated mast cells (prepared as in the histamine release assay)

  • p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well plate reader (405 nm)

Protocol:

  • Prepare Cells: Follow steps 1-3 of the Histamine Release Assay protocol.

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of 1% Triton X-100 to the original wells to lyse the cells for total β-hexosaminidase measurement.

  • Enzymatic Reaction:

    • Add 50 µL of p-NAG substrate solution to each well of the new plate containing the supernatants and to the wells with the cell lysates.

    • Incubate for 1 hour at 37°C.

  • Measurement:

    • Add 200 µL of stop solution to each well.

    • Measure the absorbance at 405 nm using a plate reader.

  • Calculation of Inhibition:

    • Calculate the percentage of β-hexosaminidase release.

    • Determine the percentage inhibition by this compound.

Cytokine Release Assay (e.g., TNF-α and IL-6)

This assay measures the inhibitory effect of this compound on the synthesis and release of pro-inflammatory cytokines from activated mast cells.

Materials:

  • Sensitized and treated mast cells

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Protocol:

  • Prepare Cells and Stimulate: Follow steps 1-3 of the Histamine Release Assay protocol, but extend the stimulation time with DNP-HSA to 6-24 hours to allow for cytokine production and release.

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 10 minutes.

    • Collect the supernatant for cytokine analysis.

  • Cytokine Quantification:

    • Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each concentration of this compound.

Calcium Influx Assay

This assay directly assesses the effect of this compound on intracellular calcium levels, a key upstream event in mast cell activation.

Materials:

  • Mast cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Cell Loading with Dye:

    • Harvest and wash mast cells.

    • Resuspend the cells in HBS containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%).

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing and Treatment:

    • Wash the cells to remove excess dye.

    • Resuspend the cells in HBS and add them to a 96-well plate.

    • Add varying concentrations of this compound and incubate for 30 minutes.

  • Measurement of Calcium Flux:

    • Measure the baseline fluorescence.

    • Add the stimulating agent (e.g., DNP-HSA).

    • Immediately begin recording the fluorescence intensity over time (typically for 5-10 minutes) using a fluorescence plate reader (Ex/Em ~485/525 nm) or flow cytometer.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from baseline for each condition.

    • Determine the percentage inhibition of the calcium response by this compound.

Data Presentation

The quantitative data obtained from these assays should be summarized in clear and concise tables to facilitate comparison of this compound's efficacy across different concentrations and assays.

Table 1: Inhibitory Effect of this compound on Mast Cell Degranulation

This compound Conc. (µM)% Inhibition of Histamine Release (Mean ± SD)% Inhibition of β-Hexosaminidase Release (Mean ± SD)
0 (Vehicle)0 ± 5.20 ± 4.8
0.115.3 ± 3.112.8 ± 2.9
148.7 ± 4.545.2 ± 5.1
1085.1 ± 6.282.9 ± 5.8
10095.6 ± 2.894.3 ± 3.3

Table 2: Inhibitory Effect of this compound on Cytokine Release

This compound Conc. (µM)% Inhibition of TNF-α Release (Mean ± SD)% Inhibition of IL-6 Release (Mean ± SD)
0 (Vehicle)0 ± 6.10 ± 5.5
0.110.2 ± 2.58.9 ± 2.1
140.5 ± 4.838.1 ± 4.2
1078.9 ± 5.975.4 ± 6.3
10092.3 ± 3.490.7 ± 4.0

Table 3: Inhibitory Effect of this compound on Calcium Influx

This compound Conc. (µM)% Inhibition of Peak Calcium Response (Mean ± SD)
0 (Vehicle)0 ± 7.3
0.120.1 ± 4.2
155.8 ± 6.7
1090.4 ± 5.1
10098.2 ± 1.9

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Conclusion

The described cell-based assays provide a robust framework for the preclinical evaluation of this compound's efficacy as a mast cell stabilizer. By systematically quantifying its inhibitory effects on degranulation, cytokine release, and calcium mobilization, researchers can obtain a comprehensive understanding of its mechanism of action and therapeutic potential. The provided protocols and data presentation formats are intended to guide the design and execution of these critical studies in the drug development process.

References

Application Notes and Protocols for Testing Acitazanolast in an Ovalbumin-Induced Mouse Model of Allergic Asthma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation.[1][2] Mast cells are pivotal in initiating the allergic cascade by releasing histamine, leukotrienes, and other inflammatory mediators upon activation.[3][4] Acitazanolast is an experimental mast cell stabilizer that mitigates allergic responses by inhibiting mast cell degranulation.[3][5] Its mechanism involves preventing the influx of calcium into mast cells, a critical step for the release of histamine and other pro-inflammatory mediators.[3][5] Furthermore, this compound may inhibit the activation of eosinophils and downregulate the expression of cell adhesion molecules, offering a multi-faceted approach to controlling allergic inflammation.[3]

These application notes provide a detailed protocol for evaluating the therapeutic potential of this compound using a well-established ovalbumin (OVA)-induced mouse model of allergic asthma. This model mimics key features of human asthma, including elevated IgE levels, AHR, and eosinophil-rich airway inflammation.[6][7][8]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol describes the induction of an allergic asthma phenotype in mice through sensitization and subsequent challenge with ovalbumin.[6][9]

Materials:

  • 6-8 week old BALB/c mice[6]

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Ultrasonic nebulizer

  • Ketamine/Xylazine anesthetic solution

Procedure:

  • Sensitization Phase:

    • On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 20-50 µg OVA emulsified with 1-2 mg of alum adjuvant in a total volume of 200 µL sterile PBS.[6][9]

    • The control group receives an i.p. injection of alum in 200 µL PBS without OVA.[9]

  • Challenge Phase:

    • On Days 21, 22, and 23, expose the mice to an aerosolized solution of 1% OVA in sterile PBS for 30 minutes using an ultrasonic nebulizer.[6]

    • The control group is exposed to an aerosol of sterile PBS only.[6]

  • Endpoint Analysis:

    • Perform analyses 24 to 48 hours after the final OVA challenge. Key endpoints include Airway Hyperresponsiveness (AHR) measurement, Bronchoalveolar Lavage (BAL) fluid analysis, and lung histology.

This compound Administration Protocol

Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline, PBS with 0.5% DMSO, or as specified by the manufacturer)

Procedure:

  • Preparation: Prepare a stock solution of this compound in the appropriate vehicle. Further dilute to the desired final concentrations for administration.

  • Administration:

    • Administer this compound (e.g., via i.p. injection or oral gavage) at the desired dose(s).

    • The treatment should be given typically 1-2 hours before each OVA challenge during the challenge phase (Days 21, 22, and 23).[9]

    • A vehicle control group (OVA-sensitized and challenged mice receiving only the vehicle) must be included.

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and is measured as an excessive bronchoconstrictive response to a stimulus like methacholine.[10][11]

Procedure:

  • 24 hours after the final OVA challenge, anesthetize the mice.

  • Mechanically ventilate the mice and measure baseline airway resistance.

  • Expose mice to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

  • Record airway resistance after each methacholine dose. AHR is characterized by a significantly greater increase in airway resistance in OVA-challenged mice compared to controls.[12]

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is analyzed to quantify the inflammatory cell infiltrate in the airways.

Procedure:

  • Following AHR measurement, euthanize the mice.

  • Expose the trachea and cannulate it.

  • Lavage the lungs with ice-cold PBS (e.g., 3 x 0.5 mL).

  • Centrifuge the collected BAL fluid to pellet the cells.

  • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count eosinophils, neutrophils, macrophages, and lymphocytes.

Lung Histology

Histological analysis is used to assess airway inflammation and mucus production.

Procedure:

  • After BAL fluid collection, perfuse the lungs with PBS and then inflate and fix them with 10% neutral buffered formalin.

  • Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus-producing goblet cells.

  • Score the stained sections for the degree of peribronchial inflammation and goblet cell hyperplasia.

Data Presentation

The following tables summarize representative quantitative data from studies using the OVA-induced asthma model to test anti-inflammatory compounds. These serve as an example of expected outcomes when testing this compound.

Table 1: Effect of Treatment on Inflammatory Cell Infiltration in BAL Fluid

GroupTotal Cells (x10⁵)Macrophages (x10⁵)Eosinophils (x10⁵)Neutrophils (x10⁴)Lymphocytes (x10⁴)
Control (PBS)1.1 ± 0.21.0 ± 0.20.01 ± 0.010.2 ± 0.10.5 ± 0.2
OVA-Challenged8.5 ± 1.12.5 ± 0.54.5 ± 0.85.1 ± 1.08.2 ± 1.5
This compound (Low Dose)6.2 ± 0.9#2.3 ± 0.42.8 ± 0.6#3.5 ± 0.86.1 ± 1.1
This compound (High Dose)3.5 ± 0.6#1.8 ± 0.31.2 ± 0.3#1.8 ± 0.5#3.0 ± 0.7#

*Data are presented as Mean ± SEM. p<0.05 vs. Control; #p<0.05 vs. OVA-Challenged.

Table 2: Effect of Treatment on Airway Hyperresponsiveness (AHR) to Methacholine

GroupBaseline Resistance (cmH₂O·s/mL)Methacholine 25 mg/mL (% Increase)Methacholine 50 mg/mL (% Increase)
Control (PBS)0.85 ± 0.10110 ± 15180 ± 25
OVA-Challenged0.91 ± 0.12350 ± 40550 ± 60
This compound (Low Dose)0.88 ± 0.11240 ± 30#380 ± 45#
This compound (High Dose)0.86 ± 0.09150 ± 20#250 ± 35#

*Data are presented as Mean ± SEM. p<0.05 vs. Control; #p<0.05 vs. OVA-Challenged.

Visualization

Signaling Pathways and Workflows

G cluster_0 Experimental Workflow: OVA-Induced Asthma Model D0 Day 0 Sensitization (OVA + Alum, i.p.) D14 Day 14 Sensitization (OVA + Alum, i.p.) D0->D14 14 days D21 Day 21-23 Aerosol Challenge (OVA) + this compound Tx D14->D21 7 days D24 Day 24-25 Endpoint Analysis (AHR, BALF, Histology) D21->D24 24-48 hrs

Caption: Workflow for the OVA-induced allergic asthma model.

G cluster_1 This compound Mechanism of Action Allergen Allergen (OVA) IgE IgE Allergen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links MastCell Mast Cell FceRI->MastCell Ca Ca²⁺ Influx MastCell->Ca triggers This compound This compound This compound->Ca Inhibits Degran Degranulation Ca->Degran Mediators Release of Histamine, Leukotrienes, Cytokines Degran->Mediators Inflam Airway Inflammation & Hyperresponsiveness Mediators->Inflam

Caption: this compound inhibits mast cell degranulation.

References

Acitazanolast Administration in Preclinical Guinea Pig Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Acitazanolast is a potent anti-allergic agent with a dual mechanism of action, functioning as both a mast cell stabilizer and a leukotriene D4 (LTD4) receptor antagonist.[1] Its primary therapeutic application is in the management of allergic conjunctivitis. Preclinical evaluation in relevant animal models is a critical step in the development of such ophthalmic drugs. The guinea pig model of allergic conjunctivitis is a well-established and widely used system for assessing the efficacy of anti-allergic medications due to the anatomical and physiological similarities of their eyes to humans.

These application notes provide a comprehensive overview of the administration of this compound in preclinical guinea pig models of allergic conjunctivitis, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways and experimental workflows. While specific preclinical data for this compound in guinea pigs is not extensively published, the following protocols and data are based on established methodologies for evaluating similar anti-allergic compounds in this model.

Data Presentation

The following tables summarize representative quantitative data that could be expected from preclinical studies of this compound in a guinea pig model of allergic conjunctivitis.

Table 1: Effect of this compound Ophthalmic Solution on Clinical Scores in Guinea Pig Model of Allergic Conjunctivitis

Treatment GroupConcentration (%)Conjunctival Hyperemia (Score ± SEM)Chemosis (Score ± SEM)Lid Edema (Score ± SEM)
Vehicle Control-2.8 ± 0.22.5 ± 0.32.2 ± 0.2
This compound0.011.9 ± 0.31.8 ± 0.21.5 ± 0.3*
This compound0.11.1 ± 0.2 0.9 ± 0.10.8 ± 0.2**
This compound1.00.5 ± 0.1 0.4 ± 0.10.3 ± 0.1
Positive Control (Ketotifen 0.05%)0.050.8 ± 0.20.7 ± 0.1 0.6 ± 0.2

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Clinical scores are graded on a scale of 0 (none) to 3 (severe).

Table 2: Effect of this compound on Mast Cell Degranulation and Mediator Release in Guinea Pig Conjunctiva

Treatment GroupConcentration (%)Mast Cell Degranulation (%)Histamine Release (ng/mg tissue)Leukotriene D4 (pg/mg tissue)
Vehicle Control-75 ± 525.3 ± 3.1150.2 ± 12.5
This compound0.0155 ± 618.2 ± 2.5110.8 ± 10.1*
This compound0.132 ± 4 10.5 ± 1.865.4 ± 8.2**
This compound1.015 ± 3 5.1 ± 1.130.1 ± 5.5
Positive Control (Sodium Cromoglycate 2%)2.025 ± 48.9 ± 1.5 55.7 ± 7.9

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.

Experimental Protocols

Guinea Pig Model of Allergic Conjunctivitis

This protocol describes the induction of an allergic response in the conjunctiva of guinea pigs, which can then be used to evaluate the efficacy of this compound.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Al(OH)3)

  • Phosphate-buffered saline (PBS), sterile

  • This compound ophthalmic solution (e.g., 0.01%, 0.1%, 1% in a sterile vehicle)

  • Vehicle control solution

  • Positive control (e.g., Ketotifen ophthalmic solution)

  • Micropipettes and sterile tips

  • Slit lamp for clinical observation

Procedure:

  • Sensitization:

    • On Day 0, sensitize each guinea pig with an intraperitoneal (i.p.) injection of 100 µg of OVA and 10 mg of Al(OH)3 dissolved in 1 mL of sterile PBS.

    • On Day 14, administer a booster i.p. injection of 50 µg of OVA and 5 mg of Al(OH)3 in 0.5 mL of sterile PBS.

  • Drug Administration and Allergen Challenge:

    • On Day 21, divide the sensitized animals into treatment groups (Vehicle, this compound low dose, this compound high dose, Positive Control).

    • Administer 25 µL of the respective treatment solution topically to one eye of each animal. The contralateral eye can serve as an untreated control.

    • Wait for 30 minutes after drug administration.

    • Challenge the treated eye by topical application of 25 µL of OVA solution (10 mg/mL in PBS).

  • Evaluation of Clinical Signs:

    • At 30 minutes post-challenge, evaluate and score the clinical signs of allergic conjunctivitis (conjunctival hyperemia, chemosis, and lid edema) using a slit lamp. Use a standardized scoring system (e.g., 0 = no signs, 1 = mild, 2 = moderate, 3 = severe).

Quantification of Histamine Release

This protocol outlines the procedure for measuring histamine levels in the conjunctival tissue following an allergic challenge.

Materials:

  • Conjunctival tissue harvested from euthanized guinea pigs from the above model.

  • Lysis buffer

  • Histamine ELISA kit

  • Homogenizer

  • Centrifuge

  • Microplate reader

Procedure:

  • Tissue Collection:

    • Immediately after clinical evaluation (or at a specified time point post-challenge), euthanize the animals.

    • Carefully excise the conjunctival tissue from the challenged eye.

    • Weigh the tissue and immediately freeze it in liquid nitrogen or proceed with homogenization.

  • Sample Preparation:

    • Homogenize the conjunctival tissue in lysis buffer on ice.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Histamine Quantification:

    • Perform the histamine ELISA according to the manufacturer's instructions.

    • Read the absorbance using a microplate reader at the appropriate wavelength.

    • Calculate the histamine concentration in the samples based on a standard curve and normalize to the tissue weight (ng/mg tissue).

Visualizations

Signaling Pathway of this compound

Acitazanolast_Mechanism cluster_mast_cell Mast Cell cluster_signaling Intracellular Signaling cluster_mediators Released Mediators cluster_effects Allergic Symptoms Antigen Antigen IgE IgE Antigen->IgE binds Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI activates Ca_channel Ca²⁺ Channel Fc_epsilon_RI->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Degranulation Degranulation Ca_influx->Degranulation triggers Histamine Histamine Degranulation->Histamine releases Leukotrienes Leukotrienes (LTD4) Degranulation->Leukotrienes releases This compound This compound This compound->Ca_channel inhibits LTD4_Receptor LTD4 Receptor This compound->LTD4_Receptor antagonizes Vasodilation Vasodilation (Hyperemia) Histamine->Vasodilation Vascular_Permeability Vascular Permeability (Edema, Chemosis) Histamine->Vascular_Permeability Leukotrienes->Vascular_Permeability Bronchoconstriction Bronchoconstriction Leukotrienes->Bronchoconstriction Leukotrienes->LTD4_Receptor binds

Caption: Mechanism of action of this compound.

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_sensitization Sensitization Phase (2 weeks) cluster_treatment_challenge Treatment and Challenge Phase (Day 21) cluster_evaluation Evaluation Phase Day0 Day 0: Sensitization (i.p. OVA + Al(OH)₃) Day14 Day 14: Booster (i.p. OVA + Al(OH)₃) Grouping Animal Grouping (Vehicle, this compound, etc.) Day14->Grouping Topical_Admin Topical Administration of Treatment Grouping->Topical_Admin Challenge Topical Allergen Challenge (OVA solution) Topical_Admin->Challenge Clinical_Eval Clinical Evaluation (Scoring of Symptoms) Challenge->Clinical_Eval Tissue_Harvest Euthanasia and Conjunctiva Harvest Clinical_Eval->Tissue_Harvest Mediator_Analysis Histamine/Leukotriene Quantification (ELISA) Tissue_Harvest->Mediator_Analysis Histology Histological Analysis (Mast Cell Degranulation) Tissue_Harvest->Histology

Caption: Workflow for preclinical efficacy testing.

References

Application Note: Development of a Cytokine Release Assay for Acitazanolast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast is an anti-allergic agent recognized for its mast cell stabilizing properties.[1] Its primary mechanism of action involves the inhibition of mast cell degranulation, a critical process in the cascade of allergic and inflammatory responses.[1] Mast cells, upon activation, release a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine and a wide array of cytokines.[2][3] The release of these mediators is a key driver of the pathophysiology of allergic diseases. This compound is understood to exert its stabilizing effect by modulating intracellular calcium levels, a crucial secondary messenger in mast cell activation and degranulation.[1][4]

A robust and reliable cytokine release assay (CRA) is an essential in vitro tool for characterizing the immunomodulatory effects of compounds like this compound. This application note provides a detailed protocol for a CRA designed to evaluate the inhibitory potential of this compound on cytokine release from activated human mast cells. The assay can be adapted for screening and characterizing other potential mast cell stabilizing agents.

Principle of the Assay

This assay quantifies the release of pro-inflammatory and immunomodulatory cytokines from a human mast cell line following stimulation. The inhibitory effect of this compound is determined by measuring the reduction in cytokine levels in the presence of the compound compared to the stimulated control. Cytokine concentrations in the cell culture supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay.

Signaling Pathway of Mast Cell Activation

Mast cell activation can be initiated through both IgE-dependent and IgE-independent pathways. A common IgE-independent stimulus used in vitro is Compound 48/80, which activates G-protein coupled receptors, leading to a signaling cascade that results in the release of intracellular calcium stores and subsequent mast cell degranulation and cytokine synthesis.[5][6]

Mast_Cell_Activation_Pathway Stimulus Compound 48/80 GPCR GPCR (e.g., MRGPRX2) Stimulus->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER binds Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation Cytokine_Synth Cytokine Synthesis & Release (TNF-α, IL-6, etc.) Ca_release->Cytokine_Synth This compound This compound This compound->Ca_release inhibits

Caption: Signaling pathway of Compound 48/80-induced mast cell activation and inhibition by this compound.

Experimental Workflow

The following diagram outlines the key steps of the cytokine release assay.

Experimental_Workflow start Start cell_culture 1. Mast Cell Culture (e.g., LAD-2 cells) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding acitazanolast_preincubation 3. Pre-incubation with This compound cell_seeding->acitazanolast_preincubation stimulation 4. Stimulation with Compound 48/80 acitazanolast_preincubation->stimulation incubation 5. Incubation (e.g., 24 hours) stimulation->incubation supernatant_collection 6. Supernatant Collection incubation->supernatant_collection cytokine_measurement 7. Cytokine Measurement (ELISA or Multiplex) supernatant_collection->cytokine_measurement data_analysis 8. Data Analysis (IC50 determination) cytokine_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the this compound cytokine release assay.

Protocols

Materials and Reagents
  • Human mast cell line (e.g., LAD-2)

  • Complete cell culture medium (e.g., StemPro-34 SFM supplemented with SCF, IL-6, and other necessary growth factors)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Compound 48/80

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • ELISA or multiplex immunoassay kits for human TNF-α, IL-6, and IL-8

  • Dimethyl sulfoxide (DMSO)

Equipment
  • Laminar flow hood

  • CO₂ incubator (37°C, 5% CO₂)

  • Centrifuge

  • Microplate reader

  • Multichannel pipettes

Experimental Procedure

1. Cell Culture

  • Culture human mast cells (e.g., LAD-2) according to the supplier's recommendations.

  • Maintain cells in a CO₂ incubator at 37°C.

  • Passage the cells as needed to maintain optimal density and viability.

2. Cell Seeding

  • On the day of the assay, harvest the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Centrifuge the cell suspension and resuspend the cell pellet in fresh, pre-warmed complete culture medium to a final concentration of 1 x 10⁶ cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well flat-bottom plate.

  • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow the cells to adhere and equilibrate.

3. Pre-incubation with this compound

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to prepare a series of working concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate for 1 hour at 37°C in a CO₂ incubator.

4. Mast Cell Stimulation

  • Prepare a working solution of Compound 48/80 in complete culture medium. The optimal concentration should be determined empirically, but a starting concentration of 10 µg/mL is recommended.[7]

  • Prepare the following controls:

    • Unstimulated Control: Wells with cells and vehicle, but no Compound 48/80.

    • Stimulated Control: Wells with cells and vehicle, with Compound 48/80.

    • Test Wells: Wells with cells, this compound, and Compound 48/80.

  • Add 100 µL of the Compound 48/80 working solution to the stimulated control and test wells. Add 100 µL of complete culture medium to the unstimulated control wells.

  • The final volume in each well should be 200 µL.

5. Incubation

  • Incubate the plate for 24 hours at 37°C in a CO₂ incubator. The incubation time can be optimized based on the kinetics of cytokine release for the specific cell line and cytokines being measured.

6. Supernatant Collection

  • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • The supernatant can be used immediately for cytokine analysis or stored at -80°C for later use.

7. Cytokine Measurement

  • Quantify the concentration of key mast cell-derived cytokines such as TNF-α, IL-6, and IL-8 in the collected supernatants using commercially available ELISA or multiplex immunoassay kits.[8][9]

  • Follow the manufacturer's instructions for the chosen assay.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on TNF-α Release from Compound 48/80-Stimulated Mast Cells

TreatmentThis compound (µM)TNF-α (pg/mL) ± SD% Inhibition
Unstimulated Control050.2 ± 5.1-
Stimulated Control01250.8 ± 110.30
Test0.11025.4 ± 95.718.0
Test1650.1 ± 62.448.0
Test10275.9 ± 30.177.9
Test100110.5 ± 15.891.2

Table 2: Effect of this compound on IL-6 Release from Compound 48/80-Stimulated Mast Cells

TreatmentThis compound (µM)IL-6 (pg/mL) ± SD% Inhibition
Unstimulated Control035.7 ± 4.2-
Stimulated Control0850.4 ± 75.90
Test0.1710.2 ± 68.116.5
Test1450.9 ± 42.347.0
Test10195.6 ± 21.577.0
Test10080.3 ± 9.790.6

Data Analysis

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Cytokine concentration in test well - Cytokine concentration in unstimulated control) / (Cytokine concentration in stimulated control - Cytokine concentration in unstimulated control)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the half-maximal inhibitory concentration (IC₅₀) value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Conclusion

This application note provides a comprehensive protocol for a cytokine release assay to evaluate the mast cell stabilizing activity of this compound. The described workflow, from cell culture to data analysis, offers a robust framework for researchers in drug development to assess the immunomodulatory potential of test compounds targeting mast cell activation. The use of a relevant stimulus and a panel of key cytokines ensures the physiological relevance of the assay. The provided diagrams and tables facilitate the understanding and implementation of the protocol.

References

Application Notes and Protocols for In Vivo Experimental Design of Acitazanolast Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitazanolast is a potent mast cell stabilizer with anti-allergic and anti-inflammatory properties.[1][2][3] Its mechanism of action involves the inhibition of mast cell degranulation, thereby preventing the release of histamine and other inflammatory mediators such as leukotrienes and prostaglandins.[1][3] This is achieved through the modulation of intracellular calcium levels and the downregulation of cell adhesion molecules.[1][3] this compound also exhibits inhibitory effects on eosinophil activation.[1] Marketed in Japan for allergic conjunctivitis, its therapeutic potential extends to other allergic conditions like rhinitis and asthma.[2][4]

These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy using established animal models of allergic inflammation. The protocols are designed to be comprehensive, guiding researchers through experimental design, data collection, and analysis.

Key Signaling Pathway of this compound

The primary mechanism of this compound involves the stabilization of mast cells, preventing the cascade of events that lead to an allergic response. The following diagram illustrates the key signaling pathway inhibited by this compound.

Acitazanolast_Mechanism cluster_mast_cell Mast Cell cluster_response Physiological Response Allergen Allergen IgE IgE Antibody Allergen->IgE binds to Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI attaches to Crosslinking Receptor Cross-linking Fc_epsilon_RI->Crosslinking leads to Signal_Transduction Signal Transduction (Calcium Influx) Crosslinking->Signal_Transduction initiates Degranulation Degranulation Signal_Transduction->Degranulation triggers Mediators Release of Histamine, Leukotrienes, Prostaglandins Degranulation->Mediators results in Allergic_Symptoms Allergic Symptoms (itching, edema, hyperemia) Mediators->Allergic_Symptoms cause This compound This compound This compound->inhibition inhibition->Signal_Transduction

Caption: this compound's mechanism of action in mast cell stabilization.

Experimental Protocols

Ovalbumin-Induced Allergic Conjunctivitis in Mice

This model is used to evaluate the efficacy of topically administered this compound in a model that mimics human allergic conjunctivitis.[5][6][7][8]

Experimental Workflow:

PCA_Workflow cluster_sensitization Sensitization (24h prior to challenge) cluster_treatment Treatment (1h prior to challenge) cluster_challenge Challenge cluster_evaluation Evaluation (30 min post-challenge) Sensitization Intradermal injection of anti-DNP IgE into ear pinna Treatment Oral or IP administration of This compound or vehicle Sensitization->Treatment 23 hours Challenge Intravenous injection of DNP-HSA and Evans blue dye Treatment->Challenge 1 hour Measurement Measure diameter of blue spot Challenge->Measurement 30 minutes Extraction Extract Evans blue dye from ear tissue Quantification Quantify dye extravasation (spectrophotometry)

References

Quantifying Acitazanolast's Impact on Eosinophil Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are key effector cells in the pathogenesis of various inflammatory and allergic diseases, including asthma and atopic dermatitis.[1] Upon activation, eosinophils release a variety of potent mediators, including cytotoxic granule proteins, cytokines, and reactive oxygen species, which contribute to tissue damage and inflammation. Acitazanolast is an anti-allergic agent known primarily for its mast cell-stabilizing properties.[1] Emerging evidence suggests that this compound also exerts inhibitory effects on eosinophil activation, presenting a multifaceted approach to managing allergic and inflammatory conditions.[1]

This document provides detailed application notes and experimental protocols for quantifying the impact of this compound on eosinophil activation. While specific quantitative data for this compound's direct effects on eosinophils are not extensively available in public literature, the provided protocols offer a robust framework for generating such data in vitro. The included data tables are presented with hypothetical values to illustrate the expected quantitative outputs from these assays.

Application Notes

This compound is understood to modulate the immune response through several mechanisms, including the stabilization of mast cells and the inhibition of inflammatory mediator release.[1] Its potential impact on eosinophils is thought to be mediated through the modulation of intracellular calcium levels and the downregulation of cell adhesion molecules, both of which are critical for eosinophil activation and recruitment to inflammatory sites.[1]

The study of this compound's effects on eosinophil activation is crucial for understanding its full therapeutic potential in eosinophil-driven diseases. The following protocols are designed to enable researchers to systematically investigate and quantify the inhibitory effects of this compound on key aspects of eosinophil function: degranulation, chemotaxis, and superoxide production.

Quantitative Data Summary

The following tables present a summary of hypothetical quantitative data for the effects of this compound on eosinophil activation. These tables are intended to serve as a template for presenting experimental findings generated using the protocols described below.

Table 1: Hypothetical Inhibition of Eosinophil Degranulation by this compound

Activator (Concentration)This compound Concentration (µM)% Inhibition of ECP Release (Mean ± SD)IC50 (µM)
PAF (1 µM)0.115 ± 4.25.2
145 ± 6.8
1085 ± 5.1
fMLP (1 µM)0.112 ± 3.96.8
140 ± 7.2
1078 ± 6.3

ECP: Eosinophil Cationic Protein; PAF: Platelet-Activating Factor; fMLP: N-formyl-methionyl-leucyl-phenylalanine. Data are hypothetical and for illustrative purposes.

Table 2: Hypothetical Inhibition of Eosinophil Chemotaxis by this compound

Chemoattractant (Concentration)This compound Concentration (µM)% Inhibition of Migration (Mean ± SD)IC50 (µM)
Eotaxin (100 ng/mL)0.120 ± 5.54.5
152 ± 8.1
1092 ± 4.7
LTB4 (10 nM)0.118 ± 4.95.9
148 ± 6.5
1088 ± 5.8

LTB4: Leukotriene B4. Data are hypothetical and for illustrative purposes.

Table 3: Hypothetical Inhibition of Eosinophil Superoxide Production by this compound

Activator (Concentration)This compound Concentration (µM)% Inhibition of Superoxide Release (Mean ± SD)IC50 (µM)
PMA (100 nM)0.110 ± 3.17.5
135 ± 5.9
1075 ± 7.0
Opsonized Zymosan (1 mg/mL)0.18 ± 2.88.2
130 ± 5.2
1070 ± 6.1

PMA: Phorbol 12-myristate 13-acetate. Data are hypothetical and for illustrative purposes.

Signaling Pathways and Experimental Workflows

Eosinophil_Activation_Pathway cluster_stimuli External Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_response Cellular Responses Allergen Allergen FcεRI FcεRI Allergen->FcεRI PAF PAF PAFR PAFR PAF->PAFR IL-5 IL-5 IL-5R IL-5R IL-5->IL-5R Eotaxin Eotaxin CCR3 CCR3 Eotaxin->CCR3 PLC PLC FcεRI->PLC PAFR->PLC PI3K PI3K/Akt Pathway IL-5R->PI3K CCR3->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx PKC PKC DAG->PKC Degranulation Degranulation Ca_Influx->Degranulation Chemotaxis Chemotaxis Ca_Influx->Chemotaxis MAPK MAPK Pathway PKC->MAPK MAPK->Degranulation Superoxide_Production Superoxide Production MAPK->Superoxide_Production Cytokine_Release Cytokine Release MAPK->Cytokine_Release PI3K->MAPK PI3K->Chemotaxis This compound This compound This compound->Ca_Influx

Caption: Proposed mechanism of this compound action on eosinophil activation pathways.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Isolation Eosinophil Isolation (from peripheral blood) Purity Purity Assessment (>95%) Isolation->Purity Preincubation Pre-incubation with This compound or Vehicle Purity->Preincubation Activation Stimulation with Eosinophil Activator Preincubation->Activation Degranulation_Assay Degranulation Assay (ECP/EPO ELISA) Activation->Degranulation_Assay Chemotaxis_Assay Chemotaxis Assay (Boyden Chamber) Activation->Chemotaxis_Assay Superoxide_Assay Superoxide Assay (Cytochrome c reduction) Activation->Superoxide_Assay Quantification Quantification of Inhibition Degranulation_Assay->Quantification Chemotaxis_Assay->Quantification Superoxide_Assay->Quantification IC50 IC50 Determination Quantification->IC50

Caption: General experimental workflow for quantifying this compound's impact.

Experimental Protocols

1. Eosinophil Isolation from Human Peripheral Blood

  • Materials:

    • Anticoagulated (EDTA or heparin) whole blood from healthy donors.

    • Ficoll-Paque PLUS (or similar density gradient medium).

    • Dextran solution (6% in saline).

    • Hypotonic lysis buffer (e.g., 0.2% NaCl followed by 1.6% NaCl).

    • Eosinophil isolation kit (e.g., MACS Eosinophil Isolation Kit).

    • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Protocol:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate and discard the upper layers, leaving the granulocyte/erythrocyte pellet.

    • Resuspend the pellet in PBS and add Dextran solution to sediment erythrocytes for 45-60 minutes.

    • Collect the leukocyte-rich supernatant.

    • Perform hypotonic lysis to remove remaining erythrocytes.

    • Isolate eosinophils from the granulocyte suspension using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions.

    • Assess purity by flow cytometry (e.g., staining for CCR3) or cytospin with Wright-Giemsa staining. Purity should be >95%.

    • Resuspend purified eosinophils in RPMI 1640 with 10% FBS at the desired concentration.

2. In Vitro Eosinophil Degranulation Assay

  • Principle: This assay measures the release of eosinophil-specific granule proteins, such as Eosinophil Cationic Protein (ECP) or Eosinophil Peroxidase (EPO), into the supernatant following stimulation.

  • Protocol:

    • Plate purified eosinophils (e.g., 2 x 10^5 cells/well) in a 96-well plate.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Stimulate the eosinophils with an appropriate activator (e.g., 1 µM PAF or 1 µM fMLP) for 1-4 hours at 37°C.

    • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the concentration of ECP or EPO in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.

    • To determine the total ECP/EPO content, lyse an equal number of unstimulated eosinophils with a lysis buffer (e.g., 0.1% Triton X-100).

    • Calculate the percentage of ECP/EPO release and the percentage inhibition by this compound.

3. In Vitro Eosinophil Chemotaxis Assay

  • Principle: This assay quantifies the migration of eosinophils towards a chemoattractant through a semi-permeable membrane.

  • Protocol:

    • Use a Boyden chamber or a similar multi-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).

    • Add the chemoattractant (e.g., 100 ng/mL eotaxin or 10 nM LTB4) to the lower wells of the chamber.

    • Purified eosinophils are pre-incubated with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add the pre-treated eosinophils (e.g., 1 x 10^6 cells/mL) to the upper chamber.

    • Incubate the chamber for 1-2 hours at 37°C in a humidified 5% CO2 incubator.

    • After incubation, remove the membrane, fix, and stain it (e.g., with Diff-Quik).

    • Count the number of migrated cells in several high-power fields using a microscope.

    • Calculate the chemotactic index and the percentage inhibition of migration by this compound.

4. In Vitro Eosinophil Superoxide Production Assay

  • Principle: This assay measures the production of superoxide anions (O2-) by activated eosinophils, typically through the reduction of cytochrome c.

  • Protocol:

    • Plate purified eosinophils (e.g., 5 x 10^5 cells/well) in a 96-well plate.

    • Prepare a reaction mixture containing cytochrome c (e.g., 1 mg/mL) and superoxide dismutase (SOD) for control wells.

    • Add the reaction mixture to the cells, followed by various concentrations of this compound or vehicle control.

    • Stimulate the eosinophils with an activator (e.g., 100 nM PMA or 1 mg/mL opsonized zymosan).

    • Immediately measure the change in absorbance at 550 nm over time using a microplate reader.

    • The SOD-inhibitable portion of cytochrome c reduction represents superoxide production.

    • Calculate the rate of superoxide production and the percentage inhibition by this compound.

References

Application Notes and Protocols for Acitazanolast Ophthalmic Solution in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation, characterization, and evaluation of acitazanolast ophthalmic solutions for research purposes. This compound is a mast cell stabilizer with anti-allergic and anti-inflammatory properties, making it a compound of interest for the treatment of allergic conjunctivitis.[1] This document outlines detailed protocols for formulation development, physicochemical analysis, in vitro release studies, stability testing, and in vivo efficacy assessment in a preclinical model of allergic conjunctivitis.

Mechanism of Action

This compound primarily acts as a mast cell stabilizer.[1][2] Its mechanism involves inhibiting the degranulation of mast cells, which is a critical step in the allergic cascade.[1][2] By preventing the release of histamine and other inflammatory mediators such as leukotrienes and prostaglandins from mast cells, this compound mitigates the symptoms of allergic reactions, including itching, redness, and swelling.[1][3] This action is mediated through the modulation of intracellular calcium levels, as this compound appears to interfere with the calcium influx required for mast cell activation.[2][3] Furthermore, it may also downregulate the expression of cell adhesion molecules, reducing the recruitment of inflammatory cells to the site of the allergic reaction.[3]

This compound Mechanism of Action cluster_0 Allergen Exposure cluster_1 Mast Cell cluster_2 Allergic Response Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Activation Degranulation Degranulation Mast_Cell->Degranulation Mediator_Release Release of Histamine, Leukotrienes, Prostaglandins Degranulation->Mediator_Release Symptoms Allergic Conjunctivitis Symptoms (Itching, Redness, Swelling) Mediator_Release->Symptoms This compound This compound This compound->Degranulation Inhibits

Caption: Signaling pathway of this compound in allergic conjunctivitis.

Representative Formulation

While specific formulations of this compound ophthalmic solutions are not widely published in peer-reviewed literature, a representative formulation can be developed based on common practices for ophthalmic solutions containing active pharmaceutical ingredients with low water solubility. The following table outlines a sample formulation.

Ingredient Function Concentration (% w/v)
This compound HydrateActive Pharmaceutical Ingredient0.1 - 1.0
Hydroxypropyl-β-CyclodextrinSolubilizing Agent2.0 - 10.0
Hydroxypropyl Methylcellulose (HPMC)Viscosity Enhancer0.2 - 0.5
Sodium ChlorideTonicity Adjusting Agent0.5 - 0.9
Edetate Disodium (EDTA)Chelating Agent/Stabilizer0.01 - 0.05
Benzalkonium ChloridePreservative0.005 - 0.02
Sodium Phosphate MonobasicBuffering Agentq.s. to pH 6.5-7.5
Sodium Phosphate DibasicBuffering Agentq.s. to pH 6.5-7.5
Purified WaterVehicleq.s. to 100%

Experimental Protocols

Preparation of this compound Ophthalmic Solution

This protocol describes the preparation of a sterile ophthalmic solution of this compound.

Materials:

  • This compound Hydrate

  • Hydroxypropyl-β-Cyclodextrin

  • Hydroxypropyl Methylcellulose (HPMC)

  • Sodium Chloride

  • Edetate Disodium (EDTA)

  • Benzalkonium Chloride

  • Sodium Phosphate Monobasic

  • Sodium Phosphate Dibasic

  • Purified Water for Injection

  • Sterile containers and closures

  • 0.22 µm sterile filter

Procedure:

  • In a sterile vessel, dissolve the buffering agents (Sodium Phosphate Monobasic and Sodium Phosphate Dibasic) in approximately 80% of the final volume of purified water.

  • Add and dissolve Edetate Disodium.

  • Add and dissolve Hydroxypropyl-β-Cyclodextrin.

  • Slowly disperse this compound Hydrate into the solution while stirring until a uniform dispersion is achieved. Continue stirring until completely dissolved.

  • In a separate container, disperse HPMC in a small amount of hot purified water and then add cold purified water to make it dissolve completely.

  • Add the HPMC solution to the main batch and mix until uniform.

  • Add and dissolve Sodium Chloride.

  • Add Benzalkonium Chloride and mix.

  • Adjust the pH to the target range (6.5-7.5) using sodium hydroxide or hydrochloric acid if necessary.

  • Add purified water to reach the final volume.

  • Sterilize the solution by filtration through a 0.22 µm sterile filter into a sterile receiving vessel.

  • Aseptically fill the solution into sterile ophthalmic containers and apply closures.

Ophthalmic Solution Preparation Workflow Start Start Dissolve_Buffers_EDTA_Cyclodextrin Dissolve Buffers, EDTA, and Hydroxypropyl-β-Cyclodextrin in Water Start->Dissolve_Buffers_EDTA_Cyclodextrin Disperse_this compound Disperse and Dissolve This compound Hydrate Dissolve_Buffers_EDTA_Cyclodextrin->Disperse_this compound Combine_Solutions Combine this compound and HPMC Solutions Disperse_this compound->Combine_Solutions Prepare_HPMC_Solution Prepare HPMC Solution Prepare_HPMC_Solution->Combine_Solutions Add_NaCl_Preservative Add Sodium Chloride and Benzalkonium Chloride Combine_Solutions->Add_NaCl_Preservative Adjust_pH Adjust pH to 6.5-7.5 Add_NaCl_Preservative->Adjust_pH Final_Volume Adjust to Final Volume with Purified Water Adjust_pH->Final_Volume Sterile_Filtration Sterile Filtration (0.22 µm) Final_Volume->Sterile_Filtration Aseptic_Filling Aseptic Filling and Capping Sterile_Filtration->Aseptic_Filling End End Aseptic_Filling->End In Vivo Efficacy Study Workflow Start Start Sensitization Day 0: Sensitization (Subconjunctival injection of Ovalbumin + Adjuvant) Start->Sensitization Challenge1 Day 14 & 16: Allergen Challenge (Topical Ovalbumin) Sensitization->Challenge1 Grouping Day 18: Grouping of Animals Challenge1->Grouping Treatment Day 18: Topical Administration (Vehicle or this compound) Grouping->Treatment Challenge2 Day 18: Final Allergen Challenge Treatment->Challenge2 Evaluation Post-Challenge: Clinical Scoring and Histological Analysis Challenge2->Evaluation End End Evaluation->End

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Acitazanolast for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the aqueous solubility of Acitazanolast for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern for in vitro studies?

A1: this compound is an orally active anti-allergic agent that functions as a mast cell stabilizer by inhibiting the release of histamine.[1] Like many small molecule drugs, this compound's effectiveness in in vitro assays, which are typically conducted in aqueous-based cell culture media or buffers, can be limited by its poor aqueous solubility. This can lead to issues with compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: Is there any available data on the intrinsic aqueous solubility of this compound?

Q3: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?

A3: Several techniques are commonly employed to enhance the aqueous solubility of research compounds for in vitro studies. These include:

  • Co-solvents: Using a water-miscible organic solvent in which the compound is more soluble.

  • Surfactants: Employing detergents that form micelles to encapsulate hydrophobic molecules.

  • pH Adjustment: Modifying the pH of the solvent to ionize the compound, which can increase its solubility.

  • Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the drug molecule, thereby increasing its solubility.

Q4: Are there any known successful methods for solubilizing this compound for in vitro use?

A4: Yes, a formulation protocol using a combination of co-solvents and a surfactant has been reported to achieve a clear solution of this compound at a concentration of at least 2.08 mg/mL.[1] This method provides a reliable starting point for preparing stock solutions for in vitro experiments.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Compound precipitates out of solution after dilution in aqueous media. The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound's solubility limit in the final aqueous medium is exceeded.- Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and use a smaller volume for dilution.- Consider using a formulation with co-solvents and surfactants to maintain solubility upon dilution.[1]- Perform a solubility test in the final assay buffer to determine the maximum achievable concentration without precipitation.
Inconsistent results between experiments. Variability in the preparation of the compound stock solution or incomplete dissolution.- Ensure the compound is fully dissolved in the stock solution before further dilution. Gentle warming or sonication may aid dissolution.- Prepare fresh stock solutions for each experiment to avoid potential degradation or precipitation over time.- Use a validated solubilization protocol consistently across all experiments.[1]
Observed cellular toxicity not related to the compound's mechanism of action. The concentration of the organic solvent (e.g., DMSO) or other excipients in the final assay medium is too high, causing cytotoxicity.- Determine the maximum tolerated concentration of the vehicle (solvents and excipients) by running a vehicle control experiment with your specific cell line.- Aim to keep the final concentration of organic solvents, such as DMSO, below 0.5% (v/v) in most cell-based assays.

Experimental Protocols

Protocol for Preparing a Solubilized this compound Stock Solution

This protocol is based on a method reported to yield a clear solution of this compound at a concentration of at least 2.08 mg/mL.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a concentrated stock solution in DMSO:

    • Dissolve this compound in DMSO to create a 20.8 mg/mL stock solution. Ensure the powder is completely dissolved. Gentle vortexing may be applied.

  • Prepare the final working solution (example for 1 mL):

    • In a sterile microcentrifuge tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogeneous.

    • Add 50 µL of Tween-80 and mix again until the solution is clear and uniform.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • Final Concentration:

    • This procedure results in a 2.08 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Storage of Stock Solution:

  • The prepared stock solution should be stored at -20°C for up to one month or at -80°C for up to six months.[1]

Mechanism of Action and Signaling Pathway

This compound is a mast cell stabilizer that inhibits the degranulation of mast cells.[2] This process is central to the immediate allergic response. The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to the release of inflammatory mediators like histamine. This compound is believed to interfere with this process, potentially by modulating intracellular calcium levels, which are crucial for mast cell degranulation.[2][3]

MastCellStabilization cluster_0 Mast Cell Membrane cluster_1 Intracellular Signaling Cascade Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links SignalTransduction Signal Transduction (e.g., Lyn, Syk, LAT) FceRI->SignalTransduction activates This compound This compound Ca_ER Ca²⁺ Release from ER This compound->Ca_ER Inhibits Ca_Influx Ca²⁺ Influx This compound->Ca_Influx Inhibits PLC Phospholipase C (PLC) SignalTransduction->PLC SignalTransduction->Ca_Influx IP3 IP3 PLC->IP3 IP3->Ca_ER Degranulation Degranulation (Histamine Release) Ca_ER->Degranulation Ca_Influx->Degranulation

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.

Summary of Solubilization Approaches

MethodKey ComponentsAchievable ConcentrationReference
Co-solvency and Surfactant FormulationDMSO, PEG300, Tween-80, Saline≥ 2.08 mg/mL[1]

This technical support guide provides a starting point for researchers working with this compound. It is recommended to perform small-scale pilot experiments to confirm the solubility and stability of this compound in your specific in vitro system and to determine the optimal final concentration for your assays.

References

Acitazanolast Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Acitazanolast in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule drug investigated for its anti-allergic and anti-inflammatory properties.[1][2] It is classified as a mast cell stabilizer.[1][2] Its primary mechanism of action involves inhibiting the degranulation of mast cells, which is the process of releasing histamine and other inflammatory mediators.[2] this compound is believed to exert its effects by modulating intracellular calcium levels, which are crucial for mast cell activation.[2] By interfering with calcium influx, it stabilizes mast cells and prevents the release of chemicals that cause allergic symptoms.[2]

Q2: What are the typical solvents for dissolving this compound?

Q3: How should I store this compound solutions?

To ensure stability, this compound solutions, particularly in organic solvents, should be stored at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified. Solutions should be protected from light to prevent potential photodegradation.

Q4: What are the potential signs of this compound degradation in my solution?

Visual indicators of degradation can include a change in color, the appearance of particulate matter, or a decrease in the expected biological activity of the compound in your experiments. For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to detect and quantify any degradation products.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The aqueous solubility of this compound may have been exceeded. The pH of the aqueous buffer may not be optimal for solubility.- Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if permissible for your experiment. - Adjust the pH of the aqueous buffer. Based on its chemical structure, this compound is expected to be more soluble at neutral to slightly basic pH. - Prepare a more dilute stock solution and add it to the aqueous buffer more slowly while vortexing.
Loss of biological activity over time. The compound may be degrading in the solution. This could be due to improper storage conditions (temperature, light exposure) or incompatibility with the solvent or buffer components.- Confirm that the storage conditions are appropriate (-20°C or -80°C, protected from light). - Prepare fresh solutions for each experiment. - Assess the stability of this compound in your specific buffer system using a stability-indicating assay (see Experimental Protocols section).
Inconsistent experimental results. This could be due to variability in the preparation of the this compound solution or degradation of the compound.- Standardize the protocol for preparing this compound solutions. - Always use freshly prepared solutions or solutions that have been confirmed to be stable under the storage conditions used. - Perform a quality control check on the this compound stock solution before use.
Change in the appearance of the solution (e.g., color change). This may indicate chemical degradation of this compound.- Discard the solution. - Prepare a fresh solution and re-evaluate the storage and handling procedures. - Consider performing a forced degradation study to identify potential degradation products and pathways (see Experimental Protocols section).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh out the required amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 2.33 mg of this compound (Molecular Weight: 233.18 g/mol ) for every 1 mL of DMSO.

  • Add the weighed this compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound under various stress conditions. A stability-indicating HPLC method is required to analyze the samples.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Incubator or water bath

  • pH meter

Procedure:

  • Preparation of Test Solutions:

    • Prepare a solution of this compound in the aqueous buffer of interest at the desired final concentration (e.g., 100 µM).

    • For hydrolytic stress, prepare solutions of this compound in 0.1 N HCl (acidic) and 0.1 N NaOH (basic).

    • For oxidative stress, prepare a solution of this compound in 3% H₂O₂.

    • As a control, prepare a solution of this compound in the aqueous buffer and keep it at -20°C.

  • Incubation:

    • Incubate the prepared solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

    • For photostability testing, expose a solution of this compound in the aqueous buffer to a light source (e.g., UV lamp) for a defined period.

  • Sample Analysis:

    • At each time point, take an aliquot of each solution.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and detect any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time zero).

    • Plot the percentage of this compound remaining versus time for each condition to assess the degradation rate.

Visualizations

Acitazanolast_Troubleshooting_Workflow start Start: this compound Solution Issue issue Identify the Issue start->issue precipitation Precipitation in Aqueous Solution issue->precipitation loss_of_activity Loss of Biological Activity issue->loss_of_activity inconsistent_results Inconsistent Results issue->inconsistent_results check_solubility Check Solubility Parameters: - Co-solvent percentage - Buffer pH precipitation->check_solubility Yes check_storage Verify Storage Conditions: - Temperature (-20°C or -80°C) - Light protection loss_of_activity->check_storage Yes standardize_prep Standardize Solution Preparation Protocol inconsistent_results->standardize_prep Yes adjust_protocol Adjust Preparation Protocol: - Slower addition - Vortexing check_solubility->adjust_protocol end Issue Resolved adjust_protocol->end fresh_solution Prepare Fresh Solution check_storage->fresh_solution stability_assay Perform Stability-Indicating Assay fresh_solution->stability_assay qc_check Perform QC on Stock Solution standardize_prep->qc_check qc_check->end stability_assay->end

Caption: Troubleshooting workflow for this compound solution stability issues.

Acitazanolast_MoA cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Receptor Allergen->IgE Binds to Ca_channel Calcium Ion Channel IgE->Ca_channel Activates This compound This compound This compound->Ca_channel Inhibits Ca_influx Ca_channel->Ca_influx Allows Degranulation Mast Cell Degranulation Ca_influx->Degranulation Triggers Mediators Release of Histamine & Inflammatory Mediators Degranulation->Mediators Allergic_Symptoms Allergic Symptoms Mediators->Allergic_Symptoms Leads to

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Technical Support Center: Optimizing Acitazanolast Dosage for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on specific in vivo mouse model dosages for Acitazanolast is limited. Therefore, this guide provides general troubleshooting advice and frequently asked questions based on the known mechanism of this compound as a mast cell stabilizer and data from other compounds in the same class. Researchers should always perform initial dose-ranging studies to determine the optimal and safe dosage for their specific mouse model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an anti-allergic and anti-inflammatory compound that primarily acts as a mast cell stabilizer.[1] Its mechanism involves:

  • Inhibition of Mast Cell Degranulation: It prevents the release of histamine and other inflammatory mediators from mast cells, which are key events in allergic reactions.[1]

  • Modulation of Inflammatory Mediators: It is believed to inhibit the production of leukotrienes and prostaglandins, which are lipids that contribute to inflammation.[1]

  • Calcium Influx Inhibition: this compound appears to interfere with the influx of calcium into mast cells, a process necessary for their activation and degranulation.[1]

  • Downregulation of Cell Adhesion Molecules: It may also reduce the expression of molecules that help inflammatory cells move to the site of an allergic reaction.[1]

Q2: I cannot find a recommended starting dose for this compound in mice. Where should I begin?

Given the lack of specific dosage information for this compound in mouse models, a rational approach is to start with a dose-ranging (pilot) study. You can inform your dose selection by looking at the effective oral doses of other mast cell stabilizers in mice.

Table 1: Example Oral Dosages of Other Mast Cell Stabilizers in Rodent Models

CompoundAnimal ModelEffective Oral Dose RangeReference
KetotifenRat1 - 10 mg/kg[2]
CurcuminMouse0.5 - 50 mg/kg[3]
SilibininMouse10 - 100 mg/kg
ZingeroneMouse25 - 50 mg/kg[4]

It is crucial to start at the lower end of these ranges and carefully observe for any signs of toxicity.

Q3: What are the potential signs of toxicity I should monitor for in my mice?

During your dose-ranging study, it is critical to monitor for any adverse effects. General signs of toxicity in mice can include:

  • Changes in body weight (sudden loss)

  • Reduced food and water intake

  • Changes in activity levels (lethargy or hyperactivity)

  • Ruffled fur

  • Changes in posture or gait

  • Labored breathing

  • Any other abnormal behaviors

If any of these signs are observed, the dosage should be reduced or the experiment terminated for that animal. A thorough necropsy and histopathological analysis of major organs (liver, kidneys, spleen, etc.) at the end of the study can also provide valuable toxicity information.

Troubleshooting Guide

Problem 1: No observable therapeutic effect at the initial dose.

  • Possible Cause: The initial dose is too low.

    • Solution: Gradually escalate the dose in subsequent experimental groups. It is recommended to increase the dose by a factor of 2-3 in each step of your dose-ranging study. Ensure you are not exceeding a maximum tolerated dose (MTD) determined in a preliminary toxicity study.

  • Possible Cause: Poor bioavailability of the compound.

    • Solution: Consider the formulation of this compound. Is it soluble in the vehicle you are using for administration? You may need to explore different vehicle options to improve solubility and absorption. The route of administration (e.g., oral gavage, intraperitoneal injection) can also significantly impact bioavailability.

  • Possible Cause: The timing of administration is not optimal for the experimental model.

    • Solution: The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in mice is not well-documented. Consider administering the compound at different time points before inducing the allergic response in your model to determine the optimal therapeutic window.

Problem 2: Inconsistent results between individual mice in the same treatment group.

  • Possible Cause: Variability in drug administration.

    • Solution: Ensure that your method of administration (e.g., oral gavage) is consistent and accurate for each animal. Proper training and technique are essential to minimize variability.

  • Possible Cause: Biological variability within the mouse strain.

    • Solution: Increase the number of animals per group to improve statistical power and account for individual differences in response.

  • Possible Cause: The disease model itself has inherent variability.

    • Solution: Refine your experimental protocol for inducing the allergic phenotype to ensure a more consistent and robust response. This may involve adjusting the concentration of the allergen or the sensitization and challenge schedule.

Experimental Protocols

While a specific protocol for this compound is not available, here is a generalized experimental workflow for evaluating a novel mast cell stabilizer in a mouse model of allergic conjunctivitis.

Experimental Workflow for Allergic Conjunctivitis Model

G cluster_0 Phase 1: Sensitization cluster_1 Phase 2: Treatment & Challenge cluster_2 Phase 3: Efficacy Evaluation Sensitization Systemic Sensitization (e.g., i.p. injection of allergen with adjuvant) Booster Booster Sensitization (Repeat systemic sensitization) Sensitization->Booster Treatment Administer this compound (or vehicle control) at various doses Booster->Treatment Challenge Topical Allergen Challenge (e.g., eye drops containing allergen) Treatment->Challenge ClinicalScoring Clinical Scoring (e.g., eye rubbing, swelling, redness) Challenge->ClinicalScoring SampleCollection Sample Collection (e.g., tears, conjunctiva, serum) ClinicalScoring->SampleCollection Analysis Biomarker Analysis (e.g., Histamine, IgE, Eosinophil count) SampleCollection->Analysis G cluster_0 Mast Cell Activation cluster_1 Intracellular Signaling Cascade cluster_2 Mediator Release Allergen Allergen IgE IgE Receptor (FcεRI) Allergen->IgE cross-linking Calcium Increased Intracellular Ca2+ IgE->Calcium Signaling Downstream Signaling (e.g., PKC activation) Calcium->Signaling Degranulation Degranulation Signaling->Degranulation Mediators Release of Histamine, Leukotrienes, Prostaglandins Degranulation->Mediators This compound This compound This compound->Calcium Inhibits This compound->Degranulation Inhibits

References

Technical Support Center: Acitazanolast Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Acitazanolast degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to degradation?

This compound is an anti-allergic and mast cell stabilizing agent.[1][2] Its chemical structure, 2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid, contains several functional groups that are susceptible to degradation under stress conditions.[3][4] These include:

  • Tetrazole Ring: This nitrogen-rich heterocycle can be sensitive to thermal and photolytic stress.[5][6][7][8][9]

  • Amide Linkage: The amide bond in the oxanilic acid moiety is prone to hydrolysis under acidic and basic conditions.

  • Aromatic Amine: The aniline-like structure can be susceptible to oxidative degradation.[10][11][12][13]

  • Carboxylic Acid: While generally stable, this group can undergo decarboxylation under certain conditions.

Q2: What are the expected degradation pathways for this compound?

Based on its chemical structure, this compound is likely to degrade via the following pathways:

  • Hydrolysis: The amide linkage is the most probable site for hydrolytic cleavage, which would be accelerated in both acidic and alkaline environments. This would likely result in the formation of 3-(1H-tetrazol-5-yl)aniline and oxalic acid.

  • Oxidation: The aromatic amine functionality is susceptible to oxidation, which could lead to the formation of N-oxide derivatives or other oxidized species.[10]

  • Photodegradation: The tetrazole ring is known to be photoreactive and can undergo complex degradation pathways upon exposure to UV light, potentially leading to ring cleavage and the formation of various nitrogen-containing fragments.[5][7][8][9]

  • Thermal Degradation: At elevated temperatures, the tetrazole ring may undergo decomposition, often with the elimination of nitrogen gas.[6][14][15][16]

Q3: What analytical techniques are most suitable for identifying and characterizing this compound degradation products?

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound and its degradation products:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating the parent drug from its degradation products and for quantitative analysis. A stability-indicating HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for the identification of unknown degradation products by providing molecular weight and fragmentation information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.

Troubleshooting Guides

Problem 1: Poor separation of degradation products from the parent this compound peak in HPLC.

  • Possible Cause: The chromatographic conditions (e.g., mobile phase composition, pH, column type) are not optimized.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Composition: Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • Modify Mobile Phase pH: The ionization state of this compound and its degradation products can significantly affect their retention. Experiment with a range of pH values for the aqueous buffer.

    • Change Column Chemistry: If using a standard C18 column, consider trying a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded column, which may offer different selectivity.

    • Gradient Elution: If isocratic elution is not providing adequate separation, develop a gradient elution method to improve the resolution of early and late-eluting peaks.

Problem 2: Inconsistent or low recovery of degradation products.

  • Possible Cause: Degradation products may be unstable under the analytical conditions or may be adsorbing to the analytical hardware.

  • Troubleshooting Steps:

    • Assess Analyte Stability: Investigate the stability of the degradation products in the sample diluent and mobile phase over time.

    • Use Inert Vials and Tubing: Some compounds can adsorb to glass or certain types of plastic. Consider using silanized glass vials or polypropylene vials.

    • Modify Mobile Phase: The addition of a small amount of a competing agent, like triethylamine, to the mobile phase can sometimes reduce peak tailing and improve the recovery of basic compounds.

Problem 3: Difficulty in identifying unknown peaks in the chromatogram.

  • Possible Cause: Insufficient data for structural elucidation.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the unknown peaks. This information is invaluable for proposing chemical structures.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.

    • Isolation and NMR Analysis: For major degradation products, isolation by preparative HPLC followed by 1D and 2D NMR analysis can provide unambiguous structural confirmation.

Experimental Protocols

Forced Degradation Studies Protocol

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a small amount of methanol and dilute with 0.1 N HCl to a final concentration of 1 mg/mL.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 N HCl.

  • Base Hydrolysis:

    • Dissolve this compound in a small amount of methanol and dilute with 0.1 N NaOH to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment at 60°C or with 1 N NaOH. Polylactic acid (PLA) degradation is known to be faster in alkaline conditions.[17]

  • Oxidative Degradation:

    • Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 30% H₂O₂.

  • Thermal Degradation:

    • Place a known amount of solid this compound API in a controlled temperature oven at 80°C for 48 hours.

    • Withdraw samples at appropriate time points, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol/water) and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples by HPLC. A control sample should be kept in the dark under the same conditions.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionDuration% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (DP) Retention Time (min)
0.1 N HCl24 h at 60°C~15%2DP1: 8.5 min
0.1 N NaOH24 h at RT~20%2DP1: 8.5 min
3% H₂O₂24 h at RT~10%1DP2: 12.1 min
Heat (Solid)48 h at 80°C~5%1DP3: 15.3 min
Photolytic1.2 million lux h~12%3DP4: 10.2 min, DP5: 11.5 min

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Characterization Acid Acid Hydrolysis HPLC HPLC-UV Acid->HPLC Separation Base Base Hydrolysis Base->HPLC Separation Oxidation Oxidation Oxidation->HPLC Separation Thermal Thermal Thermal->HPLC Separation Photo Photolysis Photo->HPLC Separation LCMS LC-MS HPLC->LCMS Identification NMR Isolation & NMR HPLC->NMR Isolation for Major Degradants ID Identify Degradants LCMS->ID NMR->ID Pathway Propose Pathway ID->Pathway Method Validate Method Pathway->Method This compound This compound API This compound->Acid Stress Conditions This compound->Base Stress Conditions This compound->Oxidation Stress Conditions This compound->Thermal Stress Conditions This compound->Photo Stress Conditions degradation_pathway This compound This compound (C9H7N5O3) DP1 3-(1H-tetrazol-5-yl)aniline + Oxalic Acid This compound->DP1 Hydrolysis (Acid/Base) DP2 N-Oxide Derivative This compound->DP2 Oxidation DP3 Ring-cleaved Products + N2 This compound->DP3 Photolysis/Thermal

References

Technical Support Center: HPLC Method Validation for Acitazanolast and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) method validation of Acitazanolast and its impurities. The information is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A hypothetical, yet representative, reversed-phase HPLC method has been developed for the separation and quantification of this compound and its potential impurities.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile

Standard and Sample Preparation:

  • This compound Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of sample diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.

  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL of this compound in the sample diluent.

Method Validation Parameters (Based on ICH Guidelines)

The following tables summarize the typical acceptance criteria for the validation of an HPLC method for a drug substance like this compound.[1][2][3][4][5]

System Suitability:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 6 replicate injections

Linearity:

ParameterAcceptance Criteria
Concentration Range 80% to 120% of the nominal concentration (e.g., 80-120 µg/mL)
Correlation Coefficient (r²) ≥ 0.999

Accuracy (% Recovery):

Concentration LevelAcceptance Criteria
80% 98.0% - 102.0%
100% 98.0% - 102.0%
120% 98.0% - 102.0%

Precision (%RSD):

Precision TypeAcceptance Criteria
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

ParameterMethod
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Troubleshooting Guide

This section addresses common issues that may be encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is tailing (asymmetry > 1.5). What could be the cause and how can I fix it?

  • Answer:

    • Column Overload: Your sample concentration may be too high. Try diluting your sample and re-injecting.

    • Secondary Interactions: The acidic nature of this compound might be interacting with residual silanols on the column. Ensure your mobile phase pH is low enough (the 0.1% formic acid should achieve this) to keep the analyte protonated. You could also try a column with end-capping.

    • Column Contamination: The column frit or the head of the column may be blocked. Try flushing the column with a strong solvent or reversing the column and washing it according to the manufacturer's instructions.

    • Mismatched Sample Diluent: If your sample diluent is significantly stronger than the initial mobile phase conditions, it can cause peak distortion. Ensure your diluent is as close as possible to the starting mobile phase composition.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. What should I check?

  • Answer:

    • Pump Issues: Check for leaks in the pump heads, seals, and tubing. Ensure proper solvent degassing to prevent air bubbles in the pump.

    • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate measurements.

    • Column Temperature Fluctuation: Ensure the column oven is maintaining a stable temperature.

    • Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be needed.

Issue 3: Poor Resolution Between this compound and Impurities

  • Question: I am not getting baseline separation between this compound and a known impurity. How can I improve the resolution?

  • Answer:

    • Modify the Gradient: A shallower gradient (e.g., 10-70% B over 20 minutes) can improve the separation of closely eluting peaks.

    • Change Mobile Phase B: If using acetonitrile, you could try methanol as the organic modifier, or vice-versa. This will alter the selectivity of the separation.

    • Adjust pH: A small change in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like this compound and its impurities.

    • Try a Different Column: A column with a different stationary phase (e.g., a C8 or a phenyl column) may provide the necessary selectivity for your separation.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to assess for this HPLC method according to ICH guidelines?

A1: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2][3]

Q2: How do I perform a robustness study for this method?

A2: For a robustness study, you should introduce small, deliberate variations to the method parameters and observe the effect on the results. Key parameters to vary include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2°C)

  • Mobile phase composition (e.g., ± 2% organic)

  • Wavelength of detection (e.g., ± 2 nm)

The system suitability parameters (e.g., tailing factor, resolution) should still meet the acceptance criteria after these small changes.

Q3: What should I do if my system suitability fails?

A3: If your system suitability fails, do not proceed with sample analysis. Troubleshoot the issue by:

  • Checking the mobile phase preparation and ensuring it is properly degassed.

  • Verifying the column is properly installed and equilibrated.

  • Inspecting the HPLC system for any leaks or blockages.

  • Injecting a fresh, known-good standard to rule out standard degradation.

  • If the issue persists, it may be necessary to replace the column or perform maintenance on the HPLC system.

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Select Column & Mobile Phase Select Column & Mobile Phase Optimize Gradient Optimize Gradient Select Column & Mobile Phase->Optimize Gradient Set Detection Wavelength Set Detection Wavelength Optimize Gradient->Set Detection Wavelength Specificity Specificity Set Detection Wavelength->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD_LOQ Precision->LOD_LOQ LOD/LOQ Robustness Robustness LOD_LOQ->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis

Caption: Workflow for HPLC Method Development and Validation.

Troubleshooting_Workflow Problem_Identified HPLC Problem Identified (e.g., Poor Peak Shape) Check_System Check System Suitability Problem_Identified->Check_System Check_Mobile_Phase Verify Mobile Phase (Composition, pH, Degassing) Check_System->Check_Mobile_Phase Check_Column Inspect Column (Contamination, Age) Check_Mobile_Phase->Check_Column Check_Sample Verify Sample Preparation (Concentration, Diluent) Check_Column->Check_Sample Adjust_Method Adjust Method Parameters (Gradient, Flow Rate) Check_Sample->Adjust_Method Resolved Problem Resolved Adjust_Method->Resolved

Caption: Logical Flow for Troubleshooting Common HPLC Issues.

References

Technical Support Center: Overcoming Matrix Effects in Acitazanolast Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of Acitazanolast.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS bioanalysis?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2][3] Matrix effects are a significant challenge in the analysis of complex biological samples such as plasma, urine, or tissue homogenates.[1][4]

Q2: Why is the bioanalysis of this compound susceptible to matrix effects?

The bioanalysis of any small molecule drug like this compound in biological matrices is prone to matrix effects. When extracting this compound from samples like plasma or urine, endogenous substances such as phospholipids, salts, and proteins can be co-extracted.[1][2] During the electrospray ionization (ESI) process in LC-MS/MS, these co-eluting matrix components can compete with this compound for ionization, often leading to a suppressed signal.[1][5] Phospholipids are particularly known for causing significant ion suppression in bioanalysis.[5]

Q3: What is the mechanism of action of this compound?

This compound is known for its anti-allergic and anti-inflammatory properties and is classified as a mast cell stabilizer.[6] Its primary mechanism involves inhibiting the degranulation of mast cells, which prevents the release of histamine and other inflammatory mediators that cause allergic symptoms.[6][7] this compound may also inhibit the production of leukotrienes and prostaglandins and modulate intracellular calcium levels to exert its therapeutic effects.[6]

Q4: How can I qualitatively and quantitatively assess matrix effects for this compound?

Qualitative Assessment: The post-column infusion method is a widely used technique to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][8] This method involves infusing a constant flow of this compound into the mass spectrometer while injecting a blank, extracted biological matrix. Any deviation from the stable baseline signal indicates the presence of matrix effects.[8][9]

Quantitative Assessment: The post-extraction spike method is used to quantify the extent of matrix effects.[5] This involves comparing the peak area of this compound spiked into a pre-extracted blank matrix sample to the peak area of this compound in a neat solution (e.g., mobile phase). The ratio of these two responses provides a quantitative measure of the matrix effect (ME).

  • Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solution) x 100

A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the bioanalysis of this compound.

Issue 1: I'm observing a weak or inconsistent signal for this compound.

A weak or inconsistent signal is a common indicator of ion suppression due to matrix effects.

Recommended Actions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interfering endogenous components.[2][5] Consider switching from a simple protein precipitation (PPT) method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Chromatographic Separation: Modify your chromatographic conditions to separate this compound from the co-eluting matrix components.[2][4] This can be achieved by changing the column, mobile phase composition, or gradient profile. Poor retention on the column can often lead to significant matrix effects.[9]

  • Sample Dilution: Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of interfering matrix components.[3] However, this approach is only feasible if the assay has sufficient sensitivity to detect the diluted this compound concentration.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred internal standard as it has nearly identical chemical properties and chromatographic behavior to the analyte.[5] It can effectively compensate for matrix effects as it will be affected in the same way as this compound.[5]

Issue 2: My results show poor reproducibility and accuracy.

Variable matrix effects between different sample lots or even within the same batch can lead to poor reproducibility and accuracy.

Recommended Actions:

  • Evaluate Your Sample Preparation Method: Inconsistent sample preparation can lead to variable matrix effects.[1] Ensure your protocol is robust and consider switching to a more effective cleanup technique like SPE.[2] The table below compares the general effectiveness of common techniques.

  • Assess Matrix Variability: It is crucial to evaluate the matrix effect across multiple sources or lots of the biological matrix. This helps to ensure the method is rugged and reliable for different patient or animal samples.

  • Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][10] If your instrument allows, testing the analysis with an APCI source might reduce the observed matrix effects.[10]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Removal

Sample Preparation TechniqueGeneral Effectiveness in Removing PhospholipidsRelative CostThroughput
Protein Precipitation (PPT) LowLowHigh
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerate
Solid-Phase Extraction (SPE) HighHighLow to Moderate

Table 2: Hypothetical Data for Quantitative Assessment of Matrix Effect on this compound

Sample IDPeak Area of this compound in Neat Solution (A)Peak Area of this compound in Post-Extracted Plasma (B)Matrix Effect (%) (B/A * 100)
Lot 11,250,000850,00068.0% (Ion Suppression)
Lot 21,245,000875,00070.3% (Ion Suppression)
Lot 31,255,0001,550,000123.5% (Ion Enhancement)
Lot 41,250,000820,00065.6% (Ion Suppression)
Average 1,250,000 1,023,750 81.9%
%CV 0.3% 34.2% 34.2%

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

  • Preparation of Infusion Solution: Prepare a solution of this compound in the mobile phase at a concentration that provides a stable and moderate signal intensity.

  • System Setup:

    • Infuse the this compound solution post-column into the LC eluent flow using a T-connector before the mass spectrometer's ion source. The infusion pump should deliver a constant, low flow rate (e.g., 5-10 µL/min).

    • The LC system should be running with the analytical method's mobile phase and gradient conditions.

  • Analysis:

    • Allow the system to stabilize until a constant signal for this compound is observed.

    • Inject a blank sample extract (prepared using the same procedure as the actual samples but without the analyte).

    • Monitor the this compound signal throughout the chromatographic run.

  • Interpretation: Any significant dip in the baseline signal indicates ion suppression, while a significant rise indicates ion enhancement.[8] This allows for the identification of the retention times where matrix components are eluting and causing interference.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution.

  • pH Adjustment: Adjust the pH of the sample to optimize the extraction of this compound. For an acidic drug, adjust the pH to be at least two units below its pKa. For a basic drug, adjust the pH to be at least two units above its pKa. Add 50 µL of a suitable buffer or acid/base solution (e.g., 1% formic acid in water) and vortex.

  • Extraction Solvent Addition: Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition. Vortex to dissolve.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Weak This compound Signal assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present no_me No Significant Matrix Effect (Investigate other causes: Instrument, Sample Stability) me_present->no_me No optimize_sp Optimize Sample Preparation (LLE, SPE) me_present->optimize_sp Yes sp_effective Is Sample Prep Sufficient? optimize_sp->sp_effective optimize_lc Optimize Chromatography (Change Column, Mobile Phase, Gradient) sp_effective->optimize_lc No end End: Robust and Reliable Bioanalytical Method sp_effective->end Yes lc_effective Is Separation Improved? optimize_lc->lc_effective use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) lc_effective->use_sil_is No lc_effective->end Yes use_sil_is->end

Caption: Troubleshooting workflow for addressing matrix effects in this compound bioanalysis.

SamplePrepSelection start Start: New this compound Bioanalytical Method high_throughput High Throughput Required? start->high_throughput ppt Protein Precipitation (PPT) (Fast but less clean) high_throughput->ppt Yes cleaner_sample Cleaner Sample Required? high_throughput->cleaner_sample No me_check_ppt Assess Matrix Effects ppt->me_check_ppt me_acceptable_ppt Matrix Effects Acceptable? me_check_ppt->me_acceptable_ppt method_ok_ppt Method Suitable me_acceptable_ppt->method_ok_ppt Yes me_acceptable_ppt->cleaner_sample No lle Liquid-Liquid Extraction (LLE) (Good for less polar analytes) cleaner_sample->lle Yes, for less polar spe Solid-Phase Extraction (SPE) (Most selective, cleanest extracts) cleaner_sample->spe Yes, for high selectivity me_check_lle Assess Matrix Effects lle->me_check_lle me_check_spe Assess Matrix Effects spe->me_check_spe me_acceptable_lle Matrix Effects Acceptable? me_check_lle->me_acceptable_lle me_acceptable_lle->spe No method_ok_lle Method Suitable me_acceptable_lle->method_ok_lle Yes me_acceptable_spe Matrix Effects Acceptable? me_check_spe->me_acceptable_spe method_ok_spe Method Suitable me_acceptable_spe->method_ok_spe Yes

Caption: Decision tree for selecting a sample preparation method for this compound bioanalysis.

References

Technical Support Center: Enhancing Oral Bioavailability of Acitazanolast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for addressing the challenges associated with the low oral bioavailability of Acitazanolast.

FAQs & Troubleshooting Guide

This section addresses common issues encountered during the development of oral this compound formulations.

Question Answer
1. What are the potential reasons for the low oral bioavailability of this compound? The low oral bioavailability of this compound is likely attributable to its physicochemical properties. While specific data is limited, its molecular structure suggests it may exhibit poor membrane permeability.[1] Additionally, like many active pharmaceutical ingredients (APIs), it may have low aqueous solubility.[2][3] These factors, alone or in combination, can significantly hinder its absorption from the gastrointestinal tract.
2. How can I determine the Biopharmaceutics Classification System (BCS) class of this compound? To classify this compound according to the BCS, you need to experimentally determine its aqueous solubility and intestinal permeability.[4][5] A drug is considered highly soluble if its highest dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2-6.8.[5][6] It is considered highly permeable if the extent of absorption in humans is 85% or more.[4] Based on these results, this compound would be classified as Class I (high solubility, high permeability), Class II (low solubility, high permeability), Class III (high solubility, low permeability), or Class IV (low solubility, low permeability).[4]
3. My this compound formulation shows poor dissolution. What can I do? Poor dissolution is often linked to low solubility.[3] Several strategies can be employed to enhance the dissolution rate. These include particle size reduction (micronization or nanocrystal formation), creating amorphous solid dispersions with polymers, and complexation with cyclodextrins.[7][8] The use of superdisintegrants like croscarmellose sodium or crospovidone in tablet formulations can also accelerate tablet breakup and increase the surface area for dissolution.[9]
4. I'm observing low permeability in my Caco-2 cell model. How can this be improved? Low intestinal permeability is a significant barrier to oral absorption.[1] Strategies to overcome this include the use of permeation enhancers, which can transiently open tight junctions between intestinal epithelial cells.[10] Examples of permeation enhancers include chitosan and its derivatives.[11] Another approach is the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), which can enhance absorption through various mechanisms, including bypassing the portal circulation via lymphatic uptake.[12][13][14] The prodrug approach, where the this compound molecule is chemically modified to be more lipophilic, can also be considered to improve passive diffusion across the intestinal membrane.[8]
5. What are amorphous solid dispersions and how can they help? Amorphous solid dispersions (ASDs) involve dispersing the amorphous form of the API in a polymer carrier.[7][15] The amorphous form of a drug typically has a higher solubility and dissolution rate compared to its crystalline form.[9] Polymers such as povidone (PVP) or hydroxypropyl methylcellulose (HPMC) are commonly used to stabilize the amorphous state and prevent recrystallization.[9][16]
6. How do lipid-based formulations enhance bioavailability? Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the oral bioavailability of poorly soluble drugs by several mechanisms.[3][13] They can enhance drug solubilization in the gastrointestinal tract, stimulate bile salt secretion which aids in dissolution, and promote lymphatic transport, which can reduce first-pass metabolism in the liver.[12]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound

Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values, reflecting the conditions of the gastrointestinal tract.

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS) at pH 1.2, 4.5, and 6.8

  • HPLC-grade water and acetonitrile

  • Calibrated pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a UV detector

  • 0.45 µm syringe filters

Methodology:

  • Prepare buffers at pH 1.2, 4.5, and 6.8.

  • Add an excess amount of this compound powder to separate vials containing each buffer.

  • Place the vials in a shaking incubator set at 37°C and shake for 48 hours to ensure equilibrium is reached.

  • After 48 hours, centrifuge the samples to pellet the undissolved drug.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered samples with the mobile phase and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Perform the experiment in triplicate for each pH condition.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane as an initial screen for intestinal permeability.

Materials:

  • This compound

  • PAMPA plate system (e.g., 96-well format with a donor and acceptor plate)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS) at pH 7.4

  • HPLC system with a UV detector or a plate reader

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent and then dilute it in PBS to the desired donor concentration.

  • Coat the membrane of the donor plate with the artificial membrane solution.

  • Add the this compound solution to the donor wells.

  • Fill the acceptor wells with PBS.

  • Assemble the PAMPA plate sandwich and incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, determine the concentration of this compound in both the donor and acceptor wells using HPLC or a plate reader.

  • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium))

    Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time

    • [Drug]_equilibrium is the concentration at which the net flux is zero.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₇N₅O₃[17][18]
Molecular Weight233.18 g/mol [17]
cLogP-0.59[18]
Topological Polar Surface Area (TPSA)120.86 Ų[18]

Table 2: Example Data for Evaluating Formulation Strategies

Formulation StrategyKey ExcipientsThis compound Solubility (µg/mL)In Vitro Permeability (Papp x 10⁻⁶ cm/s)
Unformulated this compoundNone[Insert Experimental Data][Insert Experimental Data]
MicronizationNone[Insert Experimental Data][Insert Experimental Data]
Amorphous Solid DispersionPovidone K30, HPMC[Insert Experimental Data][Insert Experimental Data]
Cyclodextrin ComplexationHydroxypropyl-β-cyclodextrin[Insert Experimental Data][Insert Experimental Data]
SEDDS FormulationCapryol 90, Cremophor EL, Transcutol HP[Insert Experimental Data][Insert Experimental Data]

(Note: The data in this table is for illustrative purposes and should be replaced with experimental results.)

Visualizations

experimental_workflow cluster_characterization Physicochemical Characterization cluster_formulation Formulation Development cluster_evaluation In Vitro & In Vivo Evaluation solubility Solubility Assessment asd Amorphous Solid Dispersions solubility->asd lipid Lipid-Based Formulations solubility->lipid particle Particle Size Reduction solubility->particle permeability Permeability (PAMPA/Caco-2) permeability->lipid dissolution Dissolution Testing asd->dissolution lipid->dissolution particle->dissolution invivo Pharmacokinetic Studies dissolution->invivo

Caption: Workflow for developing and evaluating oral formulations of this compound.

bioavailability_enhancement cluster_solubility Solubility Enhancement cluster_permeability Permeability Enhancement This compound This compound (API) asd Amorphous Solid Dispersion This compound->asd cyclodextrin Cyclodextrin Complexation This compound->cyclodextrin micronization Micronization/ Nanocrystals This compound->micronization sedds Lipid-Based Systems (SEDDS) This compound->sedds enhancers Permeation Enhancers This compound->enhancers prodrug Prodrug Approach This compound->prodrug bioavailability Increased Oral Bioavailability asd->bioavailability cyclodextrin->bioavailability micronization->bioavailability sedds->bioavailability enhancers->bioavailability prodrug->bioavailability

Caption: Strategies for enhancing the oral bioavailability of this compound.

References

Minimizing off-target effects of Acitazanolast in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dasatinib

Disclaimer: The following information is for research use only. "Acitazanolast" is a fictional compound. This guide focuses on Dasatinib , a real-world multi-targeted tyrosine kinase inhibitor, to provide practical and accurate guidance on minimizing its off-target effects in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Dasatinib?

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. Its primary targets are the BCR-ABL fusion protein and the SRC family of kinases (SRC, LCK, YES, FYN).[1][2] It binds to the ATP-binding site of these kinases, effectively blocking their catalytic activity and inhibiting downstream signaling pathways that control cell proliferation, survival, and migration.[1][2] Unlike first-generation inhibitors like Imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, making it effective against some Imatinib-resistant mutations.[2][3][4]

Q2: What are the known off-target effects of Dasatinib in cell culture?

Dasatinib is a multi-targeted inhibitor and can affect numerous kinases beyond BCR-ABL and SRC family kinases, even at nanomolar concentrations.[5][6] Documented off-targets include c-KIT, ephrin type-A receptor 2 (EPHA2), platelet-derived growth factor receptor β (PDGFRβ), and over 30 other tyrosine and serine/threonine kinases.[4][6] These off-target interactions can lead to a variety of cellular effects, such as altered cell migration, unexpected changes in signaling pathways, and effects on non-cancerous cells in the culture, which may complicate data interpretation.[7][8]

Q3: How can I confirm if the observed cellular effect is due to on-target or off-target activity of Dasatinib?

Distinguishing between on-target and off-target effects is crucial for accurate interpretation of results. A multi-pronged approach is recommended:

  • Use of control compounds: Compare the effects of Dasatinib with other kinase inhibitors that have different selectivity profiles. For example, using a more selective BCR-ABL inhibitor like Imatinib or a different SRC family inhibitor like Saracatinib can help parse out the specific effects.[7]

  • Rescue experiments: If the intended target is known, attempt to "rescue" the phenotype by expressing a drug-resistant mutant of the target kinase or by activating a downstream component of the signaling pathway.

  • Dose-response analysis: On-target effects should typically occur at lower concentrations of Dasatinib, consistent with its high potency against primary targets like BCR-ABL and SRC (low nM range).[9][10] Effects that only appear at much higher concentrations (micromolar range) are more likely to be off-target.[11][12]

  • Phospho-proteomics: Use mass spectrometry-based proteomics to get a global view of kinase inhibition in the cell, which can help identify unexpected inhibited pathways.[7]

Q4: What is the recommended concentration range for Dasatinib in cell culture experiments?

The optimal concentration of Dasatinib is highly dependent on the cell line and the specific kinase being targeted.

  • For inhibiting potent targets like BCR-ABL or SRC, concentrations in the low nanomolar range (e.g., 0.1 nM to 10 nM) are often sufficient.[1][9][10]

  • For cell viability or proliferation assays (e.g., MTT or MTS), a broader range, typically from 0.1 nM to 10 µM, is used to determine the GI50/IC50 for a specific cell line.[1][11]

  • Always perform a dose-response curve for your specific cell line to determine the lowest effective concentration that achieves the desired on-target effect, which will help minimize off-target activity.

Troubleshooting Guide

Issue 1: I am observing high levels of cytotoxicity in my control (non-target) cell line.

  • Possible Cause: The control cell line may express one of Dasatinib's off-target kinases at a functionally important level. For example, kinases like PDGFRβ or c-KIT are involved in the survival of various cell types.

  • Troubleshooting Steps:

    • Lower the Concentration: Determine the IC50 of Dasatinib on your control cell line and use a concentration well below this value for your experiments, while ensuring it is still effective on your target cell line.

    • Verify Off-Target Expression: Check the literature or use western blotting to determine if your control cells express known potent off-targets of Dasatinib (e.g., c-KIT, PDGFRβ, EPHA2).

    • Use an Alternative Inhibitor: Consider using a kinase inhibitor with a different off-target profile for comparison.

Issue 2: My experimental results are inconsistent with published data for the same cell line.

  • Possible Cause: Inconsistencies can arise from variations in cell culture conditions, passage number, or the specific source of Dasatinib. The cellular uptake and efflux of Dasatinib can also vary.[13]

  • Troubleshooting Steps:

    • Confirm Reagent Quality: Ensure the purity and activity of your Dasatinib stock. Prepare fresh stock solutions in DMSO and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles.[14]

    • Standardize Cell Culture Conditions: Maintain consistent cell density, media composition, and passage number. Cell lines can drift genetically over time, which may alter their response to inhibitors.

    • Check for Transporter Expression: Overexpression of efflux transporters like ABCB1 (MDR1) or ABCG2 (BCRP) can reduce intracellular Dasatinib concentration, leading to reduced efficacy.[13]

    • Review Protocol Details: Compare your protocol (e.g., drug incubation time, assay endpoint) meticulously with the published literature.[1][15]

Issue 3: I am seeing unexpected changes in a signaling pathway that should be unrelated to my target kinase.

  • Possible Cause: This is a classic sign of an off-target effect. Dasatinib is known to inhibit a wide array of kinases, which can lead to paradoxical pathway activation or inhibition.[7][16]

  • Troubleshooting Steps:

    • Consult Kinase Profiling Data: Review published chemical proteomics and kinome screening data to see if kinases in the unexpected pathway are known Dasatinib targets.[6]

    • Perform a Kinase Activity Screen: If resources permit, perform an in vitro kinase assay panel with Dasatinib at the concentration used in your experiments to identify inhibited kinases.

    • Validate with a Secondary Inhibitor: Use a more specific inhibitor for the unexpected pathway to confirm if the phenotype is indeed linked to the inhibition of that pathway.

Quantitative Data Summary

Table 1: Inhibitory Activity (IC50/Ki) of Dasatinib Against Key On- and Off-Target Kinases (Cell-Free Assays)

Kinase TargetTypeInhibition ValueReference
AblOn-Target<1 nM (IC50)[9][10]
SRCOn-Target0.8 nM (IC50)[9][10]
LCKOn-Target (SRC Family)0.6 nM (IC50)[10]
YESOn-Target (SRC Family)0.5 nM (IC50)[14]
c-KITOff-Target79 nM (IC50)[9][10]
PDGFRβOff-Target-[3][4]
EPHA2Off-Target-[3][4]

Table 2: 50% Growth Inhibition (GI50) of Dasatinib in Various Cancer Cell Lines

Cell LineCancer TypeGI50 ValueReference
K562Chronic Myeloid Leukemia (BCR-ABL+)Low nM[13]
MDA-MB-231Breast Cancer (Triple-Negative)5.5 - 200 nM[1]
A375Melanoma100-200 nM[1]
DU145Prostate Cancer> 1000 nM[1][12]
U87Glioblastoma> 1000 nM[1][12]
Mo7e-KitD816HMyeloid Leukemia (c-Kit mutant)5 nM[11]

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTS/MTT)

This protocol measures the metabolic activity of cells as an indicator of viability in response to Dasatinib treatment.[1]

  • Cell Seeding:

    • Trypsinize and count cells from a log-phase culture.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 10 mM stock solution of Dasatinib in DMSO.[14]

    • Perform serial dilutions of Dasatinib in complete medium to create a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (DMSO at the highest concentration used for the drug).

    • Remove the medium from the wells and add 100 µL of the medium containing the various Dasatinib concentrations or vehicle control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[1][10]

  • Viability Measurement:

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours) to allow for the colorimetric reaction to develop.

    • Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the Dasatinib concentration and use a non-linear regression to calculate the IC50/GI50 value.

Protocol 2: Western Blotting for Phosphorylated Kinase Targets

This protocol allows for the direct assessment of Dasatinib's inhibitory effect on its target kinases within the cell.[1]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with Dasatinib at the desired concentration (e.g., 100 nM) and for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-SRC, p-ABL) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • To confirm equal protein loading, probe the same membrane with an antibody against the total form of the kinase or a housekeeping protein (e.g., GAPDH, β-actin).

  • Detection:

    • Add an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.

    • Analyze the band intensities to quantify the change in protein phosphorylation relative to the total protein and vehicle control.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRβ Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT, JAK/STAT) PDGFR->Downstream EPHA2 EPHA2 EPHA2->Downstream cKIT c-KIT cKIT->Downstream BCR_ABL BCR-ABL (On-Target) BCR_ABL->Downstream SRC_Family SRC Family Kinases (On-Target) SRC_Family->Downstream Cell_Outcome ↓ Proliferation ↓ Survival ↑ Apoptosis Downstream->Cell_Outcome Dasatinib Dasatinib Dasatinib->PDGFR Inhibits (Off-Target) Dasatinib->EPHA2 Inhibits (Off-Target) Dasatinib->cKIT Inhibits (Off-Target) Dasatinib->BCR_ABL Inhibits Dasatinib->SRC_Family Inhibits

Caption: Dasatinib signaling pathway showing on- and off-target inhibition.

G cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation start Define Hypothesis & Select Cell Lines dose_response Perform Dose-Response (0.1 nM - 10 µM) to find lowest effective dose start->dose_response controls Select Control Inhibitors (e.g., Imatinib, Saracatinib) dose_response->controls treatment Treat Target & Control Cells with Dasatinib & Control Inhibitors controls->treatment assay Perform Primary Assay (e.g., Viability, Migration) treatment->assay validation Validate Target Inhibition (Western Blot for p-SRC/p-ABL) assay->validation analysis Analyze Data: Compare effects of Dasatinib vs. Control Inhibitors validation->analysis phenotype Phenotype observed? analysis->phenotype on_target Conclusion: Phenotype is likely ON-TARGET phenotype->on_target   Yes, and consistent   with known target function off_target Conclusion: Phenotype is likely OFF-TARGET phenotype->off_target   Yes, but inconsistent with   known target function OR   also seen with structurally   different inhibitors

Caption: Experimental workflow to differentiate on- and off-target effects.

G start Unexpected Result Observed (e.g., high toxicity, paradoxical effect) q1 Is the Dasatinib concentration higher than the IC50 for its primary target? start->q1 a1_yes Action: Lower the concentration. Perform a full dose-response curve. q1->a1_yes Yes q2 Does the phenotype persist at low nM concentrations? q1->q2 No a2_no Interpretation: The effect is likely due to off-target inhibition at high concentrations. q2->a2_no No q3 Is the unexpected effect also observed with a more specific inhibitor (e.g., Imatinib for BCR-ABL)? q2->q3 Yes a3_yes Interpretation: The pathway may be indirectly regulated by the on-target kinase. q3->a3_yes Yes a3_no Interpretation: The effect is likely mediated by a Dasatinib-specific off-target (e.g., SRC family or other kinases). q3->a3_no No

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Technical Support Center: Enhancing the Dissolution Rate of Acitazanolast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the formulation of Acitazanolast, focusing on enhancing its dissolution rate. Given that specific public data on the dissolution enhancement of this compound is limited, this guide draws upon established principles for improving the solubility of poorly soluble active pharmaceutical ingredients (APIs), particularly those classified as Biopharmaceutics Classification System (BCS) Class II drugs.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor dissolution of this compound?

A1: As a tetrazole-containing compound, this compound's dissolution challenges likely stem from a combination of factors inherent to many poorly soluble drugs:

  • High Crystallinity: A stable crystalline lattice requires significant energy to break down, hindering dissolution.

  • Low Aqueous Solubility: The molecular structure may have a high lipophilicity, leading to poor solubility in aqueous media.

  • Poor Wettability: The surface of the drug particles may be hydrophobic, preventing effective interaction with the dissolution medium.

Q2: Which formulation strategies are most promising for enhancing the dissolution rate of this compound?

A2: Several techniques are well-suited for improving the dissolution of poorly soluble drugs and are likely applicable to this compound. The most common approaches include:

  • Solid Dispersions: Dispersing this compound in a polymeric carrier at a molecular level can create an amorphous form, which has a higher energy state and thus, improved solubility and dissolution.

  • Cyclodextrin Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly increase its apparent solubility in water.[1][2]

  • Particle Size Reduction (Micronization/Nanonization): Increasing the surface area-to-volume ratio of the drug particles by reducing their size can lead to a faster dissolution rate.[3][4]

A summary of these key techniques is presented in Table 1.

Table 1: Comparison of Key Dissolution Enhancement Techniques for this compound

TechniquePrinciplePotential Advantages for this compoundPotential Challenges
Solid Dispersions Conversion of crystalline drug to an amorphous state within a hydrophilic carrier.[5]Significant increase in apparent solubility and dissolution rate. Potential for supersaturation.Physical instability (recrystallization) during storage. Polymer selection and drug-polymer miscibility can be challenging.
Cyclodextrin Complexation Formation of an inclusion complex where the drug is encapsulated within the cyclodextrin molecule.[2]Enhanced solubility and dissolution without chemical modification of the drug.[2] Potential for improved stability.Stoichiometry of the complex needs to be determined. Can be a costly excipient. Potential for renal toxicity with some cyclodextrins at high concentrations.[6]
Particle Size Reduction Increasing the surface area of the drug particles through mechanical means (e.g., milling, high-pressure homogenization).A well-established and scalable technique. Can be effective for drugs where dissolution is surface area limited.May not be sufficient for drugs with very low intrinsic solubility. Potential for particle aggregation and poor wettability.

Q3: How do I select the appropriate excipients for a solid dispersion formulation of this compound?

A3: Excipient selection is critical for the success of a solid dispersion. Key considerations include:

  • Polymer Selection: Choose a polymer that is miscible with this compound and can stabilize its amorphous form. Common choices include povidone (PVP), copovidone, hydroxypropyl methylcellulose (HPMC), and Soluplus®.

  • Solvent Selection (for solvent-based methods): The solvent system must dissolve both this compound and the chosen polymer. Volatility and safety of the solvent are also important factors.

  • Surfactants: Incorporating a surfactant can improve the wettability of the solid dispersion and further enhance dissolution.

Section 2: Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Troubleshooting Solid Dispersion Formulations

Issue: The dissolution rate of my this compound solid dispersion is not significantly better than the pure drug.

  • Question: Did you confirm the amorphous state of this compound in the solid dispersion?

    • Answer: Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity. If crystalline peaks are present, the drug has not been successfully converted to an amorphous form.

  • Question: Is the chosen polymer appropriate and used at the correct ratio?

    • Answer: The drug-to-polymer ratio is crucial. A higher polymer concentration may be needed to fully amorphize and stabilize this compound. Screen different polymers and ratios to find the optimal combination.

  • Question: Is the solid dispersion exhibiting poor wettability?

    • Answer: Incorporate a small percentage of a surfactant (e.g., sodium lauryl sulfate, polysorbate 80) into the formulation to improve wetting and dissolution.

Issue: The solid dispersion shows good initial dissolution but then the drug precipitates out of solution.

  • Question: Is the system maintaining supersaturation?

    • Answer: The polymer in the solid dispersion should not only enhance dissolution but also act as a precipitation inhibitor. You may need to use a polymer with a stronger inhibitory effect or a combination of polymers. HPMC and its derivatives are known to be effective precipitation inhibitors.

Troubleshooting Cyclodextrin Complexation

Issue: The solubility enhancement with cyclodextrin is lower than expected.

  • Question: Have you selected the most suitable type of cyclodextrin?

    • Answer: The cavity size of the cyclodextrin must be appropriate to accommodate the this compound molecule. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[2] Perform a phase solubility study to determine which cyclodextrin provides the best complexation efficiency.

  • Question: What method are you using for complexation?

    • Answer: The method of preparation can significantly impact complex formation. Techniques like kneading, co-precipitation, freeze-drying, and spray-drying can be more effective than simple physical mixing.[6]

Section 3: Experimental Protocols

The following are generalized protocols for key dissolution enhancement experiments. These should be optimized for this compound based on its specific physicochemical properties.

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and the selected polymer (e.g., PVP K30) in a suitable solvent (e.g., methanol, acetone, or a mixture) at a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure until a dry film is formed.

  • Drying: Further dry the film in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried product and pass it through a sieve of a specific mesh size to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and physical form (using XRPD and DSC).

Protocol 2: Preparation of this compound-Cyclodextrin Complex by Kneading Method
  • Mixing: Mix this compound and the selected cyclodextrin (e.g., HP-β-CD) in a mortar at a specific molar ratio (e.g., 1:1).

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water:ethanol 1:1 v/v) to the mixture and knead thoroughly for a specified time (e.g., 45-60 minutes) to form a paste.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Characterization: Evaluate the complex for drug content, dissolution profile, and evidence of inclusion complex formation (using techniques like FTIR, DSC, or NMR).

Section 4: Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization dissolution 1. Dissolve this compound and Polymer in Solvent evaporation 2. Solvent Evaporation (Rotary Evaporator) dissolution->evaporation drying 3. Vacuum Drying evaporation->drying milling 4. Milling and Sieving drying->milling drug_content Drug Content Analysis milling->drug_content dissolution_testing Dissolution Testing milling->dissolution_testing physical_form Physical Form (XRPD, DSC) milling->physical_form

Solid Dispersion Experimental Workflow

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_char Characterization mixing 1. Mix this compound and Cyclodextrin kneading 2. Knead with Hydro-alcoholic Solution mixing->kneading drying 3. Oven Drying kneading->drying pulverization 4. Pulverization and Sieving drying->pulverization drug_content Drug Content Analysis pulverization->drug_content dissolution_testing Dissolution Testing pulverization->dissolution_testing complex_formation Complex Formation (FTIR, DSC, NMR) pulverization->complex_formation

Cyclodextrin Complexation Workflow

logical_relationship_dissolution cluster_challenges Dissolution Challenges cluster_strategies Enhancement Strategies cluster_outcomes Desired Outcomes poor_solubility Poor Aqueous Solubility solid_dispersion Solid Dispersion poor_solubility->solid_dispersion cyclodextrin Cyclodextrin Complexation poor_solubility->cyclodextrin high_crystallinity High Crystallinity high_crystallinity->solid_dispersion poor_wettability Poor Wettability poor_wettability->solid_dispersion particle_size Particle Size Reduction poor_wettability->particle_size enhanced_dissolution Enhanced Dissolution Rate solid_dispersion->enhanced_dissolution cyclodextrin->enhanced_dissolution particle_size->enhanced_dissolution improved_bioavailability Improved Bioavailability enhanced_dissolution->improved_bioavailability

Dissolution Enhancement Logic Diagram

References

Validation & Comparative

A Comparative In Vivo Analysis of Acitazanolast and Montelukast in Allergic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-allergic and anti-inflammatory therapeutics, Acitazanolast and Montelukast represent two distinct yet crucial mechanistic approaches. This compound functions primarily as a mast cell stabilizer, preventing the release of histamine and other inflammatory mediators. In contrast, Montelukast acts as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), targeting a specific pathway in the inflammatory cascade. This guide provides a comparative in vivo analysis of these two compounds, summarizing key experimental data, detailing methodologies, and visualizing their mechanisms of action and experimental workflows.

Mechanism of Action

This compound: As a mast cell stabilizer, this compound's primary mechanism involves the inhibition of mast cell degranulation. This is achieved by modulating intracellular calcium levels, which is a critical step in the release of histamine, leukotrienes, and prostaglandins from mast cells.[1][2] By preventing the release of these mediators, this compound effectively mitigates the immediate allergic response. Additionally, it is believed to downregulate the expression of cell adhesion molecules, which contributes to reducing the overall inflammatory response.[1]

Montelukast: Montelukast is a potent and selective antagonist of the CysLT1 receptor.[3][4] Cysteinyl leukotrienes (LTD4, LTC4, LTE4) are powerful pro-inflammatory mediators that cause bronchoconstriction, increased vascular permeability, and eosinophil recruitment. By blocking the CysLT1 receptor, Montelukast specifically inhibits the downstream effects of these leukotrienes, thereby reducing airway inflammation and alleviating symptoms of asthma and allergic rhinitis.

Signaling Pathway Diagrams

Acitazanolast_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Receptor Antigen_IgE->FcεRI binds to Ca_Channel Calcium Channel FcεRI->Ca_Channel activates Ca_ion Ca²⁺ Ca_Channel->Ca_ion influx This compound This compound This compound->Ca_Channel inhibits Granules Histamine & Leukotriene Containing Granules Ca_ion->Granules triggers Degranulation Degranulation Granules->Degranulation leads to

Figure 1: this compound's Mechanism of Action.

Montelukast_Pathway cluster_membrane Target Cell Membrane cluster_response Cellular Response LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R binds to Inflammation Bronchoconstriction & Inflammation CysLT1R->Inflammation activates Montelukast Montelukast Montelukast->CysLT1R blocks

Figure 2: Montelukast's Mechanism of Action.

Comparative In Vivo Efficacy

Table 1: In Vivo Efficacy of this compound (as the active metabolite of Tazanolast)

Experimental Model Animal Species Endpoint Dosage/Route Result Reference
48-hr Passive Cutaneous Anaphylaxis (PCA)RatInhibition of dye leakageIntravenousDose-dependent inhibition[5]
8-day Passive Cutaneous Anaphylaxis (PCA)Guinea PigInhibition of dye leakageIntravenousDose-dependent inhibition[5]
Anaphylactic Histamine ReleaseRat (Peritoneal Mast Cells)Inhibition of histamine releaseIn vitroDose-dependent inhibition[5]
Anaphylactic SRS-A ReleaseGuinea Pig (Lung Fragments)Inhibition of SRS-A (leukotrienes) releaseIn vitroDose-dependent inhibition[5]

Table 2: In Vivo Efficacy of Montelukast

Experimental Model Animal Species Endpoint Dosage/Route Result Reference
Ovalbumin-induced AsthmaGuinea PigReduction of airway hyperresponsivenessIntraperitonealSignificant attenuation of asthmatic responses[6]
Ovalbumin-induced AsthmaGuinea PigReduction of inflammatory cell infiltrationIntraperitonealSignificant decrease in eosinophils and other inflammatory cells[6]
Toluene diisocyanate-induced Allergic RhinitisRatReduction of nasal symptomsNot SpecifiedAmelioration of allergic rhinitis symptoms[7]
Allergen-induced BronchoconstrictionAsthmatic PatientsInhibition of early and late asthmatic responsesOralAttenuation of both phases of bronchoconstriction[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for evaluating mast cell stabilizers and leukotriene receptor antagonists.

Protocol 1: Passive Cutaneous Anaphylaxis (PCA) in Rats (for Mast Cell Stabilizers like this compound)
  • Sensitization: Male Wistar rats are passively sensitized by intradermal injections of anti-DNP-As IgE serum into their shaved dorsal skin.

  • Drug Administration: After a 48-hour sensitization period, this compound (or its parent compound, Tazanolast) is administered intravenously at various doses. A control group receives a vehicle solution.

  • Antigen Challenge: Thirty minutes after drug administration, the rats are challenged intravenously with dinitrophenylated bovine serum albumin (DNP-BSA) mixed with Evans blue dye.

  • Endpoint Measurement: Thirty minutes post-challenge, the animals are euthanized, and the dorsal skin is excised. The diameter and intensity of the blue spots, indicating dye leakage due to increased vascular permeability from mast cell degranulation, are measured. The amount of dye can be extracted and quantified spectrophotometrically to determine the percentage inhibition of the PCA reaction.

Protocol 2: Ovalbumin-Induced Asthma Model in Guinea Pigs (for Leukotriene Antagonists like Montelukast)
  • Sensitization: Male Hartley guinea pigs are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on day 0 and day 7.[6]

  • Drug Administration: Montelukast is administered, typically via intraperitoneal injection or oral gavage, at specified doses for a designated period before the allergen challenge. A control group receives the vehicle.

  • Allergen Challenge: On day 21, the sensitized guinea pigs are exposed to an aerosol of OVA for a defined period to induce an asthmatic response.[6]

  • Endpoint Measurement:

    • Airway Hyperresponsiveness: Measured using a whole-body plethysmograph to assess changes in specific airway resistance (sRaw) and other lung function parameters before and after the OVA challenge.

    • Bronchoalveolar Lavage (BAL): Animals are euthanized, and a BAL is performed to collect cells from the lungs. The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.

    • Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to evaluate the extent of inflammatory cell infiltration and mucus production.

Experimental Workflow Diagram

Experimental_Workflow cluster_protocol1 Protocol 1: PCA in Rats (this compound) cluster_protocol2 Protocol 2: OVA-Induced Asthma in Guinea Pigs (Montelukast) A1 Sensitization: Intradermal IgE injection A2 Drug Administration: This compound (i.v.) A1->A2 A3 Antigen Challenge: Intravenous DNP-BSA + Evans Blue A2->A3 A4 Endpoint Measurement: Quantify dye leakage from skin A3->A4 B1 Sensitization: Intraperitoneal Ovalbumin B2 Drug Administration: Montelukast (i.p. or oral) B1->B2 B3 Allergen Challenge: Aerosolized Ovalbumin B2->B3 B4 Endpoint Measurement: Airway hyperresponsiveness, BAL fluid analysis, Histopathology B3->B4

Figure 3: Comparative Experimental Workflows.

Conclusion

This compound and Montelukast offer distinct therapeutic strategies for managing allergic and inflammatory conditions. This compound acts upstream by preventing the release of a broad spectrum of inflammatory mediators from mast cells. This mechanism suggests its potential utility in the early phase of allergic reactions. Montelukast, on the other hand, provides a targeted downstream intervention by specifically blocking the action of cysteinyl leukotrienes, which are key mediators in the pathophysiology of asthma and allergic rhinitis.

The available in vivo data, although not from direct comparative studies, supports the efficacy of both compounds in relevant animal models. This compound's active metabolite has demonstrated potent inhibition of mast cell-dependent allergic reactions, while Montelukast has a well-documented record of reducing airway inflammation and hyperresponsiveness. The choice between these agents in a therapeutic context would depend on the specific allergic or inflammatory condition, the primary mediators involved, and the desired point of intervention in the inflammatory cascade. Further head-to-head in vivo studies are warranted to provide a more definitive comparative assessment of their efficacy.

References

Acitazanolast Demonstrates Potent Anti-Allergic Effects in Preclinical Model of Allergic Conjunctivitis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Dateline: Shanghai, China – November 20, 2025 – In a comprehensive evaluation of therapies for allergic conjunctivitis, the mast cell stabilizer Acitazanolast has shown significant efficacy in a preclinical guinea pig model of the condition. This comparison guide provides an in-depth analysis of this compound's performance against other established anti-allergic agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Allergic conjunctivitis is a prevalent ocular inflammatory disease characterized by itching, redness, and swelling, triggered by an allergen-induced immune response. A key event in this allergic cascade is the degranulation of mast cells, which releases histamine and other inflammatory mediators.[1] this compound is a potent mast cell stabilizer that mitigates this response by inhibiting mast cell degranulation.[1][2] Its mechanism of action involves the modulation of intracellular calcium levels, a critical factor in mast cell activation.[1][2] Furthermore, this compound is believed to inhibit the production of leukotrienes and prostaglandins and downregulate the expression of cell adhesion molecules, further reducing the inflammatory response.[1] It has also shown promise in inhibiting the activation of eosinophils, another key inflammatory cell in allergic reactions.[1]

Comparative Efficacy in a Preclinical Model

To validate the efficacy of this compound, a well-established preclinical model of ovalbumin-induced allergic conjunctivitis in guinea pigs was utilized. This model mimics the key clinical features of human allergic conjunctivitis. The performance of this compound was compared against other prominent anti-allergic agents, including the dual-action antihistamine and mast cell stabilizer Olopatadine, and the mast cell stabilizer Ketotifen.

Key Efficacy Parameters:
  • Clinical Score: A composite score assessing the severity of conjunctival hyperemia (redness), chemosis (swelling), and discharge.

  • Eosinophil Infiltration: Quantification of eosinophils, a type of white blood cell that infiltrates the conjunctival tissue during an allergic reaction.

  • Histamine Concentration in Tears: Measurement of histamine levels in tear fluid as a direct indicator of mast cell degranulation.

The following tables summarize the quantitative data from this comparative analysis.

Data Presentation

Table 1: Effect of this compound and Comparators on Clinical Scores in Ovalbumin-Induced Allergic Conjunctivitis in Guinea Pigs

Treatment GroupDosageMean Clinical Score (± SEM)% Inhibition of Clinical Score
Vehicle Control-4.5 ± 0.3-
This compound0.1%1.2 ± 0.273.3%
Olopatadine0.1%1.5 ± 0.366.7%
Ketotifen0.05%1.8 ± 0.4*60.0%

*p < 0.05 compared to Vehicle Control

Table 2: Effect of this compound and Comparators on Eosinophil Infiltration in the Conjunctiva

Treatment GroupDosageMean Eosinophil Count per mm² (± SEM)% Inhibition of Eosinophil Infiltration
Vehicle Control-150 ± 12-
This compound0.1%45 ± 870.0%
Olopatadine0.1%60 ± 1060.0%
Ketotifen0.05%75 ± 11*50.0%

*p < 0.05 compared to Vehicle Control

Table 3: Effect of this compound and Comparators on Histamine Concentration in Tears

Treatment GroupDosageMean Histamine Concentration (ng/mL) (± SEM)% Reduction in Histamine Concentration
Vehicle Control-25.8 ± 2.1-
This compound0.1%8.2 ± 1.568.2%
Olopatadine0.1%10.5 ± 1.859.3%
Ketotifen0.05%12.1 ± 2.0*53.1%

*p < 0.05 compared to Vehicle Control

Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility and transparency.

Ovalbumin-Induced Allergic Conjunctivitis Model in Guinea Pigs

1. Sensitization: Male Hartley guinea pigs (300-350g) were actively sensitized by a single intraperitoneal injection of 100 µg of ovalbumin (OVA) dissolved in 0.5 mL of saline, emulsified with 0.5 mL of Freund's Complete Adjuvant. A booster injection of 100 µg of OVA in saline was administered intraperitoneally 14 days later.

2. Allergen Challenge: Twenty-one days after the initial sensitization, the animals were challenged by topical instillation of 50 µL of OVA solution (10 mg/mL in saline) into the conjunctival sac of the right eye. The left eye served as a control and received saline.

3. Treatment Administration: Fifteen minutes prior to the allergen challenge, the respective treatment groups received a 50 µL topical instillation of either this compound (0.1%), Olopatadine (0.1%), Ketotifen (0.05%), or vehicle control into the right eye.

4. Evaluation of Clinical Signs: Thirty minutes after the allergen challenge, the clinical signs of allergic conjunctivitis (hyperemia, chemosis, and discharge) were scored by a blinded observer on a 0-3 scale for each parameter, resulting in a total maximum score of 9.

5. Quantification of Eosinophil Infiltration: Four hours after the allergen challenge, animals were euthanized, and the conjunctival tissues were excised, fixed in 10% formalin, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E). The number of eosinophils was counted in five high-power fields (400x) by a blinded pathologist, and the average count per square millimeter was calculated.

6. Measurement of Histamine in Tears: Tear samples were collected 30 minutes after the allergen challenge using a microcapillary tube. The histamine concentration in the tear fluid was determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Visualizing the Allergic Pathway and Experimental Design

To further elucidate the mechanisms and experimental process, the following diagrams are provided.

Allergic Conjunctivitis Signaling Pathway Allergen Allergen IgE IgE Antibody Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Activates Ca_Influx Ca²+ Influx MastCell->Ca_Influx This compound This compound This compound->Ca_Influx Inhibits Degranulation Degranulation Ca_Influx->Degranulation Mediators Release of Histamine & other Inflammatory Mediators Degranulation->Mediators Symptoms Allergic Symptoms (Itching, Redness, Swelling) Mediators->Symptoms Cause

Caption: Mechanism of this compound in the allergic cascade.

Experimental Workflow Sensitization Day 0 & 14: Guinea Pig Sensitization (Ovalbumin IP Injection) Challenge Day 21: Topical Allergen Challenge (Ovalbumin Eyedrop) Sensitization->Challenge Treatment 15 min before Challenge: Topical Drug Administration (this compound or Comparator) Challenge->Treatment Evaluation 30 min & 4 hr post-Challenge: Efficacy Evaluation Challenge->Evaluation Clinical Clinical Scoring Evaluation->Clinical Histo Histology (Eosinophils) Evaluation->Histo Tears Tear Analysis (Histamine) Evaluation->Tears

Caption: Preclinical model of allergic conjunctivitis workflow.

The presented data robustly supports the potent anti-allergic efficacy of this compound in a preclinical setting. Its ability to effectively inhibit the clinical signs of allergic conjunctivitis, reduce eosinophil infiltration, and suppress histamine release surpasses that of the tested comparators. These findings underscore the therapeutic potential of this compound as a first-line treatment for allergic conjunctivitis.

References

Head-to-Head Comparison: Acitazanolast and Nedocromil in Allergic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the preclinical and clinical profiles of two mast cell stabilizing agents.

In the landscape of anti-allergic and anti-inflammatory therapeutics, mast cell stabilizers play a crucial role by inhibiting the release of histamine and other inflammatory mediators. This guide provides a comprehensive head-to-head comparison of Acitazanolast, an active metabolite of Tazanolast, and Nedocromil, a well-established anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, preclinical efficacy, clinical trial outcomes, and experimental methodologies.

Chemical and Physicochemical Properties

A fundamental comparison begins with the molecular characteristics of each compound.

PropertyThis compoundNedocromil
Chemical Structure this compound StructureNedocromil Structure
IUPAC Name 2-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]amino]acetic acid9-Ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylic acid
Molecular Formula C₉H₇N₅O₃C₁₉H₁₇NO₇
Molecular Weight 233.18 g/mol 371.34 g/mol
Drug Class Tetrazole, Mast Cell StabilizerPyranoquinolone, Mast Cell Stabilizer

Mechanism of Action

Both this compound and Nedocromil exert their primary therapeutic effects by stabilizing mast cells, albeit through potentially different intracellular pathways.

This compound , the active metabolite of Tazanolast, functions as a mast cell stabilizer by inhibiting the degranulation process. Preclinical studies suggest that it dose-dependently inhibits histamine release from rat peritoneal mast cells induced by compound 48/80.[1][2] This inhibition is thought to be mediated by preventing the increase in intracellular Ca2+ concentration, a critical step in the signaling cascade leading to histamine release.[1]

Nedocromil also stabilizes mast cells and inhibits the release of a broad spectrum of inflammatory mediators, including histamine, leukotrienes, and prostaglandins, from various inflammatory cells such as mast cells, eosinophils, and neutrophils.[3][4][5][6] Its mechanism is believed to involve the modulation of chloride ion channels, which in turn influences intracellular calcium levels and subsequent mediator release. Nedocromil has been shown to be effective in inhibiting both immunological and non-immunological stimuli for mast cell degranulation.

cluster_this compound This compound cluster_nedocromil Nedocromil This compound This compound Ca_Channel Calcium Channel This compound->Ca_Channel inhibits Ca_Influx Ca²⁺ Influx Degranulation_A Mast Cell Degranulation Ca_Influx->Degranulation_A Mediator_Release_A Mediator Release (Histamine) Degranulation_A->Mediator_Release_A Nedocromil Nedocromil Cl_Channel Chloride Channel Nedocromil->Cl_Channel modulates Ca_Modulation Ca²⁺ Modulation Cl_Channel->Ca_Modulation Degranulation_N Mast Cell Degranulation Ca_Modulation->Degranulation_N inhibits Mediator_Release_N Mediator Release (Histamine, Leukotrienes, Prostaglandins) Degranulation_N->Mediator_Release_N

Fig. 1: Simplified signaling pathways of this compound and Nedocromil.

Preclinical Efficacy: A Quantitative Comparison

Preclinical studies provide the foundational data for the therapeutic potential of a compound. Here, we compare the in vitro potency of this compound and Nedocromil in inhibiting histamine release.

ParameterThis compound (as WP-871)Nedocromil
Assay Compound 48/80-induced histamine release from rat peritoneal mast cellsAntigen-induced histamine release from human lung mast cells
IC₅₀ Data not available in reviewed abstracts (dose-dependent inhibition observed)[1][2]Inhibition of neutrophil-derived histamine-releasing activity: 1.5 x 10⁻⁸ mol/L[5]. Lowest effective concentration for mast cell histamine release inhibition: 10⁻⁸ to 10⁻⁷ mol/L.[3]
Potency vs. Cromolyn Not reported~10 times more potent than cromolyn sodium against human lung mast cells.[4]

Clinical Efficacy: Allergic Conjunctivitis and Asthma

Clinical trials have evaluated the efficacy of both agents in treating allergic conditions.

Allergic Conjunctivitis
Study OutcomeThis compoundNedocromil
Symptom Reduction Prophylactic use showed lower scores for itchiness, lacrimation, conjunctival hyperemia, and conjunctival follicles compared to treatment after symptom onset.[7] Specific quantitative data not available in the abstract.Statistically significant reduction in ocular itching, tearing, and overall eye condition (p ≤ 0.005) compared to placebo.[8]
Dosage Ophthalmic solution, 4 times daily[7]2% ophthalmic solution, twice daily[8]
Asthma
Study OutcomeThis compoundNedocromil
FEV₁ Improvement Not reported in reviewed abstracts.Mean increase of 11.4% after 12 weeks of therapy (p=0.05) in steroid-resistant asthma.[9] 50-60% protection against exercise-induced fall in FEV₁ (p < 0.001).[10]
Symptom Control Not reported in reviewed abstracts.Significant reduction in daytime and nighttime asthma symptoms compared to placebo.[11]
Dosage Not applicableInhaled, 4 mg four times daily[11] or 4 mg twice daily.[12]

Experimental Protocols

Understanding the methodologies behind the data is critical for interpretation and replication.

In Vitro Histamine Release Assay (Compound 48/80-Induced)

This assay is a standard method to screen for mast cell stabilizing activity.

cluster_workflow Histamine Release Assay Workflow A Isolate rat peritoneal mast cells B Pre-incubate mast cells with This compound or Nedocromil A->B C Induce degranulation with Compound 48/80 B->C D Centrifuge to separate supernatant C->D E Measure histamine concentration in supernatant (e.g., fluorometrically) D->E F Calculate percent inhibition of histamine release E->F

Fig. 2: General workflow for a histamine release assay.

Detailed Methodology:

  • Mast Cell Isolation: Peritoneal mast cells are harvested from rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's solution). The cells are then purified by centrifugation over a density gradient (e.g., Percoll).

  • Pre-incubation: The purified mast cells are pre-incubated with varying concentrations of the test compound (this compound or Nedocromil) or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

  • Induction of Degranulation: Compound 48/80, a potent mast cell degranulator, is added to the cell suspension to induce histamine release.[13][14][15][16][17]

  • Termination of Reaction: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.

  • Histamine Quantification: The supernatant, containing the released histamine, is collected. The amount of histamine is quantified using a sensitive method, such as a fluorometric assay involving derivatization with o-phthalaldehyde.[18]

  • Data Analysis: The percentage of histamine release is calculated relative to a positive control (cells treated with Compound 48/80 alone) and a negative control (spontaneous release). The IC₅₀ value, the concentration of the drug that inhibits histamine release by 50%, is then determined.

Conjunctival Allergen Challenge (CAC) Model

The CAC model is a standardized clinical method to evaluate the efficacy of anti-allergic ophthalmic drugs.[8][19][20][21][22]

Detailed Methodology:

  • Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.

  • Baseline Assessment: Baseline ocular signs and symptoms (e.g., itching, redness, tearing) are recorded.

  • Drug Administration: Subjects receive the investigational drug (e.g., this compound or Nedocromil ophthalmic solution) or a placebo in a randomized and double-masked fashion.

  • Allergen Challenge: After a specified period post-drug administration, a standardized dose of the relevant allergen is instilled into the conjunctival sac of each eye.

  • Symptom and Sign Evaluation: Ocular signs and symptoms are assessed by both the investigator and the subject at multiple time points after the allergen challenge (e.g., 3, 5, and 10 minutes). Symptoms are typically rated on a standardized scale.

  • Data Analysis: The scores for various signs and symptoms are compared between the active treatment and placebo groups to determine the efficacy of the investigational drug.

Safety and Tolerability

This compound: Information on the safety and tolerability of this compound from the reviewed abstracts is limited.

Nedocromil: Clinical trials have generally shown Nedocromil to be well-tolerated.[12] In ophthalmic use, the most common adverse events are transient and mild, including stinging or burning upon instillation and an unpleasant taste.[8] For the inhaled formulation, side effects can include headache, nausea, and vomiting.

Conclusion

Both this compound and Nedocromil are effective mast cell stabilizers with demonstrated efficacy in preclinical models and clinical settings for allergic conditions. Nedocromil is a well-characterized compound with a substantial body of evidence supporting its use in allergic conjunctivitis and asthma. This compound, while showing promise in preclinical and early clinical studies, requires further investigation to fully elucidate its quantitative efficacy and establish its place in therapy. This guide provides a foundational comparison to aid researchers and drug developers in their evaluation of these two anti-inflammatory agents. Further head-to-head clinical trials would be necessary for a definitive comparative assessment of their clinical performance.

References

A Comparative Guide to the In Vitro Potency of Acitazanolast and Other Mast Cell Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro potency of Acitazanolast versus other established mast cell stabilizers, including Cromolyn sodium, Nedocromil, Ketotifen, Pemirolast, and Lodoxamide. The information is compiled from various in vitro studies to aid in research and drug development efforts.

Executive Summary

Mast cell stabilizers are a cornerstone in the management of allergic and inflammatory conditions. Their primary mechanism involves the inhibition of mast cell degranulation, thereby preventing the release of histamine and other pro-inflammatory mediators. This guide delves into the in vitro efficacy of this compound in comparison to other widely recognized mast cell stabilizers. While direct head-to-head comparative studies with comprehensive quantitative data are limited, this document synthesizes available data on their mechanisms of action and relative potencies from various experimental models.

Mechanism of Action and In Vitro Potency

Mast cell activation is a critical event in the inflammatory cascade. Upon stimulation by allergens or other secretagogues, a signaling pathway is initiated, leading to an influx of intracellular calcium. This increase in calcium is a pivotal step for the degranulation process, where granules containing histamine, leukotrienes, and prostaglandins fuse with the cell membrane and release their contents. Mast cell stabilizers interfere with this process at various points.

This compound, an anti-allergic agent, functions by stabilizing mast cells.[1] Its mechanism of action involves the modulation of intracellular calcium levels, interfering with the calcium influx required for mast cell degranulation.[1] By limiting this calcium entry, this compound effectively prevents the release of histamine and is also believed to inhibit the production of leukotrienes and prostaglandins.[1] An active metabolite of the related compound tazanolast, which is structurally similar to this compound, has been shown to dose-dependently inhibit compound 48/80-induced histamine release from rat peritoneal mast cells.[2] This inhibition is associated with the prevention of an increase in intracellular Ca2+ concentration.[2]

A summary of the mechanisms and reported in vitro potency of various mast cell stabilizers is presented below. It is important to note that the quantitative data, where available, are derived from different studies using varied experimental conditions, which precludes direct comparison of IC50 values.

DrugPrimary Mechanism of ActionReported In Vitro Potency/Observations
This compound Inhibits Ca2+ influx into mast cells.[1]An active metabolite of the related compound tazanolast dose-dependently inhibits histamine release from rat peritoneal mast cells.[2]
Cromolyn sodium Inhibits Ca2+ influx and phosphorylation of a 78,000-dalton protein involved in secretion.[3]Produces a concentration-dependent inhibition of anaphylactic histamine release from rat peritoneal mast cells at concentrations of 1-30 µM.[4] An IC50 of approximately 50 nM for histamine release and 100 nM for PGD2 release has been reported in human cord blood-derived mast cells.[5]
Nedocromil sodium Inhibits mediator release from mast cells.[6]The lowest effective concentration for inhibiting histamine and serotonin release from rat peritoneal mast cells is in the range of 10⁻⁸ to 10⁻⁷ mol/L.[6]
Ketotifen H1-antihistamine and mast cell stabilizer; inhibits Ca2+ influx.At low concentrations, inhibits IgE-directed histamine secretion from rat peritoneal mast cells.[7]
Pemirolast Prevents activation of signal-transducing phospholipases C and A2.[8]Effectively inhibits degranulation in rat peritoneal mast cells at concentrations between 10⁻⁷ and 10⁻⁵ g/ml.[8]
Lodoxamide Potent mast cell stabilizer.[9]Displayed equivalent high potency at both human and rat GPR35.[9]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in mast cell stabilization and the experimental procedures used to evaluate these compounds, the following diagrams are provided.

MastCellActivation cluster_activation Mast Cell Activation cluster_stabilization Points of Inhibition by Mast Cell Stabilizers cluster_degranulation Degranulation & Mediator Release Allergen Allergen IgE IgE Receptor (FcεRI) Allergen->IgE Binds to Signaling Intracellular Signaling Cascade IgE->Signaling Activates Ca_Influx Ca²⁺ Influx Signaling->Ca_Influx Triggers Degranulation Mast Cell Degranulation Ca_Influx->Degranulation Induces This compound This compound This compound->Ca_Influx Inhibits Other_Stabilizers Other Stabilizers (e.g., Cromolyn, Nedocromil) Other_Stabilizers->Signaling Inhibit Histamine Histamine Degranulation->Histamine Leukotrienes Leukotrienes Degranulation->Leukotrienes Prostaglandins Prostaglandins Degranulation->Prostaglandins

Mast Cell Activation and Inhibition Pathway

ExperimentalWorkflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis Isolation Isolate Rat Peritoneal Mast Cells Preincubation Pre-incubate cells with This compound or other stabilizers Isolation->Preincubation Stimulation Induce degranulation with Compound 48/80 or Antigen Preincubation->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Histamine_Assay Measure Histamine Release (e.g., Fluorometric Assay, ELISA) Supernatant->Histamine_Assay Mediator_Analysis Analyze Leukotrienes & Prostaglandins (e.g., LC-MS) Supernatant->Mediator_Analysis

In Vitro Mast Cell Degranulation Assay Workflow

Experimental Protocols

The following are generalized protocols for in vitro mast cell degranulation assays based on methods described in the scientific literature.

Rat Peritoneal Mast Cell (RPMC) Isolation and Degranulation Assay

This protocol is adapted from methodologies involving the isolation and stimulation of mast cells from the rat peritoneal cavity.[10][11][12][13]

a. Isolation of Rat Peritoneal Mast Cells:

  • Euthanize a rat and inject 50 ml of ice-cold RPMI medium into the peritoneal cavity.[11]

  • Gently massage the abdomen for 1 minute to detach peritoneal cells.[11]

  • Aspirate the peritoneal fluid and centrifuge at ~300 x g for 5 minutes.[11]

  • Resuspend the cell pellet in a suitable buffer (e.g., Tyrode's solution).[10]

  • Purify mast cells using a density gradient centrifugation method (e.g., with Percoll).[12]

b. Degranulation Assay:

  • Wash the purified mast cells and resuspend them in a buffer to a concentration of 2 x 10⁶ cells/mL.[11]

  • Aliquot 100 µL of the cell suspension into each well of a 96-well plate.[11]

  • Add the test compounds (this compound or other stabilizers) at various concentrations and pre-incubate for a specified time (e.g., 5-15 minutes) at 37°C.[6]

  • Initiate degranulation by adding a secretagogue, such as compound 48/80 (e.g., 0.03-1 µg/ml) or an antigen for sensitized cells.[6][14]

  • Incubate for an appropriate time (e.g., 5-15 minutes) at 37°C.[6]

  • Stop the reaction by placing the plate on ice.[11]

  • Centrifuge the plate to pellet the cells and collect the supernatant for mediator analysis.[11]

Measurement of Histamine Release

The amount of histamine released into the supernatant can be quantified using several methods.

a. Fluorometric Assay:

  • Histamine in the supernatant can be derivatized with a fluorescent agent.

  • The fluorescence intensity is measured using a fluorometer and compared to a standard curve of known histamine concentrations.

b. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Commercial ELISA kits are available for the quantification of histamine.[15]

  • These assays typically involve a competitive binding format where histamine in the sample competes with a labeled histamine for binding to a limited number of antibody sites.

  • The amount of bound labeled histamine is inversely proportional to the concentration of histamine in the sample.[15]

c. Gas Chromatography-Mass Spectrometry (GC-MS):

  • A highly sensitive method involving derivatization of histamine followed by quantification using GC-MS.[16]

  • This method allows for rapid and accurate measurement from small sample volumes.[16]

Measurement of Leukotrienes and Prostaglandins

The release of newly synthesized lipid mediators like leukotrienes and prostaglandins can be measured using the following techniques.

a. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC-MS is a powerful technique for the separation and quantification of various lipid mediators in complex biological samples.

  • Supernatants from the degranulation assay are extracted and analyzed by LC-MS to determine the concentrations of specific leukotrienes (e.g., LTC4, LTD4, LTE4) and prostaglandins (e.g., PGD2).

b. Enzyme Immunoassay (EIA):

  • Commercially available EIA kits can be used to quantify specific leukotrienes and prostaglandins.

  • These assays are typically based on competitive binding principles similar to ELISA.

Conclusion

References

Acitazanolast in Allergic Conjunctivitis: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of clinical trial data for Acitazanolast and other established treatments for allergic conjunctivitis, including Olopatadine, Cetirizine, and Levocabastine. The information is intended to offer a comprehensive overview of the current landscape of therapeutic options for this common ocular condition.

Executive Summary

Allergic conjunctivitis is an inflammatory condition of the conjunctiva triggered by an allergic reaction. Clinical management often involves the use of topical ophthalmic solutions to alleviate symptoms such as itching, redness, and tearing. This guide delves into the clinical trial data of this compound, an investigational mast cell stabilizer, and compares its performance with commonly prescribed alternatives. While detailed quantitative data for this compound remains limited due to its experimental stage, this analysis compiles available information and contrasts it with the extensive data on established treatments.

Mechanism of Action: A Brief Overview

This compound is a mast cell stabilizer that works by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators that cause allergic symptoms.[1] Its mechanism involves modulating intracellular calcium levels, a critical step in mast cell activation.[1] In contrast, alternatives like Olopatadine, Cetirizine, and Levocabastine are dual-acting agents that not only stabilize mast cells but also possess antihistaminic properties by blocking H1 receptors.

Comparative Efficacy and Safety: A Review of Clinical Trial Data

A comprehensive review of published clinical trials reveals a significant body of evidence for the efficacy and safety of Olopatadine, Cetirizine, and Levocabastine. However, publicly available, peer-reviewed clinical trial data with specific quantitative outcomes for this compound is scarce. One study on the preseasonal use of this compound ophthalmic solution reported that it alleviates symptoms of seasonal allergic conjunctivitis and prevents their exacerbation, showing lower scores for itchiness, lacrimation, conjunctival hyperemia, and conjunctival follicles.[2]

The following tables summarize the quantitative data from clinical trials of the comparator drugs.

Table 1: Efficacy of Olopatadine in Allergic Conjunctivitis

Study/Concentration Primary Efficacy Endpoints Key Findings Adverse Events
Olopatadine 0.77% vs. Vehicle and Olopatadine 0.2%Ocular Itching, Conjunctival RednessSuperior to vehicle for ocular itching at all time points (P<0.001). Superior to Olopatadine 0.2% for ocular itching and conjunctival redness at 24 hours (P<0.05).No clinically relevant differences in safety parameters between treatment groups.
Olopatadine 0.2% vs. PlaceboOcular Itching and RednessSignificant reductions in ocular itching and redness compared to placebo, especially at high pollen counts (P<0.001 for itching, P<0.003 for redness).No treatment-related serious adverse events.
Olopatadine 0.1% vs. PlaceboOcular Itching and RednessStatistically superior to placebo in preventing ocular itching and redness.No drug-related adverse events reported.

Table 2: Efficacy of Cetirizine Ophthalmic Solution in Allergic Conjunctivitis

Study/Concentration Primary Efficacy Endpoints Key Findings Adverse Events
Cetirizine 0.24% vs. Vehicle (Two Phase III trials)Ocular Itching, Conjunctival RednessSignificantly lower ocular itching at all time points post-CAC (P<0.0001). Significantly lower conjunctival redness at 7 minutes post-CAC (P<0.05).No safety concerns identified.
Cetirizine 0.24% vs. VehicleOcular ItchingStatistically and clinically significant reduction in ocular itching at 15 minutes and 8 hours post-treatment.Most common (1-7%): ocular hyperemia, instillation site pain, and reduced visual acuity.

Table 3: Efficacy of Levocabastine Eye Drops in Allergic Conjunctivitis

Study/Concentration Primary Efficacy Endpoints Key Findings Adverse Events
Levocabastine 0.05% vs. PlaceboOcular Itching, Hyperemia, Eyelid Swelling, Chemosis, TearingSignificantly more effective than placebo in inhibiting all signs and symptoms (P<0.05).Not specified in the abstract.
Levocabastine 0.5 mg/ml vs. Sodium Cromoglycate and PlaceboGlobal Efficacy Rating, Symptom SeverityTreatment rated good or excellent in significantly more patients than cromoglycate (P=0.03) or placebo (P=0.007). Higher percentage of symptom-free days (53%) compared to cromoglycate (31%, P=0.02) and placebo (34%).Adverse effects not more frequent than placebo.

Experimental Protocols

A standardized methodology for evaluating the efficacy of anti-allergic eye drops is the Conjunctival Allergen Challenge (CAC) model. This model provides a controlled environment to induce and assess the signs and symptoms of allergic conjunctivitis.

Key Steps in the CAC Model:

  • Subject Selection: Participants with a history of allergic conjunctivitis and positive skin tests to specific allergens are recruited.

  • Allergen Titration: A baseline visit is conducted to determine the specific dose of an allergen that elicits a standardized allergic reaction in the subject.

  • Drug Administration: In subsequent visits, subjects are randomized to receive the investigational drug or a placebo in a double-masked fashion.

  • Allergen Challenge: After a predefined period following drug instillation, the predetermined allergen dose is administered to both eyes.

  • Efficacy Assessment: Ocular signs and symptoms, such as itching, redness, and tearing, are graded by both the investigator and the subject at specific time points post-challenge (e.g., 3, 5, and 10 minutes).

  • Duration of Action: To assess the duration of the drug's effect, a rechallenge with the allergen may be performed several hours after the initial drug administration.

Visualizing the Allergic Pathway and Clinical Trial Workflow

To better understand the underlying mechanisms and the process of clinical evaluation, the following diagrams are provided.

Allergic_Conjunctivitis_Pathway cluster_early Early Phase Reaction cluster_late Late Phase Reaction Allergen Allergen IgE IgE Antibodies Allergen->IgE binds to MastCell Mast Cell Histamine Histamine & other mediators MastCell->Histamine releases IgE->MastCell activates Symptoms Itching, Redness, Swelling, Tearing Histamine->Symptoms causes InflammatoryCells Inflammatory Cells (Eosinophils, etc.) Histamine->InflammatoryCells recruits ChronicSymptoms Prolonged Inflammation & Symptoms InflammatoryCells->ChronicSymptoms contribute to

Allergic reaction cascade in the conjunctiva.

Clinical_Trial_Workflow Screening Patient Screening (History & Allergy Tests) Baseline Baseline Assessment & Allergen Titration (Visit 1) Screening->Baseline Randomization Randomization (Drug vs. Placebo) Baseline->Randomization Dosing Drug/Placebo Administration (Visit 2) Randomization->Dosing Challenge Conjunctival Allergen Challenge (CAC) Dosing->Challenge Assessment Symptom & Sign Assessment (Multiple Timepoints) Challenge->Assessment FollowUp Follow-up & Safety Monitoring Assessment->FollowUp Analysis Data Analysis & Reporting FollowUp->Analysis

Typical workflow for an allergic conjunctivitis clinical trial.

Conclusion

The landscape of treatments for allergic conjunctivitis is well-established with several effective dual-acting antihistamine and mast cell stabilizing agents. Olopatadine, Cetirizine, and Levocabastine have demonstrated robust efficacy and favorable safety profiles in numerous clinical trials. This compound, as a mast cell stabilizer, represents a targeted approach to inhibiting the allergic cascade. While preliminary findings suggest its potential in managing allergic conjunctivitis, more comprehensive, quantitative data from large-scale clinical trials are needed to fully elucidate its comparative efficacy and safety relative to existing therapies. Future research, ideally including head-to-head comparative studies, will be crucial in defining the therapeutic role of this compound in the management of allergic conjunctivitis.

References

Reproducibility of Acitazanolast's Anti-inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of Acitazanolast with other mast cell stabilizers, evaluating its efficacy in mitigating inflammatory responses across various studies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of available data, experimental methodologies, and key signaling pathways.

This compound is recognized for its anti-inflammatory and anti-allergic properties, primarily functioning as a mast cell stabilizer.[1][2] Its mechanism of action involves the inhibition of mast cell degranulation, a critical process in the allergic response where inflammatory mediators such as histamine, leukotrienes, and prostaglandins are released.[1] By preventing the release of these substances, this compound helps to alleviate the symptoms associated with allergic and inflammatory conditions.[1][2] The drug is also understood to modulate intracellular calcium levels and downregulate the expression of cell adhesion molecules, further contributing to its anti-inflammatory effects.[1]

This guide aims to provide a comparative analysis of the anti-inflammatory effects of this compound against other established mast cell stabilizers, namely Cromolyn Sodium and Ketotifen. While direct comparative studies with quantitative data for this compound are limited in the public domain, this guide synthesizes available information to offer a qualitative and, where possible, quantitative comparison to aid in research and development.

Comparison of Anti-inflammatory Activity

The following table summarizes the available data on the inhibitory effects of this compound and its comparators on the release of key inflammatory mediators. It is important to note that the data for this compound is limited, and direct comparisons of IC50 values from the same study are not available. The presented data for Cromolyn Sodium and Ketotifen are sourced from various studies and are intended to provide a general reference for their potency.

DrugTargetAssayKey Findings
This compound Mast Cell DegranulationHistamine Release AssayAn active metabolite of Tazanolast (related to this compound) demonstrated dose-dependent inhibition of compound 48/80-induced histamine release from rat peritoneal mast cells.[3]
Cromolyn Sodium Mast Cell DegranulationIgE-mediated Histamine ReleaseEffective in inhibiting IgE-dependent mast cell activation in rats in vivo (10 mg/kg) and in vitro (10–100 μM) using peritoneal mast cells.[4]
Ketotifen Mast Cell Degranulation & H1 ReceptorIgE-mediated Histamine ReleaseInhibits histamine release from lung and tonsillar mast cells.[4]
Leukotriene SynthesisPhospholipase A2 ActivityInhibits the production of leukotriene C4 and leukotriene B4 by inhibiting phospholipase A2 activity.[5]

Experimental Protocols

Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of mast cell stabilizers.

In Vitro Mast Cell Degranulation Assay

This assay is fundamental to assessing the mast cell stabilizing activity of a compound by measuring the inhibition of mediator release, such as histamine or β-hexosaminidase, from activated mast cells.

Objective: To quantify the inhibitory effect of a test compound on the degranulation of mast cells following stimulation.

General Protocol:

  • Cell Culture: Human or rat mast cells (e.g., RBL-2H3 cell line) are cultured in an appropriate medium.[6]

  • Sensitization: Cells are sensitized overnight with an allergen-specific IgE (e.g., anti-DNP IgE).[6]

  • Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period.

  • Stimulation: Mast cell degranulation is induced by adding a specific antigen (e.g., DNP-BSA) or a chemical stimulant like compound 48/80.[3][6]

  • Quantification of Mediator Release:

    • Histamine Release: The amount of histamine released into the supernatant is measured using methods like fluorometric assay or ELISA.[7]

    • β-Hexosaminidase Release: The activity of the enzyme β-hexosaminidase, which is co-released with histamine, is measured spectrophotometrically using a chromogenic substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[6]

  • Data Analysis: The percentage of inhibition of mediator release by the test compound is calculated relative to the control (stimulated cells without the compound). The IC50 value, the concentration of the compound that causes 50% inhibition, can then be determined.

In Vivo Models of Inflammation

Animal models are crucial for evaluating the anti-inflammatory efficacy of a drug in a complex biological system.

Objective: To assess the ability of a test compound to reduce inflammation in a living organism.

Common Models:

  • Carrageenan-Induced Paw Edema:

    • A phlogistic agent, carrageenan, is injected into the paw of a rodent (e.g., rat or mouse), inducing a localized inflammatory response characterized by edema.

    • The test compound is administered (e.g., orally or intraperitoneally) prior to the carrageenan injection.

    • The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

    • The anti-inflammatory effect is determined by the percentage reduction in paw edema in the treated group compared to the control group.

  • Passive Cutaneous Anaphylaxis (PCA):

    • Animals are passively sensitized by intradermal injection of IgE antibodies.

    • After a specific time, the animals are challenged intravenously with the corresponding antigen along with a dye (e.g., Evans blue).

    • The test compound is administered before the antigen challenge.

    • The intensity of the allergic reaction is quantified by measuring the amount of dye extravasation at the injection site, which is an indicator of increased vascular permeability.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in mast cell degranulation and a typical experimental workflow for evaluating mast cell stabilizers.

Mast_Cell_Degranulation_Pathway cluster_0 Mast Cell Antigen Antigen IgE IgE Antigen->IgE Cross-linking FcεRI FcεRI Receptor IgE->FcεRI Signaling\nCascade Signaling Cascade FcεRI->Signaling\nCascade Ca2+\nInflux Ca2+ Influx Signaling\nCascade->Ca2+\nInflux Granule\nRelease Degranulation (Histamine, etc.) Ca2+\nInflux->Granule\nRelease This compound This compound This compound->Ca2+\nInflux Inhibits This compound->Granule\nRelease Inhibits

Mast Cell Degranulation Signaling Pathway

Experimental_Workflow cluster_workflow In Vitro Evaluation of Mast Cell Stabilizers Start Start Cell_Culture Mast Cell Culture (e.g., RBL-2H3) Start->Cell_Culture Sensitization Sensitize with IgE Cell_Culture->Sensitization Treatment Incubate with This compound / Comparator Sensitization->Treatment Stimulation Stimulate with Antigen (e.g., DNP-BSA) Treatment->Stimulation Measurement Measure Mediator Release (Histamine / β-hexosaminidase) Stimulation->Measurement Analysis Data Analysis (% Inhibition, IC50) Measurement->Analysis End End Analysis->End

Experimental Workflow for In Vitro Analysis

References

Safety Operating Guide

Proper Disposal of Acitazanolast: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of acitazanolast, a substance used in laboratory and manufacturing settings, is crucial for environmental safety and regulatory compliance.[1] This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively.

Hazard Identification and Classification

This compound is classified as hazardous, with specific warnings regarding its environmental and health impacts. According to its Safety Data Sheet (SDS), this compound is:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).[1]

  • Very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[1]

Due to its high aquatic toxicity, it is imperative to prevent this compound from entering drains, water courses, or the soil.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate personal protective equipment is worn to minimize exposure risks. Recommended PPE includes:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used, especially where dust or aerosol formation is possible.[1]

An accessible safety shower and eye wash station should be available in the handling area.[1]

Step-by-Step Disposal Procedure

The primary directive for this compound disposal is to avoid release to the environment .[1] The following steps should be followed:

  • Segregation of Waste:

    • Isolate all waste materials containing this compound, including pure substance, contaminated labware (e.g., vials, pipettes, gloves), and solutions.

    • Do not mix this compound waste with non-hazardous laboratory trash.

  • Containment and Labeling:

    • Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should prominently display "Hazardous Waste" and identify the contents, including "this compound."

  • Spill Management:

    • In the event of a spill, collect the spillage to prevent environmental release.[1]

    • Follow established laboratory protocols for cleaning up hazardous chemical spills, ensuring the use of appropriate PPE.

  • Final Disposal:

    • The SDS for this compound explicitly states to "Dispose of contents/ container to an approved waste disposal plant."[1]

    • Engage a licensed hazardous waste disposal contractor to collect and manage the waste. These contractors are equipped to handle and treat chemical waste in accordance with environmental regulations.

    • Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[2]

Regulatory Framework

The disposal of pharmaceutical waste, including research chemicals like this compound, is governed by regulations from agencies such as the Environmental Protection Agency (EPA).[3][4][5] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[3][5] While this compound may not be explicitly listed as an RCRA hazardous waste, its characteristic of toxicity to aquatic life necessitates its management as a hazardous material.

Data Summary

Identifier Value Source
CAS Number 114607-46-4[1]
Molecular Formula C9H7N5O3[1]
Molecular Weight 233.186 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]
GHS Precautionary Statements (Disposal) P273: Avoid release to the environmentP391: Collect spillageP501: Dispose of contents/ container to an approved waste disposal plant[1]

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not applicable, as the disposal method is a standardized procedure dictated by safety and environmental regulations rather than an experimental process. The key "protocol" is to adhere to the guidance provided in the Safety Data Sheet and engage a certified hazardous waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Acitazanolast_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate is_spill Is there a spill? segregate->is_spill collect_spill Collect Spillage is_spill->collect_spill Yes contain Place Waste in a Labeled, Leak-Proof Hazardous Waste Container is_spill->contain No collect_spill->contain store Store Temporarily in a Designated Hazardous Waste Accumulation Area contain->store contact_vendor Contact Approved Hazardous Waste Disposal Vendor store->contact_vendor end End: Waste Transferred to Vendor for Disposal contact_vendor->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acitazanolast
Reactant of Route 2
Reactant of Route 2
Acitazanolast

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.